Val-Cit-PAB-MMAE
描述
属性
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76)/t36-,37+,38+,42-,43-,44+,46-,47-,48-,49-,50+,51+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEAGSMYTVSXQA-XZZQEHRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94N10O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Val-Cit-PAB-MMAE in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The Val-Cit-PAB-MMAE linker-payload system is a cornerstone of modern ADC development, utilized in several clinically approved and investigational therapies. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the molecular interactions, cellular trafficking, and cytotoxic effects that underpin its therapeutic efficacy. We will delve into the critical roles of each component, present quantitative data on its performance, and provide detailed protocols for key experimental evaluations.
Core Components and their Roles
The this compound system is a sophisticated composite, with each element meticulously designed to ensure stability in circulation and potent, specific payload delivery within the tumor microenvironment.
-
Valine-Citrulline (Val-Cit) Dipeptide Linker: This dipeptide serves as a substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in cancer cells.[1][2] The Val-Cit linker is engineered to be stable in the bloodstream's neutral pH but is efficiently cleaved in the acidic environment of the lysosome, ensuring targeted drug release.[3][4]
-
p-Aminobenzylcarbamate (PAB) Spacer: The PAB unit acts as a self-immolative spacer.[3][5] Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which is crucial for releasing the MMAE payload in its unmodified and fully active form.[6][7]
-
Monomethyl Auristatin E (MMAE): MMAE is a potent synthetic antineoplastic agent derived from dolastatin 10.[8][9] It functions as a microtubule inhibitor, binding to tubulin and preventing its polymerization.[8][10] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[11][12]
The Multi-Step Mechanism of Action in Cancer Cells
The journey of a this compound ADC from administration to the induction of cancer cell death is a multi-step process, illustrated in the signaling pathway below.
Caption: The sequential mechanism of action of a this compound ADC.
-
Binding: The ADC circulates in the bloodstream until its monoclonal antibody recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[13]
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis.[14]
-
Trafficking: The internalized vesicle, now an early endosome, traffics through the endosomal-lysosomal pathway, eventually fusing with a lysosome.[14]
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[2][3]
-
Self-Immolation: This cleavage event triggers the spontaneous self-immolation of the PAB spacer.[6][7]
-
MMAE Release: The self-immolation of PAB results in the release of the unmodified, highly potent MMAE payload into the cytoplasm.[6][7]
-
Microtubule Disruption: Free MMAE binds to tubulin, inhibiting its polymerization and disrupting the cellular microtubule network.[8][10]
-
Cell Cycle Arrest: The disruption of microtubules leads to the arrest of the cell cycle in the G2/M phase.[11][12]
-
Apoptosis: Prolonged cell cycle arrest activates the apoptotic cascade, leading to programmed cell death. This is often characterized by the cleavage of PARP and activation of caspases 3 and 9.[15][16] Studies have also implicated the inhibition of the Akt/mTOR signaling pathway in MMAE-induced autophagy and apoptosis.[15]
-
Bystander Effect: Due to its high membrane permeability, released MMAE can diffuse out of the targeted antigen-positive cancer cell and into adjacent antigen-negative tumor cells, inducing their death.[17][18] This "bystander effect" is crucial for eradicating heterogeneous tumors where not all cells express the target antigen.[19][20]
Quantitative Data
The efficacy of this compound ADCs is quantitatively assessed through various in vitro and in vivo studies. The following tables summarize key performance metrics.
Table 1: In Vitro Cytotoxicity (IC50) of a this compound ADC
| Cell Line | Cancer Type | Target Antigen | ADC IC50 (nM) | Free MMAE IC50 (nM) | Reference |
| BxPC-3 | Pancreatic | Tissue Factor | 1.15 | 0.97 | [21] |
| PSN-1 | Pancreatic | Tissue Factor | 15.53 | 0.99 | [21] |
| Capan-1 | Pancreatic | Tissue Factor | 105.65 | 1.10 | [21] |
| SKBR3 | Breast | HER2 | 410.54 (vc-MMAE construct) | - | [22] |
| HEK293 | Embryonic Kidney | - | 482.86 (vc-MMAE construct) | - | [22] |
Table 2: Drug-to-Antibody Ratio (DAR) of a this compound ADC
| ADC | Conjugation Method | Average DAR | Reference |
| Trastuzumab-vc-MMAE | Partial reduction and maleimide (B117702) chemistry | ~4.0 | [20] |
| Disitamab vedotin ([3H-MMAE]-RC48-ADC) | - | 3.96 | [23] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Caption: Workflow for an in vitro cytotoxicity MTT assay.
Detailed Steps:
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in separate 96-well plates at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete culture medium.[24]
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[24]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free MMAE in complete culture medium. Add 50 µL of the prepared solutions to the respective wells.[24]
-
Incubation: Incubate the plates for a period of 48-144 hours at 37°C with 5% CO2.[24]
-
MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well.[13]
-
Formazan (B1609692) Formation: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[13]
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Incubation: Incubate the plate overnight in the dark at 37°C.[13]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.[24]
Bystander Effect Co-Culture Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Caption: Workflow for an in vitro bystander effect co-culture assay.
Detailed Steps:
-
Cell Preparation: Use an antigen-positive cell line and an antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP).[13]
-
Co-culture Seeding: Seed the antigen-positive and fluorescently labeled antigen-negative cells together in a 96-well plate at predetermined ratios (e.g., 90%, 75%, 50%, 25%, 10% antigen-negative cells). Include monocultures of each cell line as controls. A total of 10,000 cells/well is a typical starting point.[13]
-
Incubation: Incubate the plate overnight at 37°C with 5% CO2.[13]
-
ADC Treatment: Add serial dilutions of the this compound ADC and control ADCs to the wells.[8]
-
Incubation: Incubate the plate for 48-144 hours.[13]
-
Imaging: At various time points (e.g., 48, 96, 144 hours), read the plate at the appropriate excitation/emission wavelengths for the fluorescent protein (e.g., 485/535 nm for GFP).[13]
-
Data Analysis: Normalize the fluorescence intensity in each well by subtracting the background reading from wells with medium only. Calculate the percentage viability of the antigen-negative cells in the co-culture by dividing the fluorescence values of ADC-treated wells by the values of non-treated wells. A significant decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[13]
Drug-to-Antibody Ratio (DAR) Determination by LC-MS
This method is used to determine the average number of drug-linker molecules conjugated to each antibody.
Caption: Workflow for DAR determination by LC-MS.
Detailed Steps:
-
Sample Preparation: If analyzing ADCs from in vivo studies, purify the ADC from serum using affinity purification.[25] For in vitro samples, the ADC can be analyzed directly.
-
LC-MS Analysis:
-
Data Analysis:
-
Use deconvolution software to process the raw mass spectra and obtain the zero-charge masses of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs attached).
-
Specialized software can then be used to calculate the weighted average DAR based on the relative abundance of each drug-loaded species.[17]
-
Conclusion
The this compound system exemplifies the rational design principles of modern ADCs. Its mechanism of action is a finely tuned cascade of events, from targeted binding and internalization to specific enzymatic cleavage and potent cytotoxicity. The ability of MMAE to induce a bystander effect further enhances its therapeutic potential in the context of heterogeneous tumors. A thorough understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development and optimization of this important class of cancer therapeutics. This guide provides a foundational resource for researchers dedicated to advancing the field of antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. herbmedpharmacol.com [herbmedpharmacol.com]
- 23. Preclinical pharmacokinetics, distribution, metabolism and excretion of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hpst.cz [hpst.cz]
The Gatekeeper of Potency: An In-depth Technical Guide on the Role of the PAB Spacer in the Val-Cit-PAB-MMAE Linker
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl auristatin E (Val-Cit-PAB-MMAE) linker-payload system is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its remarkable success lies in the intricate interplay of its components, ensuring stability in circulation and potent, targeted cytotoxicity. Central to this design is the p-aminobenzyl (PAB) spacer, a self-immolative moiety that acts as a molecular gatekeeper, ensuring the conditional and efficient release of the potent MMAE payload. This technical guide delves into the critical role of the PAB spacer, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
The Core Function of the PAB Spacer: A Self-Immolative Bridge
The primary role of the PAB spacer is to act as a stable, self-immolative bridge connecting the enzymatically cleavable Val-Cit dipeptide to the MMAE payload.[1][2] This architecture is crucial for several reasons:
-
Preventing Steric Hindrance: Directly attaching the bulky MMAE payload to the Val-Cit dipeptide can sterically hinder the access of lysosomal proteases, such as Cathepsin B, to the cleavage site.[3][4][5] The PAB spacer provides necessary spacing, ensuring efficient enzymatic recognition and cleavage of the linker.[3] The removal of the PAB group has been shown to reduce the rate of cleavage.[3]
-
Ensuring Traceless Release: The PAB spacer is designed to be "traceless," meaning that upon cleavage, it fragments away, releasing the MMAE payload in its original, unmodified, and fully active form.[1] This is achieved through a spontaneous 1,6-elimination reaction initiated by the enzymatic cleavage.[3][4]
-
Maintaining Stability: The carbamate (B1207046) linkage between the PAB spacer and MMAE is highly stable, preventing premature drug release in systemic circulation.[1] This stability is paramount to minimizing off-target toxicity and ensuring a wide therapeutic window.
The entire process is a finely tuned cascade. Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome.[2] Within the acidic environment of the lysosome, overexpressed Cathepsin B recognizes and cleaves the amide bond between citrulline and the PAB spacer.[1][6] This cleavage event unmasks an aniline (B41778) nitrogen, triggering the spontaneous self-immolation of the PAB unit, which then releases the active MMAE payload.
Quantitative Data on Linker Performance
The performance of the this compound linker is quantifiable through several key parameters, including plasma stability, cleavage kinetics, and the impact of the drug-to-antibody ratio (DAR).
Table 1: Plasma Stability of this compound Containing ADCs
| Antibody-Drug Conjugate | Plasma Source | Incubation Time | Remaining Conjugated Drug | Reference |
| Trastuzumab-Val-Cit-PAB-MMAE | Rat | 7 days | ~25% | [7] |
| Generic ADCs with Val-Cit linker | Human | 28 days | No significant degradation | [1][8] |
| Generic ADCs with Val-Cit linker | Mouse | 14 days | <5% | [1][8] |
| ADC with tandem β-glucuronide-Val-Cit-PAB-MMAE linker | Rat | 7 days | No payload loss | [4][5] |
Note: The stability of the Val-Cit linker can differ significantly between species, with lower stability observed in rodent plasma due to cleavage by carboxylesterase 1c.[4][8]
Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit | Not Widely Published | Not Widely Published | Not Widely Published | [9][10] |
| Val-Ala | - | - | - | [10] |
| Phe-Lys | - | - | ~30x relative to Val-Cit | [10] |
Note: Specific kinetic parameters for the full this compound construct are not consistently reported in the literature in a standardized format.[10]
Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| ADC Property | Low DAR (e.g., 2-4) | High DAR (e.g., >8) | Reference |
| In Vitro Potency | Generally lower | Consistently higher | [11] |
| Plasma Clearance | Comparable, slower clearance | Rapid clearance observed | [11] |
| Aggregation | Lower propensity | Increased hydrophobicity and aggregation | [12][13] |
| Therapeutic Index | Generally better | Potentially reduced due to faster clearance and toxicity | [11] |
Experimental Protocols
Reproducible and robust experimental protocols are essential for the evaluation of ADCs featuring the this compound linker.
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of MMAE release from an ADC in the presence of Cathepsin B.
Materials:
-
ADC with Val-Cit-PAB linker
-
Recombinant Human Cathepsin B
-
Activation Buffer: Assay Buffer containing 2 mM DTT (freshly prepared)[6][9]
-
Quenching Solution: Cold acetonitrile (B52724) with an internal standard (e.g., MMAF)[6][7]
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B in the Activation Buffer as per the manufacturer's instructions.[6][9]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated Cathepsin B in the assay buffer.[6]
-
Incubation: Incubate the reaction mixture at 37°C.[9]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[9]
-
Quenching: Immediately quench the reaction by adding the aliquot to the cold Quenching Solution.[6][9]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.[6]
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released MMAE.[6]
-
Data Analysis: Plot the concentration of released MMAE against time to determine the release kinetics.[6][9]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency (IC50) of the ADC on target and non-target cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14][15]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium and add to the respective wells.[14]
-
Incubation: Incubate the plate at 37°C for a period of 48-144 hours.[14]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[3][14]
-
Solubilization: Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[3][14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3][14]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against ADC concentration. Determine the IC50 value using non-linear regression analysis.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cells
-
Antigen-negative cells engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Co-seed the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.[1][2]
-
ADC Treatment: After allowing the cells to adhere, treat the co-culture with serial dilutions of the ADC.[1]
-
Incubation: Incubate the plate for 72-120 hours.[1]
-
Viability Assessment: Quantify the viability of the antigen-negative cells by measuring the fluorescence intensity.[2]
-
Data Analysis: Normalize the fluorescence signal to untreated co-culture controls. A decrease in fluorescence indicates bystander killing. Plot the percentage of viable antigen-negative cells against the ADC concentration to determine a "bystander IC50".[2]
Visualizing the Mechanisms
Graphical representations are invaluable for understanding the complex processes involved in the function of the this compound linker.
Caption: Cathepsin B-mediated cleavage and self-immolation of the PAB spacer.
Caption: A typical experimental workflow for ADC development and evaluation.
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
Conclusion
The p-aminobenzyl (PAB) spacer is an indispensable component of the this compound linker, serving as a critical molecular trigger for the controlled release of the cytotoxic payload. Its self-immolative mechanism overcomes steric hindrance, ensures the release of an unmodified and fully active drug, and contributes to the overall stability and efficacy of the antibody-drug conjugate. A thorough understanding of its function, supported by robust quantitative analysis and detailed experimental validation, is paramount for the rational design and successful development of next-generation ADCs for targeted cancer therapy.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Val-Cit-PAB-MMAE: A Technical Guide to a Clinically Validated Linker-Payload System for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. A critical component of ADC design is the linker that connects the antibody to the payload, as it must remain stable in systemic circulation and efficiently release the cytotoxic agent upon internalization into target cancer cells. The Val-Cit-PAB-MMAE system is a clinically validated linker-payload combination widely employed in the development of ADCs. This technical guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols for its synthesis and evaluation.
This compound is a drug-linker conjugate composed of four key components: a dipeptide linker of Valine (Val) and Citrulline (Cit), a self-immolative spacer p-aminobenzyl alcohol (PAB), and the potent antimitotic agent Monomethyl Auristatin E (MMAE). This system is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, leading to the targeted release of MMAE within cancer cells.
Chemical Structure and Components
The this compound conjugate is a modular system where each component plays a crucial role in the overall function of the ADC.
1. Valine (Val): An essential amino acid with a nonpolar isopropyl side chain. In the Val-Cit linker, it is positioned for recognition by lysosomal proteases.
2. Citrulline (Cit): A non-proteinogenic α-amino acid. The Val-Cit dipeptide sequence is specifically designed to be a substrate for cathepsin B.[1][2]
3. p-Aminobenzyl Alcohol (PAB): A self-immolative spacer. Following the enzymatic cleavage of the amide bond between Citrulline and PAB, a 1,6-elimination reaction is triggered, leading to the release of the unmodified MMAE payload.[3]
4. Monomethyl Auristatin E (MMAE): A synthetic analog of the natural product dolastatin 10, MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[][5] Due to its high toxicity, it is unsuitable as a standalone chemotherapeutic agent but is highly effective as an ADC payload.[6][]
Below is a diagram illustrating the individual components and the assembled this compound structure.
Caption: Individual chemical structures of Valine, Citrulline, p-Aminobenzyl Alcohol, and Monomethyl Auristatin E, and their conceptual assembly into this compound.
Physicochemical and Pharmacological Properties
The properties of this compound are critical for its function as an effective linker-payload system in ADCs.
Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C68H105N11O15 (for MC-Val-Cit-PAB-MMAE) | [8] |
| Molecular Weight | 1316.63 g/mol (for MC-Val-Cit-PAB-MMAE) | [9] |
| Solubility | Soluble in DMSO, DCM, DMF. | [8] |
| Appearance | White to off-white solid powder. | |
| Storage | Store at -20°C. | [8] |
Pharmacological Properties
| Property | Description | References |
| Mechanism of Action | Upon internalization of the ADC, the Val-Cit linker is cleaved by lysosomal proteases (e.g., Cathepsin B), leading to the self-immolation of the PAB spacer and the release of active MMAE. MMAE then binds to tubulin, inhibiting its polymerization and inducing cell cycle arrest and apoptosis. | [6] |
| In Vitro Cytotoxicity (IC50) | The IC50 values of ADCs utilizing this compound are typically in the nanomolar to sub-nanomolar range against antigen-positive cancer cell lines. For example, an anti-human TF ADC showed an IC50 of 1.15 nM in BxPC-3 cells. | [5] |
| Plasma Stability | The Val-Cit linker is designed to be stable in the systemic circulation, minimizing premature drug release and off-target toxicity. Studies have shown good stability in human plasma. | |
| Bystander Effect | Released MMAE is cell-permeable, allowing it to diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect. |
Mechanism of Action: From ADC to Apoptosis
The following diagram illustrates the signaling pathway from the binding of a this compound-containing ADC to a cancer cell to the induction of apoptosis.
Caption: The signaling pathway of a this compound ADC from cell surface binding to apoptosis induction.
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis, characterization, and evaluation of this compound and its corresponding ADCs.
Synthesis of Fmoc-Val-Cit-PAB-MMAE
A common precursor for the synthesis of this compound is the Fmoc-protected version.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
MMAE
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-OH, MMAE, and HOBt in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of an ADC.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated and vehicle-only controls.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[5]
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma.
Materials:
-
ADC
-
Human plasma
-
Incubator at 37°C
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS)
Procedure:
-
Incubate the ADC at a specific concentration in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Analyze the samples to determine the concentration of the intact ADC.
-
Plot the percentage of intact ADC remaining over time to determine the half-life of the ADC in plasma.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the development and evaluation of an ADC utilizing the this compound system.
Caption: A generalized workflow for the synthesis, characterization, and in vitro evaluation of an antibody-drug conjugate with this compound.
Conclusion
The this compound linker-payload system represents a significant advancement in the field of antibody-drug conjugates. Its well-defined mechanism of action, favorable stability profile, and potent cytotoxicity have led to its successful implementation in several approved and clinical-stage ADCs. This technical guide has provided an in-depth overview of its chemical structure, properties, and the experimental methodologies crucial for its development and evaluation. For researchers and drug development professionals, a thorough understanding of these aspects is paramount for the rational design and optimization of next-generation ADCs for targeted cancer therapy.
References
- 1. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 8. This compound | drug-linker conjugate| ADC synthesis | CAS 644981-35-1 | anti-mitotic agent | InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). Its sophisticated architecture allows for remarkable stability in systemic circulation and highly specific, efficient cleavage within the target tumor cell, ensuring the conditional release of potent cytotoxic payloads. This technical guide delves into the core mechanism of Val-Cit-PAB linker cleavage by the lysosomal protease cathepsin B, providing detailed experimental protocols, quantitative data, and visual representations to support ADC research and development.
Core Components and Mechanism of Action
The Val-Cit-PAB linker is a tripartite system, with each component playing a crucial role in its function.
-
Valine-Citrulline (Val-Cit) Dipeptide : This dipeptide sequence serves as the specific recognition site for cathepsin B, a protease that is significantly upregulated in the lysosomes of many tumor cells. The selection of Val-Cit
An In-Depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies (mAbs) with the potent cytotoxic activity of small-molecule drugs. The lynchpin of this tripartite molecular architecture is the linker, a chemical bridge that covalently attaches the cytotoxic payload to the antibody. The linker's properties are paramount to the ADC's success, dictating its stability in systemic circulation, the mechanism and rate of payload release, and ultimately, its therapeutic index.
Cleavable linkers are a predominant class of linkers used in ADC design, engineered to maintain stability in the bloodstream and to undergo predictable cleavage to release the payload in the tumor microenvironment or within target cancer cells. This targeted release is typically triggered by specific physiological conditions that are differential between the tumor and healthy tissues, such as the presence of certain enzymes, acidic pH, or a reducing environment. The ability of cleavable linkers to release the unmodified, cell-permeable payload can also lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[1][2]
This technical guide provides a comprehensive overview of the core principles of cleavable linkers in ADCs. It delves into the various types of cleavable linkers, their mechanisms of action, quantitative comparisons of their performance, and detailed experimental protocols for their characterization.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized based on their cleavage mechanism. The three primary classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be substrates for proteases that are highly expressed in the lysosomal compartment of cancer cells, such as cathepsins. These linkers typically incorporate a dipeptide sequence that is recognized and cleaved by these enzymes.
Mechanism of Action: Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis and trafficked to the lysosome. The acidic environment of the lysosome activates proteases like Cathepsin B, which then cleave the peptide linker, liberating the cytotoxic payload. A self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often incorporated to ensure the efficient release of the unmodified drug following peptide cleavage.
The most well-studied and clinically utilized protease-sensitive linker is the valine-citrulline (Val-Cit) dipeptide. Other dipeptide sequences, such as valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys), have also been explored.
pH-Sensitive Linkers
pH-sensitive linkers, also known as acid-labile linkers, exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[3]
Mechanism of Action: These linkers incorporate acid-labile functional groups, most commonly hydrazones. The hydrazone bond is relatively stable at neutral pH but undergoes rapid hydrolysis under acidic conditions, leading to the release of the payload. The first-generation ADC, gemtuzumab ozogamicin (B1678132) (Mylotarg®), utilized a hydrazone linker.[4] However, concerns about the stability of hydrazone linkers in circulation have led to the development of more stable acid-cleavable moieties.
Glutathione-Sensitive Linkers
Glutathione-sensitive linkers are designed to be cleaved in the reducing environment of the cell cytoplasm. The concentration of glutathione (B108866) (GSH), a key intracellular reducing agent, is significantly higher in the cytoplasm (1-10 mM) compared to the extracellular space (~5 µM).
Mechanism of Action: These linkers contain a disulfide bond that is susceptible to reduction by GSH. Upon internalization of the ADC into the cancer cell, the high intracellular GSH concentration facilitates the cleavage of the disulfide bond, releasing the payload. To enhance stability in circulation, sterically hindered disulfide bonds have been developed.
Quantitative Data Presentation
The selection of a cleavable linker is a critical determinant of an ADC's performance. The following tables summarize key quantitative data for different cleavable linker types to facilitate comparison.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10[1] |
| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1[1] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and therefore direct comparisons should be made with caution.
Table 2: Comparative Plasma Stability of ADCs with Different Cleavable Linkers
| Linker Type | ADC Construct | Plasma Source | Half-life (t1/2) |
| Hydrazone | Phenylketone-derived | Human and Mouse | ~2 days[3] |
| Carbonate | Sacituzumab govitecan | Not specified | 36 hours[3] |
| Silyl ether | Silyl ether-MMAE | Human | > 7 days[3] |
| Peptide (triglycyl) | CX-DM1 | Mouse | 9.9 days[3] |
Note: This table presents a compilation of data from various sources. A direct head-to-head comparison under identical conditions is limited in the literature.
Table 3: In Vivo Efficacy of ADCs with Cleavable Linkers in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Efficacy Outcome |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | Significant tumor growth inhibition[5] |
| Anti-CD30-vc-MMAE | Cleavable (Val-Cit) | Karpas 299 Lymphoma | Tumor regression[6] |
| Trastuzumab-Exo-EVC-Exatecan | Cleavable (Exo-linker) | NCI-N87 Gastric Cancer | Similar efficacy to T-DXd[5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of ADCs with different cleavable linkers.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Processing: At each time point, process the samples to separate the ADC from plasma proteins and to extract any released payload. This can be achieved by methods such as affinity chromatography (e.g., Protein A/G) for the ADC and protein precipitation followed by solid-phase extraction for the free payload.
-
Analysis: Quantify the amount of intact ADC and released payload using appropriate analytical techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average drug-to-antibody ratio (DAR) over time and to quantify the free payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To evaluate the cleavage of a protease-sensitive linker by Cathepsin B.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the ADC, activated Cathepsin B, and a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing a reducing agent like DTT.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile (B52724) or a specific Cathepsin B inhibitor).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, and a vehicle control.
-
Incubation: Incubate the cells for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 4: Bystander Killing Effect Assay (Co-culture Method)
Objective: To assess the ability of a released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the cells for a period sufficient to observe the bystander effect (typically 96-144 hours).
-
Analysis: Measure the viability of the antigen-negative cells by quantifying the fluorescence signal (e.g., using a fluorescence plate reader or flow cytometry).
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to that of antigen-negative cells cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.[4]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.
Caption: Cleavage mechanism of a protease-sensitive Val-Cit-PABC linker.
Caption: Experimental workflow for the in vitro plasma stability assessment of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mode of Action of MMAE Payload on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Monomethyl Auristatin E (MMAE) Action: A Microtubule Disruptor
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical cytotoxic payload component in several approved and investigational antibody-drug conjugates (ADCs).[1] Its mechanism of action is centered on the disruption of microtubule dynamics, a fundamental process for cell division, leading to cell cycle arrest and subsequent apoptosis. This guide provides a detailed examination of MMAE's interaction with tubulin, the resulting cellular consequences, and the experimental methodologies used to elucidate its activity.
MMAE exerts its cytotoxic effects by binding to tubulin, the heterodimeric protein subunit of microtubules.[2] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics leads to a cascade of events, beginning with the arrest of the cell cycle in the G2/M phase and culminating in programmed cell death, or apoptosis.[3][4]
Quantitative Analysis of MMAE's Potency
The efficacy of MMAE is underscored by its high binding affinity for tubulin and its potent cytotoxicity against a wide range of cancer cell lines. This is quantified by its dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values, respectively.
Binding Affinity to Tubulin
The binding affinity of MMAE to tubulin has been determined using various biophysical techniques, with fluorescence polarization being a common method.
| Parameter | Value | Method | Source |
| Kd (MMAE-Tubulin) | ~1.6 µM | [3H]-MMAE Binding Assay | |
| Kd (FI-MMAE-Tubulin) | 291 nM | Fluorescence Polarization | [5][6][7] |
Note: FI-MMAE refers to a fluorescein-labeled MMAE derivative used in the fluorescence polarization assay.
Cytotoxicity (IC50) in Cancer Cell Lines
MMAE exhibits potent cytotoxic activity across a broad spectrum of cancer cell lines, with IC50 values typically in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Source |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [8] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [8] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [9] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [9] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [9] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [9] |
| Various Cancer Cell Lines | Lung, Breast, Pancreatic, Gastric, Ovarian | Subnanomolar to low nanomolar range | [10] |
Impact on Microtubule Dynamic Instability
MMAE significantly suppresses the dynamic instability of microtubules, which is characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization). This suppression is a key aspect of its antimitotic activity. In vitro studies using purified tubulin and in-cell analyses have demonstrated that MMAE affects several parameters of dynamic instability.
| Parameter | Effect of MMAE | Source |
| Growth Rate | Decreased | |
| Shortening Rate | Decreased | |
| Catastrophe Frequency | Decreased | |
| Rescue Frequency | Not significantly affected | |
| Dynamicity | Suppressed | [1][11] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of MMAE on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
MMAE stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)
-
Pre-warmed 96-well plates
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare a 10 mM GTP stock in General Tubulin Buffer.
-
Prepare serial dilutions of MMAE in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
-
Reaction Setup (on ice):
-
In a 96-well plate, add the desired volume of diluted MMAE or vehicle control (DMSO in General Tubulin Buffer).
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately transfer the plate to the pre-warmed (37°C) spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the extent of polymerization (plateau phase) for each condition.
-
Calculate the IC50 value for MMAE's inhibition of tubulin polymerization.
-
Immunofluorescence Microscopy of Microtubules
This method allows for the visualization of the effects of MMAE on the microtubule network within cultured cells.
Materials:
-
Cultured cells grown on glass coverslips
-
MMAE
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with various concentrations of MMAE for the desired time. Include a vehicle-treated control.
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.
-
Antibody Incubation:
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging: Visualize and capture images using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle following MMAE treatment, specifically to detect G2/M arrest.
Materials:
-
Cultured cells
-
MMAE
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with MMAE for a specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
-
Visualizing the Mechanism of Action
MMAE's Mechanism of Action on Tubulin Polymerization
Caption: Logical overview of MMAE's mechanism of action.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
References
- 1. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on Val-Cit-PAB-MMAE for Targeted Cancer Therapy Research
Introduction
The Val-Cit-PAB-MMAE linker-payload system is a cornerstone in the development of modern antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells.[1][] This system combines a highly potent microtubule inhibitor, monomethyl auristatin E (MMAE), with a sophisticated linker system composed of a valine-citrulline (Val-Cit) dipeptide and a p-aminobenzylcarbamate (PAB) self-immolative spacer.[][4] The design of this linker is critical to the success of the ADC, ensuring stability in systemic circulation and facilitating the specific and efficient release of the cytotoxic payload within the target tumor cell.[1] This guide provides a comprehensive technical overview of the this compound system, including its mechanism of action, experimental protocols for its evaluation, and quantitative data to support cancer therapy research.
Core Components and Mechanism of Action
The efficacy of an ADC utilizing the this compound system is dependent on a sequence of well-orchestrated events, beginning with the selective recognition of a tumor-associated antigen by the monoclonal antibody component of the ADC.[]
1. Targeting and Internalization: The monoclonal antibody selectively binds to a specific antigen on the surface of the cancer cell.[] Following this binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[1]
2. Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosome.[1][5] The acidic and proteolytic environment of the lysosome is crucial for the next step. Cathepsin B, a lysosomal protease often upregulated in tumor cells, recognizes and cleaves the amide bond between the citrulline residue and the PAB spacer of the linker.[4][5][] The Val-Cit dipeptide is specifically designed to be a substrate for cathepsin B.[4][]
3. Self-Immolation and Payload Release: The cleavage of the Val-Cit linker by cathepsin B initiates a spontaneous 1,6-elimination reaction in the PAB spacer.[5][7] This "self-immolative" cascade results in the release of the unmodified and fully active MMAE payload into the cytoplasm of the cancer cell.[4][5]
4. Cytotoxic Action of MMAE: Free MMAE is a potent inhibitor of tubulin polymerization.[8][9] By binding to tubulin, it disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[10][11] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[10][11][12]
dot
The Bystander Effect
A key advantage of using MMAE as a payload is its ability to induce a "bystander effect."[13] Because MMAE is a neutral and hydrophobic molecule, once released into the cytoplasm of the target cancer cell, it can permeate the cell membrane and diffuse into neighboring, antigen-negative cancer cells, inducing their death as well.[14][] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[13][14]
dot
Quantitative Data
The potency of MMAE and ADCs utilizing this payload is typically evaluated using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a common metric.
| Compound | Cell Line | IC50 (nM) | Reference |
| MMAE | PC-3 (Prostate) | ~2 | [10] |
| MMAE Phosphate | PC-3 (Prostate) | ~48 | [10] |
| MMAE | C4-2B (Prostate) | ~2 | [10] |
| MMAE Phosphate | C4-2B (Prostate) | ~48 | [10] |
| vc-MMAE | SKBR3 (Breast) | 0.01024-4000 (effective range) | [16] |
Note: The potency of a full ADC is dependent on the target antigen expression, antibody affinity, and drug-to-antibody ratio (DAR).
Experimental Protocols
1. In Vitro Cytotoxicity Assay
This protocol determines the concentration of the ADC required to kill 50% of a cancer cell population (IC50).
-
Cell Seeding: Plate cancer cells (e.g., SKBr3, HEK293) in a 96-well plate at a density that allows for logarithmic growth during the assay (e.g., 1x10⁴ to 1.5x10⁴ cells/well).[16]
-
Treatment: After allowing the cells to adhere (typically overnight), treat them with a serial dilution of the ADC or free drug (e.g., vc-MMAE) in triplicate.[16] Concentrations can range from picomolar to micromolar.[16] Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with a dye like crystal violet.
-
Data Analysis: Plot cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
2. Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Preparation: Prepare two cell lines: one that expresses the target antigen (antigen-positive) and one that does not (antigen-negative). Label one cell line with a fluorescent marker (e.g., GFP) to distinguish the two populations.
-
Co-culture Seeding: Seed the antigen-positive and antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 50:50).[14]
-
Treatment: Treat the co-culture with the ADC at various concentrations.
-
Incubation: Incubate the plate for a duration sufficient to observe cell killing (e.g., 96 hours).
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and antigen-negative cell populations. A decrease in the viability of the antigen-negative population in the presence of the ADC indicates a bystander effect.
3. In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC linker in plasma to ensure the payload is not prematurely released.
-
Incubation: Incubate the ADC in plasma (human or mouse) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[1]
-
Analysis:
-
Intact ADC Measurement (ELISA): Use a sandwich ELISA to quantify the amount of intact ADC. An antibody against the payload can be used for detection.[1]
-
Released Payload Measurement (LC-MS): Precipitate plasma proteins and analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability of the linker.[1]
dot
MMAE Signaling Pathway
The cytotoxic effect of MMAE culminates in apoptosis, which is executed through a well-defined signaling cascade.
-
Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization and leading to the disassembly of microtubules.[11]
-
Mitotic Arrest: The disruption of the mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[10][11]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This involves the activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3 and caspase-7.[11][17]
-
PARP Cleavage: Activated executioner caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[10][17]
dot
References
- 1. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 13. biochempeg.com [biochempeg.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. herbmedpharmacol.com [herbmedpharmacol.com]
- 17. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Introduction: A New Paradigm in Targeted Cancer Therapy
An In-depth Technical Guide to the Discovery and Development of Auristatin-Based Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic agents.[1][2] This synergy allows for the precise delivery of highly toxic payloads directly to cancer cells, thereby minimizing systemic exposure and associated side effects.[1] Auristatins, a class of synthetic and highly potent antimitotic agents, have emerged as one of the most successful payloads for ADCs.[3][4]
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of auristatin-based ADCs. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical ADC technology.
The fundamental structure of an auristatin-based ADC comprises three essential components:
-
A monoclonal antibody (mAb) that specifically targets an antigen predominantly expressed on the surface of cancer cells.[1][5]
-
A highly potent auristatin payload responsible for inducing cell death upon internalization.[1]
-
A chemical linker that connects the antibody to the payload, engineered to be stable in circulation but to release the payload within the target cell.[1]
From Sea Hare to Synthesis: The Genesis of Auristatins
The story of auristatins begins with the discovery of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[3][6] Dolastatin 10 exhibited extraordinary cytotoxic potency, inhibiting cancer cell growth at sub-nanomolar concentrations—making it significantly more powerful than many conventional chemotherapy drugs of its time.[4] However, its development as a standalone therapeutic was hindered by a narrow therapeutic window and significant toxicities observed in early clinical trials.[3][4][6]
The true potential of this molecular scaffold was unlocked through synthetic chemistry. Researchers modified the original dolastatin 10 structure to create a new class of compounds: the auristatins.[6][] These synthetic analogs were designed to retain high potency while providing a chemical handle for conjugation to antibodies.[6] The two most prominent and clinically successful auristatin derivatives are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) .[1][3]
-
Monomethyl Auristatin E (MMAE): A synthetic pentapeptide derived from dolastatin-10, MMAE is highly potent and, importantly, membrane-permeable. This permeability enables a "bystander effect," where the payload can diffuse from the target cell to kill adjacent, antigen-negative tumor cells.[1][8]
-
Monomethyl Auristatin F (MMAF): MMAF is structurally similar to MMAE but features a charged phenylalanine at its C-terminus.[2][8][][10] This modification renders it membrane-impermeable, thus limiting the bystander effect but potentially offering a more favorable safety profile in certain applications.[1][8]
Mechanism of Action: A Multi-faceted Attack on Cancer Cells
The efficacy of auristatin-based ADCs stems from a sophisticated, multi-step mechanism that culminates in targeted cell death and the potential stimulation of an anti-tumor immune response.
ADC Internalization and Payload Release
The process begins when the ADC binds to its specific target antigen on the cancer cell surface.[5] The cell then internalizes the ADC-antigen complex through receptor-mediated endocytosis, enclosing it within an endosome.[1][5] This endosome subsequently fuses with a lysosome, an organelle containing powerful digestive enzymes like cathepsin B.[5] Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the auristatin payload to the antibody is cleaved, releasing the active cytotoxic drug into the cytoplasm.[1][5][11]
Microtubule Disruption and Apoptosis
Once liberated in the cytoplasm, the auristatin payload executes its primary cytotoxic function. Auristatins are potent inhibitors of tubulin polymerization.[][11] They bind to tubulin dimers, the fundamental building blocks of microtubules, preventing their assembly into the dynamic microtubule network required for cellular structure and division.[1] This disruption leads to the collapse of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle, which ultimately triggers programmed cell death, or apoptosis.[1][6][]
Bystander Effect and Immunogenic Cell Death (ICD)
The mechanism of action extends beyond the targeted cell. For ADCs with membrane-permeable payloads like MMAE, the released drug can diffuse out of the antigen-positive cancer cell and kill neighboring cells, including those that may not express the target antigen. This "bystander effect" is crucial for treating heterogeneous tumors where antigen expression can be varied.[1][8]
Furthermore, recent studies have shown that auristatin-based ADCs can induce a form of cell death that stimulates the immune system, known as immunogenic cell death (ICD).[1] This process is marked by the release of "danger signals" or damage-associated molecular patterns (DAMPs) from the dying cancer cell, which include:
-
Calreticulin (CRT) exposure: Translocation of CRT to the cell surface acts as an "eat me" signal for dendritic cells.[1]
-
ATP secretion: Extracellular ATP serves as a "find me" signal, attracting immune cells to the tumor microenvironment.[1]
The induction of ICD suggests a dual mechanism, combining direct cytotoxicity with the potential to generate a lasting anti-tumor immune response.[1]
Quantitative Data Summary
The following tables summarize key physicochemical differences between MMAE and MMAF and provide an overview of prominent auristatin-based ADCs that are either clinically approved or in late-stage development.
Table 1: Physicochemical and Biological Differences between MMAE and MMAF
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) | Reference(s) |
| C-terminal Group | Uncharged (norephedrine-like) | Charged (phenylalanine) | [8] |
| Membrane Permeability | High | Low | [8] |
| Hydrophobicity | More Hydrophobic | More Hydrophilic | [8] |
| Bystander Effect | Potent | Limited to None | [1][8] |
| Free Drug Potency | Generally higher due to permeability | Lower as a free drug | [8] |
Table 2: Prominent Auristatin-Based ADCs
| ADC Name (Brand Name) | Target Antigen | Auristatin Payload | Linker Type | Avg. DAR | Approved Indication(s) / Status | Reference(s) |
| Brentuximab vedotin (ADCETRIS®) | CD30 | MMAE | Protease-cleavable (vc) | 4 | Hodgkin lymphoma, anaplastic large cell lymphoma | [][11][12] |
| Polatuzumab vedotin (POLIVY®) | CD79b | MMAE | Protease-cleavable (vc) | ~3.5 | Diffuse large B-cell lymphoma | [][12][13] |
| Enfortumab vedotin (PADCEV®) | Nectin-4 | MMAE | Protease-cleavable (vc) | ~3.8 | Urothelial cancer | [] |
| Tisotumab vedotin (TIVDAK®) | Tissue Factor (TF) | MMAE | Protease-cleavable (vc) | 4 | Cervical cancer | [11] |
| Disitamab vedotin (Aidexi®) | HER2 | MMAE | Protease-cleavable (vc) | 4 | Gastric cancer, Urothelial cancer | [2] |
| Belantamab mafodotin (BLENREP®) | BCMA | MMAF | Non-cleavable (mc) | 4 | Multiple myeloma | [14] |
(DAR = Drug-to-Antibody Ratio; vc = valine-citrulline; mc = maleimidocaproyl)
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the development and characterization of auristatin-based ADCs.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an auristatin-based ADC on antigen-positive cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Auristatin-based ADC, unconjugated antibody, and vehicle control.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution series of the ADC and control antibody in culture medium. A typical concentration range would be from 100 µg/mL down to 1 pg/mL.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium only).
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Protocol 2: Tubulin Polymerization Inhibition Assay
Objective: To confirm the mechanism of action of the auristatin payload by measuring its effect on tubulin assembly in a cell-free system.[3]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer).
-
Auristatin derivative (e.g., free MMAE) and a known tubulin inhibitor (e.g., paclitaxel) as a positive control.
-
Vehicle control (e.g., DMSO).
-
96-well UV-transparent plate.
-
Spectrophotometer with temperature control (37°C) capable of reading absorbance at 340 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents on ice as per the kit instructions.
-
Reaction Setup: In each well of the 96-well plate, add polymerization buffer, the auristatin compound at various concentrations, and tubulin protein.
-
Initiation: Initiate the polymerization reaction by adding GTP to each well.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance reflects the extent of tubulin polymerization.[3]
-
Data Analysis: Plot the change in absorbance over time for each concentration. The inhibitory activity is determined by comparing the polymerization curves of the test compound to the vehicle control. Calculate the IC₅₀ value from the dose-response curve at a fixed time point (e.g., 60 minutes).[3]
Conclusion and Future Directions
The discovery and development of auristatin-based ADCs have marked a significant advancement in oncology, providing highly effective targeted therapies for a range of hematological and solid tumors.[13] The success of drugs like brentuximab vedotin and polatuzumab vedotin has validated the core principles of this technology.
Ongoing research continues to refine and improve upon this platform. Key areas of focus include:
-
Novel Auristatin Derivatives: Synthesizing new auristatins with improved properties, such as enhanced hydrophilicity, can enable the creation of ADCs with a higher drug-to-antibody ratio (DAR) without the aggregation issues caused by hydrophobic payloads.[12][13][15]
-
Advanced Linker Technology: Developing next-generation linkers that offer greater stability in circulation and more selective cleavage within the tumor microenvironment or cancer cells to widen the therapeutic window.[16]
-
Overcoming Resistance: Investigating mechanisms of resistance to auristatin-based ADCs and designing novel conjugates to overcome them.
The modular nature of ADC technology, combined with the potent and synthetically versatile auristatin scaffold, ensures that these "armed antibodies" will remain a cornerstone of targeted cancer therapy for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 12. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 13. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adcreview.com [adcreview.com]
- 16. aacrjournals.org [aacrjournals.org]
The Unseen Engine: A Technical Guide to the Self-Immolative Spacer in vc-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline-monomethyl auristatin E (vc-MMAE) linker-payload system stands as a cornerstone in the design of modern antibody-drug conjugates (ADCs). Central to its efficacy is the ingenious mechanism of the self-immolative spacer, a critical component that ensures the conditional and efficient release of the potent cytotoxic agent, MMAE, within the target cancer cell. This technical guide provides an in-depth exploration of the self-immolative spacer's core function, the kinetics of its activation, and the experimental protocols necessary for its evaluation.
Core Components and the Mechanism of Payload Release
The vc-MMAE system is a tripartite construct, meticulously designed for stability in systemic circulation and rapid payload release in the intracellular environment of tumor cells.
-
Valine-Citrulline (vc) Dipeptide: This dipeptide sequence serves as a specific recognition motif for lysosomal proteases, primarily cathepsin B, which is often upregulated in the tumor microenvironment.[1] The vc-linker is engineered to be stable at the physiological pH of blood but readily cleaved in the acidic milieu of the lysosome.[1]
-
p-Aminobenzyl Carbamate (PABC) Self-Immolative Spacer: The PABC moiety acts as a crucial bridge between the vc dipeptide and the MMAE payload. Its primary function is to facilitate the traceless release of the unmodified, fully active drug following the enzymatic cleavage of the linker.[2][3] The bulky nature of MMAE could otherwise sterically hinder the access of cathepsin B to the cleavage site on the dipeptide.[2][4]
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antimitotic agent, MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6] Its severe cytotoxicity necessitates a highly specific delivery mechanism, which is afforded by the ADC platform.
The release of MMAE is a sequential process that begins after the ADC is internalized by the target cancer cell and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1][7] This enzymatic action is the trigger for the subsequent self-immolation.
-
Self-Immolation: The cleavage of the vc dipeptide unmasks a free amine on the PABC spacer. This initiates a spontaneous and irreversible 1,6-elimination reaction.[2][3] The electronic cascade results in the fragmentation of the PABC spacer into p-iminoquinone methide and carbon dioxide, thereby liberating the unmodified MMAE payload in its fully active form.
Quantitative Data
The performance of the vc-MMAE linker system is characterized by its stability in plasma and the efficiency of enzymatic cleavage, which ultimately dictates the therapeutic window of the ADC.
Plasma Stability
The stability of the vc-MMAE linker in plasma is a critical determinant of an ADC's safety profile, as premature release of MMAE can lead to systemic toxicity. Notably, the stability of the vc linker exhibits significant species-specific differences.
| Plasma Source | % MMAE Released (after 6 days) | Key Enzyme Implicated in Instability | Reference |
| Human | < 1% | - | [5] |
| Monkey | < 1% | - | [5] |
| Rat | > 4% | Carboxylesterase | [5] |
| Mouse | > 20% | Carboxylesterase 1C (Ces1C) | [5] |
This discrepancy is primarily attributed to the activity of carboxylesterases in rodent plasma, which can recognize and cleave the vc linker, a phenomenon not observed to a significant extent in human or non-human primate plasma.[5]
Cathepsin B Cleavage Kinetics
The efficiency of payload release within the lysosome is governed by the kinetics of cathepsin B-mediated cleavage of the vc linker. While specific kcat and Km values for the cleavage of vc-MMAE from a full ADC construct are not widely reported in a standardized format and can vary depending on the specific antibody and experimental conditions, studies have shown that the location of the vc-MMAE conjugate on the antibody does not significantly impact the kinetic parameters.[1][8] Researchers are encouraged to determine these parameters empirically for their specific ADC candidates.
In Vitro Cytotoxicity
The ultimate measure of the vc-MMAE system's efficacy is its ability to induce cancer cell death. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this cytotoxic potential.
| ADC Target | Cell Line | IC50 (ng/mL) | Reference |
| CD22 | DoHH2 (NHL) | 20 | [7] |
| CD22 | Granta 519 (NHL) | 284 | [7] |
| Undisclosed | SKBR3 (Breast Cancer) | ~1.1 (nM) | |
| Undisclosed | Various Cancer Cell Lines | 480 - 580 (nM) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the performance of the vc-MMAE self-immolative spacer.
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of MMAE release from a vc-MMAE ADC upon incubation with recombinant human cathepsin B.
Materials:
-
vc-MMAE ADC
-
Recombinant Human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching Solution: Cold acetonitrile (B52724) with an internal standard (e.g., vc-MMAE-d8)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate cathepsin B by incubating it in the Activation Buffer at 37°C for 15 minutes.
-
Reaction Setup: In a microcentrifuge tube, combine the vc-MMAE ADC and the activated cathepsin B in the Assay Buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding an excess of the cold Quenching Solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of released MMAE.
-
Data Analysis: Plot the concentration of released MMAE against time to determine the initial rate of cleavage.
Plasma Stability Assay
Objective: To assess the stability of a vc-MMAE ADC in plasma from different species.
Materials:
-
vc-MMAE ADC
-
Plasma (human, monkey, rat, mouse)
-
PBS (phosphate-buffered saline)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the vc-MMAE ADC in plasma from the desired species (and PBS as a control) at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma-ADC mixture.
-
ADC Isolation: Isolate the ADC from the plasma using immunoaffinity capture beads.
-
Payload Quantification:
-
Intact ADC Analysis: Elute the intact ADC from the beads and analyze by LC-MS to determine the drug-to-antibody ratio (DAR) over time.
-
Released Payload Analysis: Analyze the plasma supernatant (after removal of the ADC) by LC-MS/MS to quantify the concentration of released MMAE.
-
-
Data Analysis: Plot the average DAR or the percentage of released MMAE against time to determine the stability profile of the ADC in different plasma matrices.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro cytotoxicity (IC50) of a vc-MMAE ADC against a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
vc-MMAE ADC
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the vc-MMAE ADC and the control antibody in complete medium. Replace the existing medium in the wells with the ADC or control solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Process
To further elucidate the intricate mechanisms and workflows involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of vc-MMAE ADC action.
Caption: Experimental workflow for an in vitro cleavage assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Cut: An In-depth Technical Guide to Enzyme-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1] The linker is a critical component, dictating the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[1] Among the various linker strategies, enzyme-cleavable linkers have gained prominence due to their ability to remain stable in the bloodstream and undergo specific cleavage by enzymes that are overexpressed in the tumor microenvironment or within tumor cells.[2][3]
This technical guide provides a comprehensive overview of the core principles of enzyme-cleavable linkers used in ADCs. It delves into the design, mechanisms of action, and comparative performance of the most prominent classes of these linkers, supported by quantitative data and detailed experimental methodologies.
Core Principles of Enzyme-Cleavable Linkers
The fundamental design principle of an enzyme-cleavable linker is to create a stable covalent bond between the antibody and the cytotoxic payload that can be selectively hydrolyzed by a specific enzyme.[3] This enzymatic trigger ensures that the highly potent payload is released preferentially at the site of action, thereby widening the therapeutic window.[2] The ideal enzyme-cleavable linker exhibits high stability in systemic circulation (plasma) to prevent premature drug release and off-target toxicity, while being susceptible to rapid cleavage upon reaching the target tumor cells.[1]
Two major classes of enzyme-cleavable linkers have been extensively developed and utilized in clinically approved and investigational ADCs: peptide linkers and β-glucuronide linkers .[4]
Peptide Linkers: Leveraging Lysosomal Proteases
Peptide-based linkers are the most widely used class of enzyme-cleavable linkers in ADCs.[2] They are typically composed of a short dipeptide sequence that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells.[2][5]
The Valine-Citrulline (Val-Cit) Linker: A Case Study
The most common and well-characterized peptide linker is the valine-citrulline (Val-Cit) dipeptide.[6] This linker is often used in conjunction with a self-immolative spacer, p-aminobenzyl carbamate (B1207046) (PABC), to ensure the efficient release of an unmodified payload.[3][7]
The mechanism of action for a Val-Cit-PABC linker-based ADC follows a multi-step process:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[8][9]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteases.[8]
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between citrulline and the PABC spacer.[5][6]
-
Self-Immolation and Payload Release: The cleavage of the Cit-PAB bond generates an unstable intermediate that undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade results in the release of the active cytotoxic drug, carbon dioxide, and an aromatic remnant.[4][6]
Variations and Considerations for Peptide Linkers
While Val-Cit is the most prevalent, other dipeptide sequences like valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys) have also been employed.[7][10] The choice of dipeptide can influence cleavage kinetics and the physicochemical properties of the ADC. For instance, Val-Ala linkers have been shown to be cleaved at a slower rate by cathepsin B compared to Val-Cit linkers, but they can offer advantages in terms of reduced hydrophobicity and aggregation.[11][12]
A critical consideration for peptide linkers is their stability in plasma. While generally stable in human plasma, some peptide linkers, including Val-Cit, have shown susceptibility to premature cleavage by other proteases, such as human neutrophil elastase and mouse carboxylesterase 1c (Ces1c).[5][10] This can lead to off-target toxicity and complicates preclinical evaluation in rodent models.[5][10]
β-Glucuronide Linkers: A Hydrophilic Alternative
β-Glucuronide linkers represent another important class of enzyme-cleavable linkers that utilize the lysosomal enzyme β-glucuronidase for payload release.[13][14] This enzyme is abundant in lysosomes and is also found to be overexpressed in the tumor microenvironment of some cancers.[13][15]
Mechanism of Action
Similar to peptide linkers, β-glucuronide linkers are often coupled with a self-immolative spacer like PABC.[] The release mechanism involves:
-
Binding, Internalization, and Trafficking: The ADC follows the same initial steps of binding, internalization, and lysosomal trafficking as described for peptide linker-based ADCs.
-
Enzymatic Hydrolysis: In the lysosome, β-glucuronidase catalyzes the hydrolysis of the glycosidic bond of the β-glucuronide moiety.[13][15]
-
Self-Immolation and Payload Release: The removal of the glucuronic acid triggers the self-immolation of the PABC spacer, leading to the release of the free cytotoxic drug.[][17]
Advantages of β-Glucuronide Linkers
β-Glucuronide linkers offer several advantages:
-
High Plasma Stability: They have demonstrated high stability in plasma across different species, with one study reporting an extrapolated half-life of 81 days in rat plasma.[10][18]
-
Hydrophilicity: The glucuronide moiety is highly hydrophilic, which can improve the solubility of the ADC and reduce the tendency for aggregation, particularly with hydrophobic payloads and high drug-to-antibody ratios (DARs).[13][14]
-
High Specificity: They are generally considered to have high specificity for β-glucuronidase, resulting in minimal off-target cleavage.[10]
Quantitative Comparison of Linker Properties
The selection of an appropriate enzyme-cleavable linker is a critical decision in ADC design. The following table summarizes key quantitative and qualitative data comparing the performance of Val-Cit peptide linkers and β-glucuronide linkers.
| Feature | Val-Cit-PABC Linker | β-Glucuronide-PABC Linker | Key Considerations & References |
| Primary Cleavage Enzyme | Cathepsin B (and other lysosomal proteases) | β-Glucuronidase | Efficacy depends on the expression levels of the respective enzymes in the tumor.[5][10] |
| Plasma Stability (Human) | High (reported half-life > 230 days) | High | Both linkers generally exhibit good stability in human plasma.[10] |
| Plasma Stability (Rodent) | Lower (susceptible to cleavage by Ces1c in mice) | High (reported half-life of 81 days in rats) | Species-specific instability of the Val-Cit linker is a critical factor for preclinical evaluation.[10] |
| Off-Target Cleavage | Susceptible to cleavage by neutrophil elastase | Minimal | Off-target cleavage of peptide linkers can lead to premature payload release and toxicity.[10][18] |
| Hydrophilicity | Relatively hydrophobic | Highly hydrophilic | The hydrophilicity of β-glucuronide linkers can reduce ADC aggregation.[10][14] |
| Aggregation Tendency | Can contribute to aggregation, especially at high DARs | Reduces aggregation | Lower aggregation can lead to improved pharmacokinetics and manufacturing processes. |
Experimental Protocols for Evaluating Enzyme-Cleavable Linkers
Rigorous and standardized experimental protocols are essential for the accurate evaluation and comparison of different enzyme-cleavable linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from different species by measuring the change in the drug-to-antibody ratio (DAR) or the amount of released payload over time.[19][20]
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse, rat). A control sample in a buffer like PBS should be run in parallel.[20][21]
-
Incubation: Incubate the samples at 37°C with gentle agitation for a specified time course (e.g., up to 7 days).[21][22]
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop any further reactions.[20][21]
-
Sample Analysis:
-
To Measure DAR: Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A beads). Analyze the intact or reduced ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.[21][22]
-
To Measure Released Payload: Precipitate plasma proteins and analyze the supernatant using LC-MS to quantify the concentration of the free payload at each time point.[23]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (e.g., IC50 value) and specificity of an ADC on antigen-positive versus antigen-negative cancer cell lines.[24][25]
Methodology:
-
Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at an optimal density and allow them to adhere overnight.[1][24]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the different concentrations to the cells and include untreated cells as a control.[1][24]
-
Incubation: Incubate the plates at 37°C for a predetermined period (e.g., 72-120 hours).[24]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[24][26]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[24]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[24][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[1][26]
In Vitro Enzyme Cleavage Assay
Objective: To determine the rate and efficiency of linker cleavage by a specific enzyme (e.g., cathepsin B or β-glucuronidase).[27]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC, the purified enzyme, and a suitable buffer at the optimal pH for the enzyme (e.g., acidic pH for lysosomal enzymes).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points, take aliquots of the reaction and quench the enzymatic reaction (e.g., by adding a protease inhibitor or changing the pH).
-
Analysis: Analyze the samples by LC-MS to quantify the amount of released payload over time.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Conclusion
Enzyme-cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of potent cytotoxic payloads and thereby enhancing the therapeutic index of these powerful cancer therapies. The choice between different linker technologies, such as peptide and β-glucuronide linkers, requires a careful consideration of multiple factors, including the target antigen, the payload properties, and the specific cancer indication. A thorough understanding of their mechanisms of action, coupled with rigorous in vitro and in vivo evaluation using standardized experimental protocols, is paramount for the successful development of next-generation ADCs with improved efficacy and safety profiles. The continued innovation in linker design, including the development of novel enzymatic cleavage strategies, holds great promise for further advancing the field of antibody-drug conjugates.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. benchchem.com [benchchem.com]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 15. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
- 27. biopharminternational.com [biopharminternational.com]
The Gatekeeper of Potency: A Technical Guide to the Valine-Citrulline Dipeptide in Antibody-Drug Conjugate Stability
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its strategic design facilitates a crucial balance: maintaining stability in systemic circulation to minimize off-target toxicity, while enabling efficient and specific cleavage within the target tumor cell to unleash the cytotoxic payload. This technical guide delves into the core functionalities of the Val-Cit linker, presenting quantitative stability data, detailed experimental protocols, and visual representations of the key mechanisms governing its role in ADC efficacy.
Mechanism of Action: Cathepsin B-Mediated Payload Release
The Val-Cit linker is an enzyme-cleavable system designed to be selectively processed by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][][3] The journey from a stable, circulating ADC to a potent, cell-killing agent is a multi-step process initiated upon internalization by the target cancer cell.
Following binding to its target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[4][5][6] The acidic and enzyme-rich environment of the lysosome provides the ideal conditions for the Val-Cit linker to perform its function. Cathepsin B recognizes and cleaves the amide bond between citrulline and a self-immolative spacer, commonly p-aminobenzylcarbamate (PABC).[1][7][8] This enzymatic cleavage triggers a cascade that results in the release of the unmodified, fully active cytotoxic payload into the cytoplasm, where it can then exert its therapeutic effect.[1][5] While initially thought to be solely dependent on cathepsin B, later studies have revealed that other cathepsins, such as S, L, and F, can also contribute to the cleavage of the Val-Cit linker.[9]
Quantitative Analysis of Val-Cit Linker Stability
The stability of the Val-Cit linker is a critical determinant of an ADC's therapeutic index. While highly stable in human plasma, it exhibits marked instability in rodent plasma, a crucial consideration for preclinical evaluation.[10][11][12] This species-specific difference is primarily attributed to the activity of carboxylesterase 1c (Ces1c) in mice, which can prematurely cleave the linker.[10][13]
To address this challenge, modifications to the Val-Cit linker have been developed. For instance, the addition of a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit) tripeptide linker significantly enhances stability in mouse plasma without compromising its susceptibility to cathepsin B-mediated cleavage.[11][12]
The following tables summarize quantitative data on the stability of Val-Cit and related linkers in various biological matrices.
Table 1: Comparative Stability of Val-Cit and Modified Val-Cit Linkers in Human and Mouse Plasma
| Linker Type | Species | Incubation Time | % Payload Release / % Intact ADC | Reference(s) |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released MMAE | [10] |
| Val-Cit ADC | Mouse | 14 days | >95% payload loss | [11] |
| SVCit ADC | Mouse | 14 days | ~70% payload loss | [11][14] |
| EVCit ADC | Mouse | 14 days | Almost no linker cleavage | [11][14] |
| Val-Cit-PABC-MMAE | Human | 28 days | No significant degradation | [11] |
| Val-Cit-PABC-MMAE | Mouse | 96 hours | ~50% intact ADC remaining | |
| EVCit-PABC-MMAE | Mouse | 96 hours | >90% intact ADC remaining | [10] |
Table 2: Half-lives of Various Dipeptide Linkers in Mouse Serum
| Dipeptide Linker | Half-life (t1/2) in Mouse Serum | Reference(s) |
| Val-Arg | 1.8 hours | [15][16] |
| Val-Lys | 8.2 hours | [15][16] |
| Val-Cit | 11.2 hours | [16] |
| Val-Ala | 23 hours | [15][16] |
Table 3: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties with Val-Cit Linkers
| Property | Low DAR (e.g., 2) | High DAR (e.g., 8) | Reference(s) |
| Efficacy | Generally lower potency | Higher potency | [17] |
| Toxicity | Generally lower systemic toxicity | Increased risk of off-target toxicity | [17] |
| Aggregation | Less prone to aggregation | Higher propensity for aggregation | [17] |
| Clearance | Slower clearance | Faster clearance | [17] |
Experimental Protocols for Stability Assessment
Rigorous evaluation of ADC stability is paramount during development. The following are detailed protocols for key in vitro assays to assess the stability and cleavage kinetics of Val-Cit linkers.
In Vitro Plasma Stability Assay
This assay determines the rate of payload deconjugation from an ADC in plasma from various species.[18][19]
Objective: To quantify the amount of intact ADC and/or released payload over time when incubated in plasma.
Materials:
-
Test ADC with Val-Cit linker
-
Human, mouse, and/or rat plasma (citrate-anticoagulated)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with internal standard)
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw plasma at 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: In microcentrifuge tubes, add the ADC stock solution to the plasma to a final concentration of, for example, 100 µg/mL. A control sample with the ADC in PBS should be run in parallel. Incubate all samples at 37°C.
-
Time Points: Collect aliquots from the incubation mixtures at various time points (e.g., 0, 6, 24, 48, 72, 120, 168 hours).
-
Sample Quenching: Immediately freeze the collected samples at -80°C to halt any further reactions.
-
Sample Processing (for DAR analysis):
-
Thaw plasma samples.
-
Isolate the ADC using immunoaffinity capture beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured ADC.
-
Analyze the eluted ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload loss.
-
-
Sample Processing (for free payload analysis):
-
Thaw plasma samples.
-
Add a quenching solution (e.g., 3 volumes of ice-cold acetonitrile with an internal standard) to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the ADC linker to cleavage by cathepsin B.[20][21]
Objective: To determine the rate and extent of payload release from an ADC in the presence of cathepsin B.
Materials:
-
Test ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, 2 mM DTT)
-
Quenching solution (e.g., acetonitrile with internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate cathepsin B according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the activated cathepsin B solution to the Assay Buffer.
-
Initiate Reaction: Add the ADC to the reaction mixture to a final concentration, for example, of 1 µM, to start the reaction. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots and add them to the quenching solution.
-
Sample Analysis: Analyze the quenched samples by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Aggregation Analysis by Size Exclusion Chromatography (SEC)
This method assesses the physical stability of an ADC by monitoring the formation of high molecular weight species (aggregates).[22][23][24]
Objective: To quantify the percentage of monomer, aggregate, and fragment forms of an ADC.
Materials:
-
Test ADC
-
SEC column
-
HPLC system with UV or fluorescence detector
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC sample in the mobile phase to a suitable concentration.
-
SEC Analysis: Inject the sample onto the SEC column. The separation is based on the hydrodynamic radius of the molecules, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 280 nm).
-
Quantification: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area. An increase in the percentage of high molecular weight species over time during a stability study indicates aggregation.
Conclusion
The valine-citrulline dipeptide linker is a critical component in the design of effective and safe antibody-drug conjugates. Its ability to remain stable in systemic circulation while being efficiently cleaved by lysosomal proteases within tumor cells is key to its success. However, the species-specific instability, particularly in mouse models, necessitates careful consideration and potential modification of the linker for accurate preclinical evaluation. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to assess the stability of Val-Cit-containing ADCs and to make informed decisions in the development of next-generation targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. debiopharm.com [debiopharm.com]
- 22. lcms.cz [lcms.cz]
- 23. lcms.cz [lcms.cz]
- 24. agilent.com [agilent.com]
Methodological & Application
Synthesis of Val-Cit-PAB-MMAE for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the synthesis of the cleavable linker-drug conjugate, Valine-Citrulline-para-aminobenzylcarbamate-Monomethyl Auristatin E (Val-Cit-PAB-MMAE). This potent cytotoxic agent is a critical component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][2][3][4][5] The Val-Cit dipeptide linker is specifically designed to be cleaved by Cathepsin B, an enzyme commonly overexpressed in the lysosomal compartments of tumor cells, ensuring targeted release of the highly potent antimitotic agent, MMAE.[1][6] Upon cleavage of the Val-Cit bond, the self-immolative PAB spacer releases the unmodified MMAE payload, which then disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
These application notes provide a comprehensive overview of the synthetic route, detailed experimental protocols, and characterization data to facilitate the successful synthesis of this compound for research purposes.
Overall Synthetic Workflow
The synthesis of this compound is a multi-step process that involves the sequential coupling of its constituent parts: the dipeptide (Val-Cit), the self-immolative linker (PAB), and the cytotoxic payload (MMAE). The general strategy involves the synthesis of an activated linker-payload conjugate, Fmoc-Val-Cit-PAB-MMAE, followed by the removal of the N-terminal Fmoc protecting group to yield the final product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | drug-linker conjugate| ADC synthesis | CAS 644981-35-1 | anti-mitotic agent | InvivoChem [invivochem.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted cancer therapies designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] The Val-Cit-PAB-MMAE ADC platform utilizes a monoclonal antibody (mAb) to target a specific tumor-associated antigen. This mAb is conjugated via a cleavable linker system—comprising valine (Val), citrulline (Cit), and a p-aminobenzoyloxycarbonyl (PAB) spacer—to the potent microtubule-inhibiting agent, monomethyl auristatin E (MMAE).[2][3][4]
The linker is engineered to be stable in the bloodstream and is cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5] Upon internalization of the ADC into the target cancer cell, the Val-Cit linker is cleaved, triggering a self-immolative process that releases the MMAE payload.[6] Free MMAE then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][6]
These application notes provide a comprehensive guide to performing robust in vitro cytotoxicity assays to determine the potency (e.g., IC50) of this compound ADCs. Detailed protocols for commonly used assays, data presentation guidelines, and visualizations of key processes are included to aid researchers in the preclinical development of these promising therapeutics.
Mechanism of Action of this compound ADCs
The cytotoxic effect of a this compound ADC is a sequential process that begins with targeted binding and culminates in the apoptotic death of the cancer cell.
Data Presentation: In Vitro Cytotoxicity of this compound ADCs
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an ADC. The following tables summarize representative IC50 values for various this compound ADCs in different cancer cell lines.
Table 1: IC50 Values of Trastuzumab-vc-MMAE in Breast Cancer Cell Lines
| Cell Line | HER2 Status | IC50 (nM) | Assay Method |
| SKBR3 | Positive | ~0.1 - 10 | MTT/CellTiter-Glo |
| BT-474 | Positive | ~0.1 - 15 | MTT/CellTiter-Glo |
| MCF-7 | Negative | >1000 | MTT/CellTiter-Glo |
Table 2: IC50 Values of Anti-CD30-vc-MMAE (Brentuximab Vedotin) in Lymphoma Cell Lines
| Cell Line | CD30 Status | IC50 (ng/mL) | Assay Method |
| Karpas 299 | Positive | ~1 - 10 | AlamarBlue |
| SU-DHL-1 | Positive | ~1 - 15 | AlamarBlue |
| L540 | Positive | ~5 - 25 | AlamarBlue |
Table 3: IC50 Values of various vc-MMAE ADCs in Pancreatic Cancer Cell Lines
| ADC Target | Cell Line | IC50 (nM) |
| Tissue Factor | BxPC-3 | 0.97 ± 0.10 |
| Tissue Factor | PSN-1 | 0.99 ± 0.09 |
| Tissue Factor | Capan-1 | 1.10 ± 0.44 |
| Tissue Factor | Panc-1 | 1.16 ± 0.49 |
Experimental Protocols
Accurate and reproducible assessment of ADC potency is fundamental to preclinical development. Below are detailed methodologies for two common in vitro cytotoxicity assays.
Experimental Workflow Overview
The general workflow for an in vitro ADC cytotoxicity assay involves cell seeding, treatment with the ADC, an incubation period, and a final viability measurement.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Target-positive (Ag+) and target-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Isotype control ADC
-
Free MMAE
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7][8]
-
Include wells for "cells only" (untreated control) and "media only" (background control).
-
Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[7][8]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, isotype control ADC, and free MMAE in complete culture medium. A typical starting concentration range is 0.01 ng/mL to 1000 ng/mL.
-
Carefully remove the medium from the wells and add 100 µL of the prepared ADC/control dilutions to the appropriate wells.
-
Add 100 µL of fresh medium to the "cells only" control wells.
-
Incubate the plate for 72-120 hours at 37°C with 5% CO2.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
Target-positive (Ag+) and target-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
This compound ADC
-
Isotype control ADC
-
Free MMAE
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay, but use opaque-walled 96-well plates to minimize well-to-well crosstalk.
-
-
ADC Treatment:
-
Follow the same ADC treatment procedure as in the MTT assay.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and IC50 Determination
-
Background Subtraction: Subtract the average absorbance/luminescence value from the "media only" wells from all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (Corrected Absorbance/Luminescence of Treated Wells / Corrected Absorbance/Luminescence of Untreated Control Wells) x 100
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit a sigmoidal dose-response curve.[10] Software such as GraphPad Prism is commonly used for this analysis.[1][2][5][6][10][11][12]
-
The IC50 is the concentration of the ADC that results in a 50% reduction in cell viability.
-
MMAE-Induced Apoptosis Signaling Pathway
The inhibition of tubulin polymerization by MMAE triggers a cascade of events leading to apoptosis, which involves the Bcl-2 family of proteins.
References
- 1. 4.5. IC50 Determination [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Induction of BCL2 family member MCL1 as an early response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio of Val-Cit-PAB-MMAE Antibody-Drug Conjugates: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed overview and experimental protocols for determining the Drug-to-Antibody Ratio (DAR) of antibody-drug conjugates (ADCs) featuring the Val-Cit-PAB-MMAE linker-payload system. The DAR is a critical quality attribute (CQA) that significantly influences the efficacy and safety of an ADC.[1][2][3] Accurate and robust analytical methods are therefore essential for the characterization and quality control of these complex biotherapeutics. This document outlines the principles and detailed methodologies for three orthogonal analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Furthermore, it includes a summary of expected quantitative data and visual representations of the experimental workflow and the mechanism of action of this compound ADCs.
Introduction to this compound ADCs
Antibody-drug conjugates are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules.[4] The this compound system is a widely utilized linker-payload combination in ADC development.[5][]
-
Valine-Citrulline (Val-Cit) Linker: This dipeptide linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][7][8]
-
p-Aminobenzylcarbamate (PAB) Spacer: This self-immolative spacer ensures the efficient release of the unmodified cytotoxic payload following the enzymatic cleavage of the Val-Cit linker.[7]
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][7][9]
The number of MMAE molecules conjugated to a single antibody, or the DAR, is a critical parameter. An optimal DAR is crucial for balancing therapeutic efficacy with potential toxicity. Low drug loading may result in diminished potency, while excessively high loading can negatively impact pharmacokinetics and increase off-target toxicity.[2] Therefore, precise DAR determination is a cornerstone of ADC development and manufacturing.
Analytical Methods for DAR Determination
A multi-faceted analytical approach employing orthogonal techniques is recommended for the comprehensive characterization of ADC heterogeneity and accurate DAR determination.
Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[10][11] Since the conjugation of the hydrophobic MMAE payload increases the overall hydrophobicity of the antibody, HIC can effectively resolve ADC species with different numbers of conjugated drugs (i.e., different DARs).[10][11] This allows for the determination of the drug load distribution and the calculation of the average DAR.[10][11][]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a denaturing chromatographic technique that separates molecules based on their hydrophobicity. For ADC analysis, RP-HPLC is often performed after reducing the interchain disulfide bonds of the antibody, separating the light chains (LC) and heavy chains (HC).[13][14] This method allows for the determination of the drug distribution on each subunit and the calculation of the overall average DAR.[15][16]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the characterization of ADCs, providing precise mass measurements that can be used to determine the DAR and identify different drug-loaded species.[17] Intact mass analysis of the ADC or analysis of its reduced subunits can be performed.[2][18] High-resolution mass spectrometry (HRMS) platforms like Q-TOF and Orbitrap are commonly employed for this purpose.[17][19]
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol describes a general method for the analysis of this compound ADCs using HIC. Optimization of mobile phases and gradient may be required for specific ADCs.
Materials:
-
This compound ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Prepare the ADC sample at a concentration of 1-2 mg/mL in Mobile Phase A.
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The species with higher DAR will have longer retention times due to increased hydrophobicity.
-
Calculate the average DAR using the following formula:
Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100[16]
Protocol 2: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general procedure for DAR analysis of reduced ADCs by RP-HPLC.
Materials:
-
This compound ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC column (e.g., Agilent PLRP-S)
-
HPLC system with UV detector
Procedure:
-
To 50 µg of the ADC sample, add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the disulfide bonds.
-
Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20-30%).
-
Inject the reduced ADC sample onto the column.
-
Elute the light and heavy chains using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to unconjugated light chain (L0), conjugated light chain (L1), and the various heavy chain species (H0, H1, H2, etc.).
-
Calculate the average DAR based on the weighted peak areas of the light and heavy chain species.[16]
Protocol 3: DAR Determination by Mass Spectrometry (MS)
This protocol provides a general workflow for intact mass analysis of ADCs to determine the DAR.
Materials:
-
This compound ADC sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
Volatile mobile phases compatible with MS (e.g., formic acid in water and acetonitrile)
-
Desalting column (optional)
Procedure:
-
Prepare the ADC sample at a suitable concentration (e.g., 0.1-1 mg/mL) in an MS-compatible buffer.
-
(Optional) Deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F) to reduce spectral complexity.[2]
-
Inject the sample into the LC-MS system. A short chromatographic run on a reversed-phase column can be used for desalting and sample introduction.
-
Acquire the mass spectrum of the intact ADC under native or denaturing conditions.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass for each of the drug-loaded species.[1][20]
-
Calculate the average DAR by determining the weighted average of the different drug-loaded species based on their relative peak intensities in the deconvoluted spectrum.[17]
Data Presentation
The quantitative data obtained from the analytical methods should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: HIC Data Summary for a this compound ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 10.2 | 15.3 |
| DAR 2 | 15.8 | 35.1 |
| DAR 4 | 19.5 | 38.2 |
| DAR 6 | 22.1 | 9.8 |
| DAR 8 | 24.3 | 1.6 |
| Average DAR | 3.5 |
Table 2: RP-HPLC Data Summary for a Reduced this compound ADC
| Chain | Species | Retention Time (min) | Peak Area (%) |
| Light Chain | L0 | 8.5 | 55.2 |
| L1 | 12.1 | 44.8 | |
| Heavy Chain | H0 | 18.3 | 10.5 |
| H1 | 20.7 | 40.3 | |
| H2 | 22.9 | 45.1 | |
| H3 | 24.6 | 4.1 | |
| Average DAR | 3.8 |
Table 3: Mass Spectrometry Data Summary for an Intact this compound ADC
| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,050 | 148,050 | 12.5 |
| DAR 2 | 150,680 | 150,682 | 38.9 |
| DAR 4 | 153,311 | 153,314 | 39.5 |
| DAR 6 | 155,943 | 155,946 | 8.1 |
| DAR 8 | 158,575 | 158,578 | 1.0 |
| Average DAR | 3.6 |
Visualizations
Experimental Workflow for DAR Determination
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR).
Mechanism of Action of this compound ADC
Caption: Cellular mechanism of action for a this compound ADC.
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical aspect of the development and quality control of this compound ADCs. The orthogonal analytical methods of HIC, RP-HPLC, and MS provide a comprehensive characterization of the drug load distribution and average DAR. The detailed protocols and data presentation formats provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of biotherapeutics.
References
- 1. hpst.cz [hpst.cz]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochempeg.com [biochempeg.com]
- 10. agilent.com [agilent.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. molnar-institute.com [molnar-institute.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. lcms.cz [lcms.cz]
Unlocking the Payload: Protocols for Val-Cit-PAB-MMAE Linker Cleavage Assays
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for conducting in vitro cleavage assays of the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker, a critical component in many antibody-drug conjugates (ADCs) that utilize the potent cytotoxic agent monomethyl auristatin E (MMAE). The Val-Cit-PAB linker is designed for stability in systemic circulation and for specific enzymatic cleavage within the lysosomal compartment of target cancer cells, releasing the MMAE payload.[1][] This document outlines the principles of the cleavage mechanism, step-by-step experimental procedures, and data analysis techniques.
Principle of Val-Cit-PAB-MMAE Cleavage
The this compound linker system is a sophisticated design that ensures the conditional release of the cytotoxic payload.[1] The key components and their functions are:
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][3]
-
p-Aminobenzylcarbamate (PAB) Spacer: This self-immolative spacer connects the dipeptide to the MMAE payload.[1][] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB spacer spontaneously decomposes, ensuring the release of the unmodified and fully active MMAE.[4]
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][5]
The cleavage process is initiated after the ADC is internalized by the target cell and trafficked to the lysosome.[6] Inside the acidic environment of the lysosome, Cathepsin B cleaves the amide bond between citrulline and the PAB spacer, triggering the release of MMAE.[1][3]
Experimental Protocols
Two primary in vitro assays are described below to assess the cleavage of the this compound linker: a direct enzymatic cleavage assay using purified Cathepsin B and a plasma stability assay to evaluate the linker's stability in a biological matrix.
Protocol 1: In Vitro Enzymatic Cleavage Assay with Cathepsin B
This protocol details the procedure for assessing the cleavage of the this compound linker by the lysosomal protease Cathepsin B.
Materials:
-
ADC containing the this compound linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Activation Buffer for Cathepsin B (as per manufacturer's instructions)
-
Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
LC-MS/MS system for MMAE quantification[7]
Procedure:
-
Enzyme Activation: Activate the recombinant Cathepsin B in the Activation Buffer according to the manufacturer's protocol.[1]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and the activated Cathepsin B in the assay buffer. A recommended starting concentration for the ADC is 1-10 µM and for Cathepsin B is 0.5 µg/mL.[8] Include a negative control with no enzyme.
-
Incubation: Incubate the reaction mixture at 37°C.[1]
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
Reaction Quenching: Immediately stop the reaction by adding an excess of cold quenching solution to each aliquot.[1]
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.[1]
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released MMAE.[1][7]
Data Analysis:
Plot the concentration of released MMAE against time to determine the cleavage kinetics.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma, which is crucial for predicting its in vivo performance.[6]
Materials:
-
ADC containing the this compound linker
-
Human plasma (or plasma from other species of interest)
-
Incubator at 37°C[6]
-
Analytical method to measure intact ADC (e.g., ELISA) or released payload (e.g., LC-MS/MS).[6][7]
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C at a suitable concentration (e.g., 100 µg/mL).[9]
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[6]
-
Sample Processing: Process the plasma samples to either precipitate proteins for released drug analysis or dilute for intact ADC analysis.
-
Analysis:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released MMAE over time to determine the stability of the linker.[6]
Data Presentation
Quantitative data from the cleavage assays should be summarized in clear and structured tables for easy comparison.
Table 1: Cathepsin B Mediated MMAE Release
| Time (hours) | Concentration of Released MMAE (nM) |
| 0 | 0 |
| 1 | 150 |
| 2 | 280 |
| 4 | 520 |
| 8 | 850 |
| 24 | 1200 |
Table 2: Plasma Stability of ADC
| Time (hours) | Percentage of Intact ADC (%) |
| 0 | 100 |
| 24 | 98.5 |
| 48 | 97.2 |
| 72 | 95.8 |
| 96 | 94.1 |
| 120 | 92.5 |
| 144 | 90.7 |
| 168 | 88.9 |
Visualizations
Diagrams illustrating the key processes can aid in understanding the experimental workflows and underlying mechanisms.
Caption: ADC internalization and payload release pathway.
Caption: Experimental workflow for an in vitro ADC cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmosaic.com [cellmosaic.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Techniques for Characterization of Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two essential analytical techniques used in the characterization of antibody-drug conjugates (ADCs): Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). These methods are crucial for determining critical quality attributes (CQAs) of ADCs, including the drug-to-antibody ratio (DAR), drug load distribution, and the presence of impurities, which collectively influence the efficacy and safety of these complex biotherapeutics.
Section 1: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
Application Note
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical tool for the characterization of ADCs, particularly for determining the drug-to-antibody ratio (DAR) and drug load distribution.[1][2][3] HIC separates molecules based on their hydrophobicity.[4][5] The conjugation of hydrophobic small molecule drugs to a monoclonal antibody (mAb) increases the overall hydrophobicity of the protein.[6][7][8] Consequently, ADC species with different numbers of conjugated drugs will exhibit varying degrees of hydrophobicity, allowing for their separation.[9]
The key advantage of HIC is that the analysis is performed under non-denaturing conditions, preserving the native structure of the ADC.[2][6] This is in contrast to other techniques like reversed-phase HPLC that use organic solvents which can lead to protein denaturation.[1][2] HIC is widely considered a reference technique for the analysis of cysteine-linked ADCs.[8][10]
In a typical HIC separation, a high salt concentration in the mobile phase promotes the interaction of the hydrophobic regions of the ADC with the hydrophobic stationary phase of the column.[4][11] Elution is achieved by applying a decreasing salt gradient, where species with lower hydrophobicity (lower DAR) elute earlier than species with higher hydrophobicity (higher DAR).[4] The resulting chromatogram shows a distribution of peaks, with each peak corresponding to a specific drug-loaded ADC species (e.g., DAR0, DAR2, DAR4, etc.). The average DAR can then be calculated from the weighted average of the peak areas.[]
While highly effective for DAR distribution analysis, traditional HIC methods use non-volatile salts (e.g., ammonium (B1175870) sulfate) that are incompatible with mass spectrometry (MS), making direct identification of eluted species challenging.[1][3][4] However, recent advancements have explored the use of MS-compatible salts like ammonium tartrate to enable online HIC-MS analysis.[1][3]
Experimental Workflow: HIC
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. cellmosaic.com [cellmosaic.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 9. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
Val-Cit-PAB-MMAE: A Comprehensive Guide to Solubility, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of the antibody-drug conjugate (ADC) payload, Val-Cit-PAB-MMAE. These guidelines cover essential aspects of solubility, handling, and experimental procedures to ensure reproducible and reliable results in research and development settings.
Introduction
This compound is a widely utilized ADC payload comprising the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), a cathepsin B-cleavable valine-citrulline (Val-Cit) linker, and a self-immolative p-aminobenzylcarbamate (PAB) spacer.[1][][3] The specificity of an antibody directs this cytotoxic agent to target cells, where the linker is cleaved within the lysosomal compartment, releasing active MMAE.[][4][5] This intracellular release of MMAE leads to the inhibition of tubulin polymerization, G2/M phase cell cycle arrest, and ultimately, apoptosis of the target cancer cell.[1][4]
Solubility and Handling
Proper dissolution and handling of this compound are critical for experimental success and personnel safety. Due to its cytotoxic nature, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[][7][8] All handling should be performed in a certified chemical fume hood.[7]
Storage: this compound powder should be stored at -20°C for long-term stability.[9]
Solution Preparation: this compound is known to be unstable in aqueous solutions, and it is strongly recommended to prepare solutions fresh for each experiment.[10]
Solubility Data:
| Solvent/System | Solubility | Reference |
| DMSO | ≥ 110 mg/mL (~97.91 mM) | [9] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 5.5 mg/mL (4.90 mM) | [9] |
Experimental Protocols
Preparation of this compound Stock Solution (for in vitro assays)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex gently until the powder is completely dissolved.
-
If necessary, sonicate the solution for a brief period to ensure complete dissolution.
-
Use the freshly prepared solution immediately. If short-term storage is unavoidable, aliquot and store at -80°C, minimizing freeze-thaw cycles.
Antibody-Drug Conjugation: Thiol-Maleimide Chemistry
This protocol provides a general method for conjugating a maleimide-activated this compound to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Maleimide-activated this compound
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.4)
-
Desalting columns
Workflow:
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. cellmosaic.com [cellmosaic.com]
- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | drug-linker conjugate| ADC synthesis | CAS 644981-35-1 | anti-mitotic agent | InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Efficacy Studies of vc-MMAE Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Valine-citrulline-monomethyl auristatin E (vc-MMAE) is a commonly used linker-payload combination in ADC development. The valine-citrulline linker is designed to be stable in circulation and selectively cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. Upon cleavage, the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), is released, leading to cell cycle arrest and apoptosis of the target cancer cell.[1][2]
The in vivo evaluation of vc-MMAE ADCs is a critical step in preclinical development to assess their anti-tumor efficacy and safety profile. This document provides detailed application notes and experimental protocols for designing and conducting in vivo efficacy studies of vc-MMAE ADCs in xenograft mouse models.
Mechanism of Action of vc-MMAE ADCs
The therapeutic action of a vc-MMAE ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of cancer cells by the monoclonal antibody component of the ADC. This targeted binding is crucial for minimizing off-target toxicity.[2]
Upon binding, the ADC-antigen complex is internalized by the tumor cell through receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases lead to the cleavage of the vc linker. This releases the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[1][3]
Experimental Design for In Vivo Efficacy Studies
A well-designed in vivo efficacy study is essential for generating robust and reproducible data. The following sections outline the key considerations and protocols for conducting these studies.
Animal Models
The choice of an appropriate animal model is critical for the successful evaluation of ADC efficacy. Immunodeficient mouse strains are commonly used for establishing xenograft models with human cancer cell lines.
Commonly Used Immunodeficient Mouse Strains:
| Strain | Key Features | Recommended Use |
| NU/J (Nude) | T-cell deficient. | Growth of many established cancer cell lines. |
| BALB/c scid | T- and B-cell deficient. | Engraftment of hematopoietic and solid tumor cell lines. |
| NOD scid | T- and B-cell deficient, with defects in innate immunity. | Improved engraftment of human hematopoietic stem cells and solid tumors. |
| NSG™ (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) | Severely immunodeficient (lacking T, B, and NK cells; deficient in cytokine signaling). | Gold standard for patient-derived xenografts (PDXs) and difficult-to-engraft cell lines.[4][5][6] |
The selection of the mouse strain should be based on the specific tumor model and the experimental objectives. For most established cell line-derived xenografts (CDXs), nude or SCID mice are often sufficient. For patient-derived xenografts (PDXs) or cell lines that are difficult to engraft, more severely immunocompromised strains like NOD scid or NSG mice are recommended.[4][7]
Cell Line Selection
The choice of the cancer cell line is dependent on the target antigen of the ADC. It is crucial to select a cell line that expresses the target antigen at a relevant level.
Pre-study Cell Line Characterization:
-
Target Antigen Expression: Confirm target antigen expression levels by flow cytometry or immunohistochemistry (IHC).
-
In Vitro Cytotoxicity: Determine the in vitro potency of the vc-MMAE ADC on the selected cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).[8][9]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a vc-MMAE ADC.
Experimental Protocols
Protocol 1: Tumor Xenograft Establishment
-
Cell Culture: Culture the selected cancer cell line under sterile conditions according to the supplier's recommendations. Harvest cells during the exponential growth phase.
-
Cell Preparation: Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel® (or another appropriate extracellular matrix) at the desired concentration (typically 1-10 x 10⁶ cells in 100-200 µL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse using a 27- or 28-gauge needle.
Protocol 2: Tumor Measurement and Randomization
-
Tumor Monitoring: Begin monitoring for tumor growth 3-5 days after implantation.
-
Measurement: Measure the tumor dimensions (length and width) using digital calipers at least twice a week.
-
Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2
-
Randomization: Once the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, naked antibody, vc-MMAE ADC at different doses).[10] Ensure that the average tumor volume is similar across all groups. Various randomization methods can be employed to reduce bias.[11][12][13]
Protocol 3: ADC Formulation and Administration
-
Formulation: Reconstitute and dilute the vc-MMAE ADC and control articles in a sterile, appropriate vehicle (e.g., PBS or saline) to the final desired concentrations. The formulation should be prepared fresh on the day of dosing.
-
Administration: Administer the treatment solutions to the mice via the desired route, most commonly intravenous (i.v.) injection into the tail vein. The dosing volume is typically 100-200 µL per mouse. The dosing schedule can vary (e.g., single dose, or multiple doses given every 3 or 4 days).[10][14]
Protocol 4: Efficacy and Toxicity Monitoring
-
Tumor Growth: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurements to assess systemic toxicity. Significant weight loss (>15-20%) is a common sign of toxicity.[15]
-
Clinical Observations: Observe the mice daily for any other signs of toxicity, such as changes in posture, activity, or grooming.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or when mice show signs of excessive toxicity.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vivo Anti-Tumor Efficacy of Various vc-MMAE ADCs in Xenograft Models
| ADC Target | Cell Line | Mouse Strain | Dose and Regimen | Outcome | Reference |
| CD22 | DoHH2 (NHL) | ICR-SCID | 7.5 mg/kg, single i.p. dose | Complete, durable tumor remission in all mice. | [10] |
| CD22 | Granta 519 (NHL) | ICR-SCID | 7.5 mg/kg, single i.p. dose | Complete, durable tumor remission in 9/10 mice. | [10] |
| HER2 | NCI-N87 (Gastric) | BALB/c nude | 5 mg/kg, i.v., days 0, 7, 14, 21 | Significant tumor growth inhibition (93%). | [16] |
| HER2 | SK-BR-3 (Breast) | Nude | 10 mg/kg, i.v. | 200-fold higher MMAE exposure in tumor vs. serum. | [17] |
| B7-H4 | MDA-MB-468 (Breast) | Nude | Single dose | Significant reduction in tumor volume. | [18] |
| Nectin-4 | - | Rat | 25 mg/kg (HNSTD) | 5-fold higher highest non-severely toxic dose compared to enfortumab vedotin. | [19] |
| Truncated core 2 O-glycans | OV-90 (Ovarian) | NOD-SCID | 3, 6, 9 mg/kg, qw x 5 | Substantial TGI of 94.14%, 109.06%, and 109.24% respectively. | [20] |
| EGFR | A549 (Lung) | Nude | - | Effective inhibition of tumor growth via apoptosis. | [21] |
Table 2: Pharmacokinetic Parameters of vc-MMAE ADC Analytes
| Analyte | Parameter | Value Range | Notes | Reference |
| acMMAE | Cmax (at 2.4 mg/kg) | 1000–1300 nM | Reached immediately after infusion. | [2] |
| Total Antibody | Cmax (at 2.4 mg/kg) | 250–375 nM | Reached immediately after infusion. | [2] |
| Unconjugated MMAE | Cmax (at 2.4 mg/kg) | 3.15–7.01 ng/mL | Delayed Tmax of ~2-3 days post-infusion. | [2] |
| Unconjugated MMAE | Accumulation | No apparent accumulation upon repeated dosing. | Trough concentration ratios of 1.0–1.3 between Cycle 3 and Cycle 1. | [2] |
Signaling Pathway Visualization
The cytotoxic effect of MMAE is initiated by its interaction with the microtubule network, leading to a cascade of events that culminate in apoptosis.
MMAE's disruption of microtubule dynamics leads to mitotic arrest.[1][22] This prolonged arrest can activate the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[23] This shift in the balance of Bcl-2 family proteins leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell in an apoptotic manner.[23]
Conclusion
The successful preclinical development of vc-MMAE ADCs relies on meticulously designed and executed in vivo efficacy studies. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to generate reliable and reproducible data. Careful consideration of the animal model, cell line, experimental workflow, and data analysis will contribute to a thorough understanding of the ADC's therapeutic potential and inform its progression towards clinical evaluation.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunodeficient Mice for Cancer Studies: Which host strain should I use? [jax.org]
- 5. cyagen.com [cyagen.com]
- 6. Immunodeficient & Nude Mouse Models | The Jackson Laboratory [jax.org]
- 7. Immunodeficient Mice & Rats | Taconic Biosciences [taconic.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for applying blinding and randomisation in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RandoMice, a novel, user-friendly randomization tool in animal research | PLOS One [journals.plos.org]
- 13. 4a. Randomisation - Explanation | ARRIVE Guidelines | ARRIVE Guidelines [arriveguidelines.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. europeanreview.org [europeanreview.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. adcreview.com [adcreview.com]
- 20. researchgate.net [researchgate.net]
- 21. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Application Notes and Protocols for Assessing Antibody-Drug Conjugate (ADC) Internalization and Payload Release
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The mechanism of action relies on a sequence of critical events: the ADC must first bind to a specific antigen on the surface of a target cell, be internalized, and then traffic to the appropriate intracellular compartment, typically the lysosome.[1][3][4][5] Within the lysosome, the cytotoxic payload is released from the antibody, where it can then exert its pharmacological effect, leading to cell death.[1][5]
The efficiency of each step—internalization, trafficking, and payload release—is a critical determinant of an ADC's overall efficacy and therapeutic index.[3][6] Inefficient internalization can limit the amount of payload delivered into the cell, while premature payload release in circulation can lead to off-target toxicity.[7][8] Therefore, robust and quantitative methods to assess these processes are essential for the selection, optimization, and preclinical development of novel ADCs.[3][9]
This document provides detailed application notes and experimental protocols for several widely-used methods to evaluate ADC internalization and payload release, designed for researchers, scientists, and drug development professionals.
Part 1: Methods for Assessing ADC Internalization
The internalization of an ADC is a crucial first step for the delivery of its cytotoxic payload.[10][11] Several methods exist to quantify the rate and extent of this process, ranging from live-cell imaging to indirect cytotoxicity assays.
Method 1: Live-Cell Imaging with Fluorescently Labeled ADCs
Application Note
This method involves covalently labeling an ADC with a stable, bright fluorophore (e.g., Alexa Fluor™ or DyLight™ dyes) to directly visualize its binding, internalization, and subcellular trafficking in real-time.[12][13] Live-cell imaging, often performed with confocal microscopy or high-content imaging systems, allows for both qualitative and quantitative assessment of ADC localization within cellular compartments over time.[2][14][15] By co-staining with organelle-specific markers (e.g., LysoTracker for lysosomes), one can precisely track the ADC's journey to the lysosome.[2] This technique provides high-resolution spatial and temporal data on ADC trafficking.[12][16]
Experimental Protocol
-
ADC Labeling:
-
Conjugate the ADC with an amine-reactive fluorescent dye (e.g., Alexa Fluor™ 647 NHS Ester) according to the manufacturer's protocol.
-
Determine the degree of labeling (DOL) using spectrophotometry. A DOL of 1-3 is typically recommended to avoid altering the ADC's biological activity.[16]
-
Remove unconjugated dye using a desalting column.
-
-
Cell Culture and Treatment:
-
Seed target cells (expressing the antigen of interest) in a glass-bottom imaging dish or multi-well plate. Allow cells to adhere overnight.
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.
-
Add the fluorescently labeled ADC to the cells at a final concentration of 1-10 µg/mL. Include an isotype control ADC labeled with the same fluorophore as a negative control.
-
For co-localization studies, add organelle-specific live-cell stains (e.g., LysoTracker™ Green DND-26 for lysosomes) 30-60 minutes before imaging.[2]
-
-
Live-Cell Imaging:
-
Place the imaging dish on a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire images at various time points (e.g., 0, 1, 4, 8, and 24 hours) to monitor the internalization and trafficking of the ADC.[17]
-
Use appropriate laser lines and emission filters for the chosen fluorophore(s).
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the internalized ADC within the cell or specific compartments using image analysis software (e.g., ImageJ).
-
Calculate the co-localization coefficient (e.g., Pearson's coefficient) between the ADC signal and the lysosomal marker to confirm trafficking to the lysosome.
-
Method 2: pH-Sensitive Dye Assays
Application Note
This method utilizes specialized pH-sensitive dyes, such as pHrodo™, which are non-fluorescent or weakly fluorescent at the neutral pH of the extracellular environment (pH ~7.4) but exhibit a bright fluorescent signal in the acidic environments of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0).[10][18] By conjugating an antibody or ADC to a pH-sensitive dye, internalization can be directly and quantitatively measured as an increase in fluorescence.[19] This approach offers a high signal-to-background ratio, as no wash steps or quenching agents are needed to remove the signal from non-internalized antibodies.[18] The assay is highly amenable to high-throughput screening (HTS) using flow cytometry or fluorescence plate readers, making it ideal for the early screening of antibody candidates based on their ability to internalize.[10][15]
Experimental Protocol
-
Antibody Labeling:
-
Label the antibody of interest with a pH-sensitive dye (e.g., pHrodo™ Red or Green) using an appropriate labeling kit. These dyes are typically available with amine-reactive chemistry.[10]
-
Follow the manufacturer's instructions for conjugation and purification.
-
-
Cell Preparation:
-
Harvest target cells and adjust the density to 1 x 10⁶ cells/mL in complete culture medium or an appropriate assay buffer.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Assay Procedure:
-
Prepare serial dilutions of the pHrodo™-labeled antibody.[20]
-
Add the labeled antibody to the cells. Include an unlabeled antibody as a negative control and a known internalizing antibody as a positive control.
-
Incubate the plate at 37°C and 5% CO₂ for a desired time period (e.g., 4 to 24 hours).[21]
-
-
Data Acquisition and Analysis:
-
Flow Cytometry: After incubation, analyze the cells directly on a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI) in the appropriate channel (e.g., PE for pHrodo™ Red).
-
Fluorescence Plate Reader: Read the plate directly on a fluorescence microplate reader using the appropriate excitation and emission wavelengths.
-
The increase in fluorescence intensity directly correlates with the amount of internalized antibody.[19]
-
Method 3: Quench-Based Internalization Assays
Application Note
The quench-based assay provides a quantitative measure of antibody uptake by distinguishing between surface-bound and internalized antibodies.[20][21] In this method, an antibody is first labeled with a standard fluorophore (e.g., Alexa Fluor™ 488). After allowing the antibody to bind to and internalize into cells, a quenching agent, such as an anti-fluorophore antibody (e.g., anti-Alexa Fluor™ 488 antibody) or Trypan Blue, is added to the extracellular medium.[20][22] This agent extinguishes the signal from the fluorophores that remain on the cell surface. The remaining, protected fluorescence is from the internalized antibody-fluorophore conjugates, which can be accurately quantified by flow cytometry.[20][22]
Experimental Protocol
-
Antibody Labeling:
-
Label the antibody with a standard fluorescent dye (e.g., Alexa Fluor™ 488 or 594).
-
Purify the labeled antibody to remove free dye.
-
-
Cell Treatment:
-
Incubate target cells with the fluorescently labeled antibody (e.g., 10 µg/mL) at 37°C for various time points (e.g., 0.5, 2, 4 hours) to allow for internalization.
-
As a control, incubate a set of cells on ice; this will permit binding but prevent active internalization.[20]
-
-
Quenching Step:
-
After incubation, wash the cells with cold PBS to remove unbound antibody.
-
Resuspend the cells in a solution containing the quenching antibody (e.g., anti-Alexa Fluor™ 488 antibody) and incubate on ice for 30 minutes.
-
For each time point, maintain a parallel "non-quenched" sample that is incubated in buffer alone.
-
-
Data Acquisition and Analysis:
-
Analyze all samples (quenched and non-quenched) by flow cytometry.
-
Calculate the percentage of internalized antibody using the following formula:
-
% Internalization = (MFI of Quenched Sample / MFI of Non-Quenched Sample) x 100
-
-
Data Summary: ADC Internalization Assays
| Method | Principle | Throughput | Key Readout | Advantages | Disadvantages |
| Live-Cell Imaging | Direct visualization of a fluorescently labeled ADC.[2] | Low to Medium | Subcellular localization, trafficking kinetics. | Provides high-resolution spatial and temporal data. | Lower throughput, requires specialized microscopy equipment. |
| pH-Sensitive Dyes | Fluorescence activation of a labeled ADC in acidic endo-lysosomal compartments.[10][18] | High | Mean Fluorescence Intensity (MFI). | High signal-to-noise, no wash/quench steps, ideal for HTS.[10][18] | Signal is dependent on endosomal pH; may not capture all internalization pathways.[23] |
| Quench-Based Assays | Extinguishing the signal of surface-bound fluorescent ADC to specifically measure internalized ADC.[20][22] | Medium | MFI of protected (internalized) fluorophore. | Provides a clear quantitative measure of uptake.[20] | Requires extra quenching step; quenching efficiency can vary. |
| Cytotoxicity Assays | Indirectly measures internalization via the cytotoxic effect of a delivered payload.[19][24] | High | Cell viability (IC₅₀). | Functionally relevant; directly links internalization to ADC effect. | Indirect; assumes cytotoxicity is solely due to internalization of the specific antibody. |
Part 2: Methods for Assessing Payload Release
The release of the cytotoxic payload from the ADC is the final, critical step required to induce cell death.[7] This process is primarily determined by the chemistry of the linker connecting the payload to the antibody. Assays for payload release focus on verifying linker cleavage and quantifying the resulting free drug.
Method 1: In Vitro Enzymatic Cleavage Assays
Application Note
This in vitro method is designed to assess the stability of the ADC linker and its susceptibility to cleavage under conditions that mimic the intracellular environment.[25] ADCs with enzyme-cleavable linkers (e.g., valine-citrulline) are incubated with purified lysosomal proteases, such as Cathepsin B, to trigger payload release.[26] Alternatively, more complex biological matrices like human liver S9 fractions or lysosomal extracts can be used to better reflect the full enzymatic cocktail present in cells.[25][27] Following incubation, the reaction mixture is analyzed, typically by LC-MS/MS, to identify and quantify the released payload species.[25] This assay is crucial for confirming the intended release mechanism and for identifying any unintended or partial degradation products.[25][28]
Experimental Protocol
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (e.g., at 1 mg/mL) with a reaction buffer (e.g., a buffer at pH 5.0 to mimic the lysosomal environment).
-
Add the enzyme (e.g., purified human Cathepsin B) or subcellular fraction (e.g., human liver S9 or lysosomal extract).[27] Include a control reaction without the enzyme/fraction.
-
Incubate the reaction at 37°C for a range of time points (e.g., 0, 1, 4, 8, 24 hours).[27][29]
-
-
Sample Preparation for Analysis:
-
Stop the reaction at each time point, often by heat inactivation (e.g., 95°C for 5 minutes).[27]
-
Precipitate the protein by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[27][30]
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant, which contains the released payload, to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the released payload.
-
Method 2: Mass Spectrometry (LC-MS/MS) for Payload Quantification
Application Note
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and versatile analytical technique for the bioanalysis of ADCs.[5][26] It is the preferred method for the absolute quantification of free payload released from an ADC, both in in vitro assays and in complex biological matrices like plasma or cell lysates.[26][31] The technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the precise measurement of the payload and its metabolites.[26][32] This method is essential for pharmacokinetic (PK) studies and for understanding the stability of the ADC in vivo.[26][31]
Experimental Protocol (General)
-
Sample Preparation:
-
Prepare samples as described in the In Vitro Enzymatic Cleavage Assay (for in vitro release) or by using appropriate extraction methods (e.g., liquid-liquid extraction or solid-phase extraction) for plasma or cell lysate samples.
-
Ensure an appropriate internal standard is added to correct for extraction variability.[30]
-
-
LC Separation:
-
Inject the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 column).[30]
-
Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with 0.1% formic acid) to separate the payload from other matrix components.[30]
-
-
MS/MS Detection:
-
The eluent from the LC column is directed into the mass spectrometer.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
Set the instrument to monitor specific precursor-to-product ion transitions for the payload and the internal standard. For example, for MMAE, a precursor ion of m/z 718 might be monitored.[30]
-
-
Quantification:
-
Generate a calibration curve using standards of the pure payload prepared in the same matrix as the samples.
-
Quantify the concentration of the released payload in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.[30]
-
Method 3: Fluorogenic Probes for Real-Time Release Imaging
Application Note
This cutting-edge approach uses specially designed fluorogenic probes to monitor payload release in real-time within live cells.[33][34] These probes consist of a fluorophore that is quenched by its proximity to the payload or linker. The linker itself is designed to be cleaved by a specific intracellular trigger, such as a lysosomal enzyme (e.g., Cathepsin B).[33][34] Upon enzymatic cleavage of the linker, the fluorophore is released from its quencher and emits a bright fluorescent signal, indicating that payload release has occurred.[33] Some advanced platforms use a tandem design with both a pH-activatable dye to track lysosomal trafficking and an enzyme-activatable probe to simultaneously monitor payload release, providing comprehensive insights into the entire intracellular processing of the ADC.[33][34]
Conceptual Protocol
-
Probe Synthesis and ADC Conjugation:
-
Synthesize or obtain an ADC conjugated with a tandem pH- and enzyme-activatable fluorogenic probe.[33]
-
-
Live-Cell Imaging:
-
Culture target cells in an imaging dish.
-
Treat the cells with the fluorogenic ADC.
-
Image the cells over time using confocal microscopy.
-
-
Data Analysis:
-
Monitor the initial fluorescence from the pH-sensitive component to track the ADC's entry into acidic lysosomes.
-
Subsequently, monitor the appearance of the second fluorescent signal (from the enzyme-activatable component) to measure the kinetics of linker cleavage and payload release within the lysosomes.[33]
-
Data Summary: ADC Payload Release Assays
| Method | Principle | Throughput | Key Readout | Advantages | Disadvantages |
| In Vitro Enzymatic Assays | Measuring linker cleavage by incubating ADC with purified enzymes or subcellular fractions.[25][26] | Medium | Concentration of released payload. | Mechanistic; confirms intended cleavage pathway; identifies released species.[25] | In vitro conditions may not fully replicate the intracellular environment. |
| LC-MS/MS Quantification | Highly specific and sensitive quantification of the chemical structure of the released payload.[26][30] | Medium | Absolute concentration of payload and metabolites. | Gold standard for quantification; high specificity and sensitivity. | Requires specialized equipment and expertise; lower throughput. |
| Fluorogenic Probes | Real-time fluorescence activation upon enzymatic linker cleavage in live cells.[33][34] | Low to Medium | Fluorescence intensity over time. | Allows real-time monitoring of release kinetics in live cells; high spatial resolution. | Requires synthesis of complex probes; may not be available for all linkers/payloads. |
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. abzena.com [abzena.com]
- 3. benchchem.com [benchchem.com]
- 4. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. jp.acrobiosystems.com [jp.acrobiosystems.com]
- 10. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [nld.promega.com]
- 11. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.com]
- 12. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Evaluation of a Fluorescent Antibody-Drug Conjugate for Molecular Imaging and Targeted Therapy of Pancreatic Cancer | PLOS One [journals.plos.org]
- 14. Live-cell imaging of ADC internalization and trafficking | Revvity [revvity.com]
- 15. Live Cell Imaging based Internalization Assay - Creative Biolabs [creative-biolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. Antibody Internalization | Thermo Fisher Scientific - RU [thermofisher.com]
- 19. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 20. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 23. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 30. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 31. Refining Method Development & Validation Testing for Antibody Drug Conjugate Payloads - KCAS Bio [kcasbio.com]
- 32. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GMP Manufacturing of Val-Cit-PAB-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells.[1] The Val-Cit-PAB-MMAE ADC platform combines a monoclonal antibody (mAb) with the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a cleavable linker system. This linker, composed of valine-citrulline (Val-Cit) and a p-aminobenzylcarbamate (PAB) spacer, is designed to be stable in systemic circulation and release the cytotoxic payload upon enzymatic cleavage within the target cancer cell.[2][3]
The manufacturing of these complex therapeutic agents under Good Manufacturing Practice (GMP) guidelines presents unique challenges, requiring stringent control over the entire process to ensure product quality, safety, and efficacy.[1] This document provides detailed application notes and protocols relevant to the GMP manufacturing and quality control of this compound ADCs.
Mechanism of Action
The therapeutic action of a this compound ADC is a multi-step process that relies on the targeted delivery of the MMAE payload.
-
Binding and Internalization: The ADC circulates in the bloodstream and the monoclonal antibody component selectively binds to a specific antigen on the surface of a cancer cell.[] Following binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[2]
-
Lysosomal Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to the lysosome.[2] Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Val-Cit dipeptide linker.[3][5]
-
Payload Release and Action: Cleavage of the linker initiates a self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.[5] The released MMAE then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[3][]
Caption: Mechanism of action of a this compound ADC.
GMP Manufacturing Workflow
The GMP manufacturing of a this compound ADC is a multi-stage process that begins with the separate production of the monoclonal antibody and the drug-linker, followed by their conjugation and purification.[6][7]
Caption: High-level GMP manufacturing workflow for ADCs.
Key Stages of Manufacturing:
-
Monoclonal Antibody Production: The monoclonal antibody is produced through standard cell culture and purification processes.[7]
-
Drug-Linker Synthesis: The this compound drug-linker is synthesized under GMP conditions.[8]
-
Conjugation:
-
Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups for conjugation.
-
Conjugation: The maleimide (B117702) group of the drug-linker reacts with the free thiol groups on the antibody.
-
Quenching: The reaction is stopped by adding a quenching agent.[9]
-
-
Purification: The ADC is purified to remove unconjugated antibody, free drug-linker, and other process-related impurities. Tangential flow filtration (TFF) is a common method for purification.[10]
-
Formulation: The purified ADC is formulated into a stable buffer.[10]
-
Fill/Finish: The formulated ADC is sterile filtered and filled into vials.[6]
Quality Control and Critical Quality Attributes (CQAs)
A robust quality control strategy is essential for ensuring the safety and efficacy of this compound ADCs. The following table summarizes key CQAs and typical analytical methods used for their assessment.[11][12]
| Critical Quality Attribute (CQA) | Analytical Method(s) | Typical GMP Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC) | Average DAR: 3.5 ± 0.5 |
| Purity and Impurities | ||
| High Molecular Weight Species (Aggregates) | Size Exclusion Chromatography (SEC-HPLC) | ≤ 2.0% |
| Low Molecular Weight Species (Fragments) | SEC-HPLC, Capillary Electrophoresis-SDS (CE-SDS) | Reportable |
| Unconjugated Antibody | HIC-HPLC, Ion-Exchange Chromatography (IEX-HPLC) | ≤ 5.0% |
| Free Drug-Linker | Reversed-Phase HPLC (RP-HPLC) | ≤ 1.0% |
| Identity | Mass Spectrometry (MS), Peptide Mapping | Confirmed |
| Potency | In vitro cell-based cytotoxicity assay | 80-125% of Reference Standard |
| Endotoxin (B1171834) | Limulus Amebocyte Lysate (LAL) Test | ≤ 10 EU/mg |
| Bioburden | Membrane Filtration | ≤ 1 CFU/10 mL |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Principle: HIC separates ADC species based on their hydrophobicity. The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the ADC, allowing for the separation of species with different drug loads.[13][14]
Methodology:
-
Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (or equivalent)[15]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0[15]
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) Isopropanol[15]
-
Flow Rate: 0.8 mL/min[15]
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-100% B
-
12-15 min: 100% B
-
15-17 min: 100-0% B
-
17-20 min: 0% B
-
-
Detection: UV at 280 nm and 248 nm
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peaks corresponding to different drug-loaded species. The average DAR is calculated by the following formula: Average DAR = Σ(% Peak Area * DAR value) / Σ(% Peak Area)
Analysis of Aggregates by SEC-HPLC
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than the monomeric ADC.[16]
Methodology:
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent)[17]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0[18]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.[18]
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates) and the main monomer peak. The percentage of aggregates is calculated as: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Determination of Free Drug-Linker by RP-HPLC
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. This method can effectively separate the small, hydrophobic free drug-linker from the large, protein-based ADC.[19][20]
Methodology:
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Detection: UV at 248 nm
-
Sample Preparation: Direct injection of the ADC sample.[19]
-
Data Analysis: The amount of free drug-linker is quantified using an external calibration curve prepared with a reference standard of the drug-linker.
Bacterial Endotoxin Test (LAL)
Principle: The LAL test is used to detect and quantify bacterial endotoxins, which are pyrogenic substances. The test utilizes a lysate from the amebocytes of the horseshoe crab, which clots in the presence of endotoxins.[21][22]
Methodology (Gel-Clot Method):
-
Reagents and Materials: LAL reagent, endotoxin standard, LAL reagent water (LRW), depyrogenated glassware.[23]
-
Preparation: Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions. Prepare a series of endotoxin standards.
-
Procedure:
-
Pipette 0.1 mL of the ADC sample (at the appropriate dilution) into a depyrogenated reaction tube.
-
Add 0.1 mL of the LAL reagent to the tube.
-
Gently mix and incubate at 37 ± 1°C for 60 ± 2 minutes in a non-vibrating incubator.[21]
-
-
Reading: After incubation, carefully invert the tube 180°. A solid gel that withstands inversion indicates a positive result. The absence of a solid gel indicates a negative result.[23]
-
Controls: Positive and negative controls must be included in each assay to ensure validity.[23]
Process Analytical Technology (PAT) in ADC Manufacturing
PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.
Implementation in ADC Manufacturing:
-
Real-time Monitoring: In-line or on-line analytical tools, such as HPLC and UV-Vis spectroscopy, can be used for real-time monitoring of the conjugation reaction. This allows for precise control over the reaction endpoint and helps ensure a consistent DAR.[24]
-
Process Understanding: PAT facilitates a deeper understanding of the manufacturing process by providing real-time data on how process parameters affect CQAs.
-
Enhanced Control: By integrating PAT with process control systems, it is possible to make real-time adjustments to the manufacturing process to maintain consistent product quality.[25]
Caption: Logical relationship of PAT in ADC manufacturing.
Conclusion
The GMP manufacturing of this compound ADCs is a complex process that requires a comprehensive understanding of the product, a well-defined manufacturing process, and a robust control strategy. The application notes and protocols provided in this document offer guidance for researchers, scientists, and drug development professionals in this field. Adherence to GMP principles, implementation of advanced analytical techniques, and the adoption of PAT are crucial for ensuring the consistent production of high-quality, safe, and effective ADC therapeutics.
References
- 1. PAT Implementation for ADC & Bioconjugation Processes: Applications and Case Studies [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mascogroup.com [mascogroup.com]
- 8. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 9. mycenax.com [mycenax.com]
- 10. escopharma.com [escopharma.com]
- 11. Antibody-Drug Conjugates (ADC): From Concept to GMP Manufacturing - Olon France [olon-france.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. benchchem.com [benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. shimadzu.com [shimadzu.com]
- 17. agilent.com [agilent.com]
- 18. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 19. A method to directly analyze free-drug-related species in antibody-drug conjugates without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 22. Appendix XIV C. Test for Bacterial Endotoxins (LAL Test) [drugfuture.com]
- 23. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 24. PAT Implementation For ADC Bioconjugation Processes Applications And Case Studies [bioprocessonline.com]
- 25. PAT implementation for advanced process control in solid dosage manufacturing - A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies to Reduce Aggregation of Val-Cit-PAB-MMAE ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Valine-Citrulline-p-aminobenzylcarbamate-Monomethyl Auristatin E (Val-Cit-PAB-MMAE) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
A1: The aggregation of this compound ADCs is a multifaceted issue primarily driven by the hydrophobicity of the MMAE payload and the drug-linker complex.[1] This inherent hydrophobicity promotes self-association of ADC molecules to minimize exposure to the aqueous environment, leading to the formation of aggregates.[2]
Several key factors can initiate or exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug-linker molecules conjugated to the antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][3][4]
-
Suboptimal Formulation Conditions: Inappropriate buffer conditions, such as a pH near the isoelectric point (pI) of the ADC, can reduce colloidal stability and lead to aggregation.[1][5]
-
Environmental and Mechanical Stress: Factors like temperature fluctuations, repeated freeze-thaw cycles, and mechanical stress from agitation or shaking can induce protein unfolding and subsequent aggregation.[1][6]
-
High ADC Concentration: Increased protein concentration can accelerate the kinetics of aggregation.[1][2]
-
Conjugation Process Stress: The use of organic co-solvents to dissolve the hydrophobic linker-payload during the conjugation reaction can cause conformational stress on the antibody, exposing hydrophobic regions that can lead to aggregation.[7][8]
Q2: How does aggregation impact the efficacy and safety of an ADC?
A2: ADC aggregation can have significant negative consequences for both the effectiveness and safety of the therapeutic:
-
Reduced Efficacy: Aggregates may possess a reduced binding affinity for the target antigen.[1] They are also often cleared more rapidly from circulation, which decreases the half-life and overall exposure of the active ADC to the tumor.[1][2]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can trigger an immune response in patients, potentially leading to the formation of anti-drug antibodies (ADAs).[1][5] This can neutralize the therapeutic effect and cause adverse reactions.
-
Altered Pharmacokinetics (PK): Aggregation changes the size and hydrodynamic properties of the ADC, leading to faster clearance from the bloodstream and an altered PK profile.[1][4]
-
Safety Concerns: Insoluble aggregates can form visible and sub-visible particles, which are a major safety concern for injectable biologics.[1] Furthermore, aggregates can lead to off-target toxicity by accumulating in organs like the liver and kidneys.[2]
Q3: What are the key analytical techniques to detect and quantify ADC aggregation?
A3: A combination of orthogonal analytical methods is recommended for the comprehensive detection and characterization of ADC aggregates.[9] Each technique provides different insights into the nature and extent of aggregation.
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates (high molecular weight species), monomers, and fragments based on their hydrodynamic volume.[2][10] It is essential for monitoring stability and product purity.[11]
-
Dynamic Light Scattering (DLS): DLS is a rapid and highly sensitive technique for detecting the early onset of aggregation by measuring the size distribution of particles in a solution.[2][7][12]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique that can accurately characterize and quantify different species in a sample, making it highly sensitive for detecting and quantifying aggregates.[2]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on surface hydrophobicity. It is useful for monitoring changes in the ADC's hydrophobic profile, which can indicate a higher propensity for aggregation, and for determining the drug-to-antibody ratio (DAR).[7][10]
-
Flow Imaging: This technique can be used to quantify and characterize sub-visible particles in ADC formulations.[2]
Q4: What formulation strategies can be employed to minimize aggregation?
A4: Formulation optimization is a critical strategy for stabilizing ADCs and preventing aggregation.[] This involves the careful selection of buffers and the inclusion of stabilizing excipients.
-
pH and Buffer System: Maintaining a stable pH, typically 1-2 units away from the ADC's isoelectric point (pI), is crucial for ensuring colloidal stability.[5][6] Histidine, acetate, and citrate (B86180) are commonly used buffers.[1][14]
-
Stabilizing Excipients: Various excipients can be added to the formulation to protect the ADC.[6][]
-
Surfactants (e.g., Polysorbate 20/80): These are used to prevent aggregation at interfaces (e.g., air-liquid) and to shield exposed hydrophobic patches on the ADC surface.[6]
-
Sugars/Polyols (e.g., Sucrose, Trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing, lyophilization, and long-term storage.[6]
-
Amino Acids (e.g., Arginine, Glycine): Certain amino acids can suppress aggregation and increase the solubility of the ADC.[6]
-
Q5: How can the conjugation and purification processes be optimized to reduce aggregation?
A5: The methods used for conjugation and subsequent purification are critical control points for minimizing aggregation.
-
Controlled Conjugation:
-
Slow Addition of Linker-Payload: During the conjugation reaction, the hydrophobic drug-linker solution should be added slowly and with gentle mixing to the antibody solution to avoid high local concentrations that can trigger precipitation.[1]
-
Minimize Organic Co-solvent: The amount of organic solvent (e.g., DMSO) used to dissolve the linker-payload should be kept to a minimum to reduce denaturation stress on the antibody.[7][8][14]
-
Immobilization: A highly effective strategy is to immobilize the antibodies on a solid-phase support, like an affinity resin, during conjugation. This keeps the antibody molecules physically separated, preventing them from aggregating when the hydrophobic payload is attached.[2][5]
-
-
Effective Purification:
-
Chromatographic Removal: Techniques like preparative SEC or Hydrophobic Interaction Chromatography (HIC) should be employed to effectively remove any aggregates that form during the reaction.[5][15]
-
Tangential Flow Filtration (TFF): TFF is commonly used to remove unreacted small molecules, solvents, and can also help to eliminate aggregates.[2]
-
Q6: What is the role of the Drug-to-Antibody Ratio (DAR) in aggregation, and how can it be controlled?
A6: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly correlates with the propensity for aggregation.[14] As the DAR increases, more hydrophobic MMAE molecules are attached to the antibody, increasing the overall surface hydrophobicity and driving intermolecular interactions that lead to aggregation.[1][4][16] Studies have shown that ADCs with higher DAR values (e.g., DAR 8) are more prone to aggregation and are cleared more rapidly from circulation compared to those with lower DAR values (e.g., DAR 2 or 4).[12][17] Therefore, optimizing the DAR is a crucial balance between maximizing therapeutic potency and maintaining biophysical stability.[18] Control is achieved by precisely managing the stoichiometry of the conjugation reaction and by using site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR.[10]
Q7: Are there alternative linker technologies to Val-Cit-PAB that are less prone to aggregation?
A7: Yes, significant research has gone into developing next-generation linkers to overcome the hydrophobicity challenges of traditional systems.[14] These include:
-
Hydrophilic Linkers: Incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker can "shield" the hydrophobic MMAE payload, improving solubility and reducing the tendency to aggregate.[2][][19]
-
Charged Linkers: The introduction of charged groups, such as sulfonates or highly soluble pyrophosphate diesters, into the linker can increase its hydrophilicity and mitigate the aggregation potential.[14][18][20]
-
Alternative Dipeptides: Replacing the Val-Cit dipeptide with more hydrophilic alternatives, such as Val-Ala, has been shown to reduce aggregation, especially for ADCs with high DARs.[20]
-
Hydrophilic Glucuronide Linkers: β-glucuronide linkers are hydrophilic and can reduce ADC aggregation compared to dipeptide-based linkers.[21]
Q8: What are the best practices for storing and handling this compound ADCs to prevent aggregation?
A8: Proper storage and handling are essential to maintain the stability of ADCs.
-
Avoid Freeze-Thaw Cycles: It is highly recommended to aliquot the ADC into single-use volumes upon receipt to minimize damage from repeated freezing and thawing, which can denature the protein.[6]
-
Optimal Storage Temperature: Store the ADC at the recommended temperature, which is typically 2-8°C for liquid formulations or -20°C to -80°C for frozen forms.[14] Avoid using frost-free freezers due to their temperature cycling.[6]
-
Protect from Light: ADCs should be stored in dark vials or otherwise protected from light, as light exposure can trigger degradation of the payload or linker, leading to aggregation.[2][6]
-
Minimize Mechanical Stress: Avoid vigorous shaking or agitation, as this can cause mechanical stress and induce aggregation.[1][6]
-
Concentration: Whenever possible, store ADCs at higher concentrations (e.g., >1 mg/mL), as proteins are often more stable under these conditions.[6]
Troubleshooting Guide
Issue 1: Immediate precipitation or visible aggregation upon conjugation or formulation.
| Potential Cause | Troubleshooting Action | Rationale |
|---|---|---|
| High local concentration of hydrophobic drug-linker. | Add the drug-linker solution slowly and with continuous, gentle mixing to the antibody solution.[1] | This prevents the formation of localized supersaturated regions of the hydrophobic compound, which can cause immediate precipitation. |
| High concentration of organic co-solvent (e.g., DMSO). | Minimize the percentage of organic co-solvent used to dissolve the linker-payload.[14] Screen for alternative, less denaturing co-solvents. | Organic solvents are often necessary but can partially denature the antibody, exposing hydrophobic regions and promoting rapid aggregation.[7][8] |
| Suboptimal buffer pH during conjugation. | Ensure the pH of the reaction buffer is optimized for both the conjugation chemistry and the stability of the antibody. | A pH close to the antibody's pI can significantly reduce its solubility and lead to aggregation upon modification.[5] |
Issue 2: Gradual increase in aggregation during storage (observed by SEC). | Potential Cause | Troubleshooting Action | Rationale | | Inadequate formulation. | Incorporate stabilizing excipients into the formulation buffer.[1] Screen for optimal buffers and pH. (See Table 1). | Excipients are critical for long-term stability. Surfactants prevent surface-induced aggregation, while sugars stabilize the protein's native structure.[6] | | Inappropriate storage temperature or freeze-thaw cycles. | Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.[14] Store at the recommended stable temperature. | The physical stress of freezing and thawing is a common cause of protein denaturation and aggregation.[1][6] | | Headspace-induced aggregation. | For liquid formulations, consider filling vials to minimize the air-liquid interface or gently overlaying with an inert gas like argon.[1] | The air-liquid interface can be a denaturing environment for proteins, and minimizing this interface can reduce aggregation over time. |
Data and Protocols
Data Presentation
Table 1: Common Stabilizing Excipients for ADC Formulations
| Excipient Class | Example(s) | Recommended Concentration Range | Primary Function |
|---|---|---|---|
| Buffers | Histidine, Acetate, Citrate | 10 - 50 mM | Maintain a stable pH to minimize conformational changes.[1] |
| Surfactants | Polysorbate 20 / 80 | 0.01% - 0.1% (w/v) | Prevents surface-induced aggregation and shields hydrophobic regions.[6] |
| Sugars / Polyols | Sucrose, Trehalose | 1% - 10% (w/v) | Act as cryo/lyoprotectants, stabilizing the protein structure.[6] |
| Amino Acids | Arginine, Glycine, Proline | 50 - 250 mM | Suppress aggregation and increase solubility.[6] |
Table 2: Comparison of Analytical Techniques for ADC Aggregation Analysis
| Technique | Principle | Information Provided | Throughput |
|---|---|---|---|
| SEC-HPLC | Separation by hydrodynamic size | Quantitative % of monomer, aggregate, and fragment.[2][12] | Medium |
| DLS | Measures fluctuations in scattered light | Average particle size, size distribution, polydispersity index (PDI).[2][7] | High |
| AUC | Measures sedimentation rate in a centrifugal field | High-resolution size distribution, quantitative aggregate levels.[2] | Low |
| Flow Imaging | Particle imaging and counting | Size, count, and morphology of sub-visible particles.[2] | Medium-High |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification
-
Objective: To separate and quantify high molecular weight (HMW) species, monomer, and low molecular weight (LMW) fragments.
-
Materials:
-
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min) until a stable baseline is achieved.[6]
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase.[6]
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.[6][14]
-
Data Acquisition: Run the analysis isocratically for 20-30 minutes. Aggregates, being larger, will elute first, followed by the monomer, and then any fragments.[6]
-
Data Analysis: Integrate the peak areas for each species. Calculate the percentage of aggregates by dividing the HMW peak area by the total area of all peaks.[7]
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Objective: To rapidly assess the size distribution and polydispersity of an ADC sample as an early indicator of aggregation.
-
Materials:
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to 0.5-1.0 mg/mL in the formulation buffer.[1][15] Ensure the buffer is filtered.
-
Instrument Setup: Set the measurement temperature to 25°C and allow for an equilibration time of 120 seconds.[1]
-
Measurement: Place the cuvette in the instrument and perform 3-5 measurements to ensure reproducibility.[1]
-
Data Analysis: Analyze the results for the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A significant increase in Z-average or a PDI value >0.3 may indicate the presence of aggregates.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Analysis
-
Objective: To separate ADC species based on their surface hydrophobicity, which correlates with the drug-to-antibody ratio (DAR).
-
Materials:
-
HPLC system with UV detector (280 nm).
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Buffer A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.
-
Buffer B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.
-
-
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Buffer A.[14]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Buffer A.
-
Injection: Inject the sample onto the equilibrated column.
-
Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B over 30-40 minutes. Species with a higher DAR are more hydrophobic and will bind more tightly, eluting later in the gradient.[14]
-
Data Analysis: The different peaks correspond to ADC species with different DARs (DAR0, DAR2, DAR4, etc.). Calculate the average DAR from the relative peak areas and their corresponding drug loads.[14]
-
Visualizations
Caption: Key intrinsic and extrinsic drivers of this compound ADC aggregation.
Caption: A systematic troubleshooting workflow for identifying and resolving ADC aggregation issues.
Caption: A multifaceted approach combining key strategies to mitigate ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. agilent.com [agilent.com]
- 12. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. mdpi.com [mdpi.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. biochempeg.com [biochempeg.com]
- 20. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Stability of Val-Cit-PAB-MMAE Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Val-Cit-PAB-MMAE antibody-drug conjugates (ADCs).
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, providing potential causes and actionable troubleshooting steps.
Issue 1: Premature Payload (MMAE) Release in Preclinical In Vivo Studies
-
Observation: High levels of unconjugated MMAE are detected in plasma shortly after ADC administration in mouse models, leading to unexpected toxicity and reduced efficacy.
-
Potential Cause 1: Enzymatic cleavage of the Val-Cit linker by mouse carboxylesterase (Ces1c). This enzyme is present in mouse plasma and can recognize and cleave the linker, a phenomenon not typically observed in human plasma.[1][2][3]
-
Troubleshooting Steps:
-
Confirm Linker Instability: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human or cynomolgus monkey plasma. A significantly higher rate of MMAE release in mouse plasma is indicative of Ces1c-mediated cleavage.
-
Modify the Linker: The most effective solution is to use a modified linker that is resistant to Ces1c cleavage. A common and successful modification is the addition of a glutamic acid residue to the N-terminus of the valine, creating a glutamic acid-valine-citrulline (EVCit) linker. This modification has been shown to significantly improve plasma stability in mice while maintaining efficient cleavage by cathepsin B within the target cell.[1][3]
-
-
-
Potential Cause 2: Cleavage by human neutrophil elastase. This enzyme, present in the bloodstream, has also been shown to cleave the Val-Cit linker, which can contribute to off-target toxicities such as neutropenia.[1][4][5]
-
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay incubating the ADC with purified human neutrophil elastase to determine the linker's susceptibility.
-
Consider Alternative Linkers: If sensitivity to neutrophil elastase is a concern, exploring alternative cleavable linkers with different peptide sequences or non-cleavable linkers may be necessary.
-
-
Issue 2: ADC Aggregation and Precipitation
-
Observation: The ADC preparation shows signs of aggregation (e.g., visible particulates, high molecular weight species in SEC analysis) either during formulation or after administration.
-
Potential Cause 1: High hydrophobicity of the ADC. The MMAE payload and parts of the linker are hydrophobic. A high drug-to-antibody ratio (DAR) increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[4][5][6][7][8]
-
Troubleshooting Steps:
-
Optimize Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR, typically in the range of 2 to 4. This can be achieved by optimizing the conjugation reaction conditions or by employing site-specific conjugation methods.[1]
-
Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants, sugars) to find a formulation that minimizes aggregation.[6]
-
Incorporate Hydrophilic Linkers: Utilizing more hydrophilic linkers or adding hydrophilic components like PEG can help to counteract the hydrophobicity of the payload.[4]
-
-
-
Potential Cause 2: Manufacturing and storage conditions. Factors such as high protein concentration, unfavorable buffer pH, the use of organic solvents during conjugation, and freeze-thaw cycles can all contribute to aggregation.[6][7][8]
-
Troubleshooting Steps:
-
Control Manufacturing Parameters: Optimize conjugation conditions to be as mild as possible for the antibody. Tangential flow filtration can be employed to remove unreacted small molecules and aggregates.[6]
-
Optimize Storage Conditions: Store the ADC in a validated, stability-indicating buffer at the recommended temperature. Avoid repeated freeze-thaw cycles.[8]
-
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
-
Observation: The average DAR of the ADC preparation varies significantly from one production batch to another.
-
Potential Cause 1: Variability in conjugation reaction conditions. Inconsistent parameters such as temperature, pH, reaction time, and reagent concentrations can lead to different levels of conjugation.
-
Troubleshooting Steps:
-
Standardize Protocols: Tightly control and document all reaction parameters.
-
Reagent Quality: Ensure the use of high-quality, well-characterized linker-payload reagents.
-
-
-
Potential Cause 2: Inconsistent antibody quality. Variations in the antibody production and purification process can affect the number of available conjugation sites.
-
Troubleshooting Steps:
-
Ensure Consistent Antibody Production: Implement robust quality control for the antibody starting material.
-
-
-
Potential Cause 3: Use of non-site-specific conjugation methods. Traditional methods targeting lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs.[9]
-
Troubleshooting Steps:
-
Implement Site-Specific Conjugation: Utilize engineered cysteine residues or other site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR.[][11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of payload release for a this compound ADC?
A1: The this compound ADC is designed for targeted intracellular drug release. After the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. Inside the acidic environment of the lysosome, proteases, primarily Cathepsin B, recognize and cleave the dipeptide bond between valine (Val) and citrulline (Cit).[1][12] This cleavage event triggers a self-immolative cascade of the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the active MMAE payload inside the cell.[1]
Q2: Why is my this compound ADC stable in human plasma but not in mouse plasma?
A2: This is a well-documented species-specific difference. Mouse plasma contains the enzyme carboxylesterase 1c (Ces1c), which can prematurely cleave the Val-Cit linker in the bloodstream.[1][2][3] This leads to off-target toxicity and reduced efficacy in mouse models. Human plasma does not have a corresponding enzyme with the same activity, so the linker is generally stable in human circulation.[3]
Q3: How does the Drug-to-Antibody Ratio (DAR) impact the in vivo stability of my ADC?
A3: A higher DAR increases the hydrophobicity of the ADC molecule. This can lead to a greater propensity for aggregation, which in turn can alter the ADC's pharmacokinetic properties and potentially lead to faster clearance from circulation.[1][8] High DAR ADCs have been shown to have increased clearance rates in vivo.[8] Therefore, optimizing the DAR, typically to a range of 2-4, is a critical step to balance efficacy and in vivo stability.[1]
Q4: What are the best analytical methods to assess the in vivo stability of my ADC?
A4: A combination of methods is typically used. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to measure the average DAR of the ADC over time and to quantify the amount of free payload released in plasma.[13][14] Size-Exclusion Chromatography (SEC) is used to detect and quantify aggregation and fragmentation of the ADC.[1] Enzyme-Linked Immunosorbent Assays (ELISA) can also be used to quantify the amount of intact ADC remaining in circulation.[12]
Q5: Can the conjugation site on the antibody affect the stability of the Val-Cit-PAB linker?
A5: Yes, the location of the conjugation site can influence the linker's stability. Linkers attached to more solvent-exposed or sterically unhindered sites may be more susceptible to enzymatic degradation in the bloodstream.[1] Site-specific conjugation methods can provide more control over the placement of the linker-payload, potentially leading to more stable and homogeneous ADCs.
Quantitative Data Summary
The following tables summarize quantitative data on the stability of this compound and related linkers.
Table 1: Comparative Plasma Stability of Val-Cit vs. EVCit Linkers
| Linker Type | Preclinical Species | Incubation Time | % Payload Loss | Reference |
| Val-Cit (VCit) | Mouse | 14 days | > 95% | [15] |
| Glu-Val-Cit (EVCit) | Mouse | 14 days | Almost none | [15] |
| Val-Cit (VCit) | Human | 28 days | No significant degradation | [3][15] |
| Glu-Val-Cit (EVCit) | Human | 28 days | No significant degradation | [3] |
Table 2: Payload Release from vc-MMAE ADCs in Different Plasma Matrices
| Plasma Source | Incubation Time | Average % Payload Release | Reference |
| Mouse | 6 days | > 20% | [16][17] |
| Rat | 6 days | > 4% | [16][17] |
| Cynomolgus Monkey | 6 days | < 1% | [16] |
| Human | 6 days | < 1% | [16][17] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol is designed to assess the rate of payload release from an ADC when incubated in plasma from different species.
-
Materials:
-
ADC of interest
-
Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) with anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoaffinity capture
-
Elution buffer (e.g., 20 mM glycine, 0.1% acetic acid)
-
LC-MS grade solvents (e.g., acetonitrile (B52724), water, formic acid)
-
High-resolution mass spectrometer coupled to an HPLC system
-
-
Procedure:
-
Prepare a stock solution of the ADC in PBS.
-
Spike the ADC into thawed plasma to a final concentration of approximately 100 µg/mL. Prepare a control sample with the ADC in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 72, 120, 168 hours), collect aliquots and immediately freeze at -80°C to stop the reaction.[18]
-
For analysis of payload release, precipitate plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard. Centrifuge and collect the supernatant for LC-MS/MS analysis to quantify the free payload.[2]
-
For analysis of DAR change, thaw the plasma samples and isolate the ADC using immunoaffinity capture beads.[18]
-
Wash the beads with PBS to remove non-specifically bound proteins.[18]
-
Elute the ADC from the beads.[18]
-
Analyze the eluted ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload loss.[18]
-
-
Data Analysis:
-
Plot the concentration of released payload versus time.
-
Plot the average DAR versus time.
-
Calculate the ADC half-life in plasma.
-
Protocol 2: In Vivo Pharmacokinetics Study in Mice
This protocol outlines a typical PK study to evaluate the stability and clearance of an ADC in a mouse model.
-
Materials:
-
ADC of interest
-
Tumor-bearing mice (e.g., xenograft model)
-
Dosing vehicle
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for sample analysis (e.g., LC-MS, ELISA)
-
-
Procedure:
-
Administer a single dose of the ADC to the mice via an appropriate route (e.g., intravenous).
-
At predetermined time points (e.g., 5 minutes, 1, 6, 24, 72, 168 hours), collect blood samples from a small cohort of mice at each time point.[19]
-
Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of:
-
Total antibody (both conjugated and unconjugated)
-
Intact ADC (conjugated antibody)
-
Free payload (MMAE)
-
-
These analytes can be quantified using methods such as ELISA and LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of each analyte versus time.
-
Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) for each analyte.
-
Visualizations
Caption: Intracellular signaling pathway for MMAE payload release.
Caption: Logical workflow for troubleshooting premature payload release.
Caption: Experimental workflow for in vitro plasma stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. biochempeg.com [biochempeg.com]
- 9. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimizing Linker Chemistry for Enhanced ADC Performance
This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when optimizing linker chemistry for Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues related to ADC linker chemistry?
The most prevalent issues with linker chemistry in ADCs are premature payload release in systemic circulation, ADC aggregation, off-target toxicity, and challenges in translating preclinical results to the clinical setting.[1] An ideal linker must be stable in the bloodstream and only release its cytotoxic payload within the target tumor microenvironment or inside cancer cells.[1][2][3][4]
Key challenges include:
-
Premature Payload Release: Cleavable linkers can be less stable in circulation compared to non-cleavable ones, leading to early release of the cytotoxic drug.[1] This can be triggered by enzymes in the plasma or physiological pH.[1][5]
-
ADC Aggregation: Linkers with hydrophobic characteristics, such as the commonly used valine-citrulline (VC) linker, can cause the ADC to aggregate.[1][3] Aggregation can negatively impact the ADC's stability, manufacturing, and pharmacokinetic properties.[1]
-
Off-Target Toxicity: The premature release of the payload can damage healthy cells, leading to toxicities like neutropenia, thrombocytopenia, and hepatotoxicity.[1][6][7] This remains a significant reason for the failure of some ADCs in clinical trials.[1]
-
Species-Specific Stability: Some linkers show different stability profiles in preclinical animal models compared to humans. For example, the VC linker is known to be unstable in mouse plasma due to the carboxylesterase Ces1C, which is not an issue in human plasma, complicating the interpretation of preclinical studies.[1]
Troubleshooting Guides
Issue 1: My ADC is aggregating. What are the potential causes and solutions?
ADC aggregation is a common problem, often driven by the increased hydrophobicity of the final conjugate.[1][8][9] This can compromise the efficacy, safety, and manufacturability of the ADC.[1][8]
Potential Causes:
-
Hydrophobic Linker/Payload: The attachment of hydrophobic linkers and payloads can create patches on the antibody surface, leading to self-association and aggregation.[1][9]
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[1]
-
Unfavorable Buffer Conditions: Buffer conditions, such as a pH near the isoelectric point of the antibody or inappropriate salt concentrations, can promote aggregation.[9]
-
Conjugation Chemistry: The conjugation process itself, particularly methods that are not site-specific, can lead to a heterogeneous mixture of ADC species, some of which may be more prone to aggregation.
Troubleshooting & Mitigation Workflow
Data Summary: Impact of Linker Hydrophilicity on Aggregation
| Linker Type | Payload | DAR | % Aggregation (by SEC) | Reference |
| Val-Cit (Hydrophobic) | MMAE | 8 | Up to 80% | [10] |
| PEG4-Val-Cit | MMAE | 8 | < 15% | Fictional, illustrative data |
| Glucuronide (Hydrophilic) | MMAE | 8 | < 5% | [10] |
| Sulfonate-based | MMAE | 8 | < 5% | [8] |
Issue 2: My ADC shows low efficacy in vivo but is potent in vitro. What's the problem?
A discrepancy between in vitro potency and in vivo efficacy often points to issues with linker stability in circulation or inefficient payload release within the tumor.[1]
Potential Causes:
-
Premature Payload Release: The linker may be unstable in plasma, releasing the payload before the ADC reaches the tumor site.[1][11] This is a known issue for certain linkers in specific preclinical models (e.g., Val-Cit in mouse plasma).[1]
-
Inefficient Linker Cleavage: The target cells may lack sufficient levels of the specific enzymes (e.g., Cathepsin B for VC linkers) or the required acidic environment (for hydrazone linkers) to cleave the linker and release the payload.[1]
-
Poor ADC Internalization: The antibody component may bind to its target antigen but may not be efficiently internalized by the cancer cell, which is a prerequisite for payload release by most intracellularly-cleaved linkers.[1]
-
Rapid Clearance: The ADC may be cleared from circulation too quickly, preventing sufficient accumulation in the tumor tissue. This can be exacerbated by high hydrophobicity or aggregation.[5]
Troubleshooting Decision Tree
Data Summary: Linker Stability in Plasma
| Linker Type | Cleavage Mechanism | Stability in Human Plasma (% Intact ADC @ 72h) | Stability in Mouse Plasma (% Intact ADC @ 72h) |
| Val-Cit-PABC | Cathepsin B | > 95% | < 40%[1] |
| Hydrazone | Acid-Labile | ~85% (pH 7.4) | ~85% (pH 7.4) |
| SMCC (Non-cleavable) | Proteolytic Degradation | > 98% | > 98% |
| Stabilized Disulfide | Glutathione | > 90% | > 90% |
Issue 3: My ADC is causing significant off-target toxicity.
Significant off-target toxicity is a serious concern and is often a direct result of premature payload release from the ADC in circulation.[1][6]
Potential Causes:
-
Linker Instability in Plasma: The linker may be susceptible to cleavage by plasma enzymes (e.g., carboxylesterases) or hydrolysis at physiological pH.[1][5]
-
Suboptimal Linker Chemistry: Certain linker chemistries, like hydrazones or disulfides, may not be sufficiently stable in the bloodstream, leading to systemic exposure to the potent payload.[1]
-
"Bystander Effect" in Healthy Tissue: If the payload is released prematurely near healthy, rapidly-dividing cells, it can cause toxicity similar to that seen with traditional chemotherapy.[1][12]
-
High DAR: ADCs with a high DAR may exhibit faster clearance and a higher propensity for aggregation, potentially leading to faster payload release and uptake in organs like the liver.[1][5]
Linker Cleavage Mechanisms and Stability
Key Experimental Protocols
Protocol 1: ADC Plasma Stability Assay
Objective: To determine the rate of payload release and change in average DAR of an ADC when incubated in plasma over time.[13]
Materials:
-
Test ADC
-
Mouse, Rat, Cynomolgus Monkey, and Human Plasma (BioIVT or equivalent)[13]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G Magnetic Beads[13]
-
Elution Buffer (e.g., 20mM Glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris, pH 8.0)
-
LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of the test ADC in PBS.
-
Incubation: Add the ADC stock solution to plasma from different species to a final concentration of 100 µg/mL.[13] Run a buffer control (ADC in PBS) in parallel. Incubate samples at 37°C.[13]
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 72, 120, 168 hours), collect aliquots and immediately freeze them at -80°C to stop the reaction.[13]
-
Immunoaffinity Capture: Thaw plasma samples. Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.[13][14]
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.[13]
-
Elution: Elute the captured ADC from the beads using the elution buffer and immediately neutralize the sample.[13]
-
LC-MS Analysis: Analyze the eluted ADC using a high-resolution mass spectrometer. Determine the relative abundance of different DAR species to calculate the average DAR. A decrease in average DAR over time indicates payload loss.[13]
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Aggregation and DAR Analysis
Objective: To quantify the percentage of ADC aggregates and determine the drug-load distribution and average DAR.[15][16] HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated hydrophobic drugs.[16]
Materials:
-
HPLC system
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[17]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[17]
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration (e.g., 1 mg/mL).
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Injection: Inject the prepared ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient to decrease the salt concentration, typically from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.[18]
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and at a wavelength specific to the payload if possible (e.g., 248 nm for auristatins).[18]
-
Data Analysis:
-
Aggregation: High molecular weight species (aggregates) will typically elute early in the gradient or in the void volume. Integrate the peak areas to calculate the percentage of monomer vs. aggregate.
-
DAR Analysis: Peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4) will be resolved. Calculate the average DAR by taking the weighted average of the peak areas for each species.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cell lines to assess potency and specificity.[19][20][21]
Materials:
-
Antigen-positive cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative cell line (e.g., HER2-negative MCF-7)
-
Complete culture medium
-
Test ADC, control antibody, and free payload
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[19]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C with 5% CO2.[19]
-
ADC Treatment: Prepare serial dilutions of the test ADC, control antibody, and free payload in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[19]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[19][20]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Subtract the background absorbance (medium only). Plot the percentage of cell viability versus the logarithm of the ADC concentration. Use a non-linear regression model to calculate the IC50 value. A significantly lower IC50 value for the antigen-positive cell line compared to the antigen-negative line demonstrates target-specific killing.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. abzena.com [abzena.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biochempeg.com [biochempeg.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Val-Cit-PAB-MMAE Conjugation
Welcome to the technical support center for Val-Cit-PAB-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the scaling up of Antibody-Drug Conjugates (ADCs) using this technology.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation in this compound ADCs?
A1: The aggregation of this compound ADCs is primarily driven by the hydrophobic nature of the MMAE payload and the Val-Cit-PAB linker.[1][2][3] This inherent hydrophobicity encourages the self-association of ADC molecules, which can lead to the formation of both soluble and insoluble aggregates.[2] Several factors can worsen this issue, including high Drug-to-Antibody Ratios (DAR), suboptimal formulation conditions (e.g., pH, ionic strength), and improper storage and handling that may involve temperature fluctuations or mechanical stress.[2][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect ADC aggregation?
A2: The DAR is a critical quality attribute that directly correlates with the tendency for aggregation.[4] As the DAR increases, the overall hydrophobicity of the ADC molecule also increases, leading to a greater probability of intermolecular interactions and the formation of aggregates.[4] For many ADCs utilizing Val-Cit linkers, a DAR of 2 to 4 is often considered optimal to maintain a favorable therapeutic window.[5] Achieving a DAR greater than 4 with a Val-Cit linker can be difficult due to issues with aggregation and precipitation.[5]
Q3: Why is my Val-Cit linked ADC showing instability in mouse plasma?
A3: The instability of Val-Cit linked ADCs in mouse plasma is primarily due to the premature cleavage of the linker by the carboxylesterase Ces1c.[1][3][5][6] This enzyme is present at higher levels in mouse plasma compared to human plasma, leading to the off-target release of the cytotoxic payload.[5] This can result in systemic toxicity and may provide an inaccurate assessment of the ADC's therapeutic potential in preclinical mouse models.[5]
Q4: What are the common causes of inefficient payload release from the Val-Cit-PAB linker?
A4: Inefficient payload release is often linked to suboptimal enzymatic cleavage of the Val-Cit dipeptide by lysosomal proteases like Cathepsin B. Common causes include:
-
Insufficient Enzyme Activity: Low levels of active Cathepsin B in the target cell's lysosome.
-
Suboptimal pH: Cathepsin B activity is optimal in the acidic environment of the lysosome (pH 4.5-5.5) and is significantly reduced at neutral pH.[7]
-
Steric Hindrance: The payload or surrounding linker components may physically block the enzyme's access to the cleavage site.[7]
Q5: What are the primary challenges in purifying this compound ADCs at a larger scale?
A5: The main purification challenges stem from the labile nature of the linker-payload, which is designed to cleave, making it susceptible to degradation during purification. The presence of unreacted, highly cytotoxic free drug-linker poses a significant safety and efficacy risk and requires efficient removal. Additionally, the heterogeneity of the ADC mixture, with varying DARs and the presence of aggregates, complicates the purification process.[8] Common purification techniques like chromatography and tangential flow filtration need to be carefully optimized to address these issues.[9][10]
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed During or After Conjugation
| Potential Cause | Troubleshooting Steps | Rationale |
| High Drug-to-Antibody Ratio (DAR) | Optimize the stoichiometry of the linker-payload to antibody ratio to achieve a lower, more homogeneous DAR.[4] | A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[4] |
| Suboptimal Buffer Conditions | Screen different buffer conditions, including pH and ionic strength, to find the optimal formulation for your specific ADC. | The correct buffer can help maintain the conformational stability of the antibody and minimize the exposure of hydrophobic patches. |
| High Concentration of Organic Co-solvent | Reduce the percentage of organic co-solvent used to dissolve the linker-payload. Screen for alternative, less denaturing co-solvents.[4] | Organic co-solvents, while necessary to solubilize hydrophobic linker-payloads, can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[4] |
| High Shear Stress During Mixing | Use gentle mixing methods (e.g., slow orbital shaking or magnetic stirring) instead of vigorous vortexing or rapid pipetting.[4] | High shear forces can induce mechanical stress on the antibody, leading to denaturation and aggregation.[4] |
| Temperature Fluctuations | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen forms) and avoid repeated freeze-thaw cycles.[2][4] | Elevated temperatures can accelerate aggregation kinetics, and freeze-thaw cycles can induce stress on the protein, leading to denaturation and aggregation.[4] |
Issue 2: Premature Payload Release in Preclinical Mouse Models
| Potential Cause | Troubleshooting Steps | Rationale |
| Cleavage by Mouse Carboxylesterase Ces1c | Consider using alternative linker technologies that are more stable in mouse plasma, such as those incorporating hydrophilic moieties or different peptide sequences (e.g., Glu-Val-Cit).[3] | These modified linkers are designed to be resistant to cleavage by Ces1c, providing a more accurate preclinical assessment.[3] |
| Linker Design | If designing a new ADC, consider linker length and attachment site, as these can influence susceptibility to enzymatic degradation.[6] | Careful linker design can shield the cleavable moiety from premature enzymatic attack in circulation. |
Issue 3: Incomplete or Low Yield of Conjugation Reaction
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Drug-Linker | Ensure proper storage and handling of the drug-linker to prevent degradation. Use freshly prepared solutions.[5][11] | The maleimide (B117702) group on the linker is susceptible to hydrolysis, which reduces its reactivity with the antibody's thiol groups.[5] |
| Inefficient Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time and temperature to ensure complete reduction of interchain disulfides. | Incomplete reduction will result in fewer available thiol groups for conjugation. |
| Suboptimal Reaction Parameters | Systematically vary the pH, temperature, and incubation time of the conjugation reaction to find the optimal conditions for your specific antibody and drug-linker.[5] | Reaction kinetics are sensitive to these parameters, and optimization can significantly improve conjugation efficiency. |
| Interfering Buffer Components | If the antibody buffer contains components like Tris or other primary amines, perform a buffer exchange into a suitable conjugation buffer (e.g., phosphate (B84403) buffer).[5] | These components can react with the maleimide group of the linker, reducing the amount available for conjugation to the antibody. |
Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Aggregation of a Trastuzumab-MMAE ADC
| DAR | Storage Condition | Aggregation (%) | Reference |
| 8 | 2 days at 4°C | Moderately aggregated | [7] |
| 8 | 2 days at 40°C | >90% (highly aggregated) | [7] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B-Mediated Cleavage Assay
This assay evaluates the efficiency of payload release from the ADC in a simulated lysosomal environment.
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5[7]
-
Quenching Solution: Acetonitrile with an internal standard[7]
-
96-well plate or microcentrifuge tubes
-
Incubator at 37°C
-
RP-HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare a stock solution of Cathepsin B in the Assay Buffer.
-
In a 96-well plate or microcentrifuge tubes, add the ADC to the Assay Buffer to a final concentration of 10 µM.[7]
-
Initiate the reaction by adding Cathepsin B to a final concentration of 1 µM (1:10 enzyme to ADC ratio).[7]
-
Incubate the reaction mixture at 37°C.[7]
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding 3 volumes of ice-cold Quenching Solution.[7]
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the concentration of the released payload using a validated RP-HPLC or LC-MS/MS method.[7]
-
Calculate the percentage of payload release at each time point relative to the total potential payload.[7]
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the drug load distribution and average DAR.
Materials:
-
Purified ADC sample
-
HIC column
-
HIC Buffer A (e.g., high salt concentration)
-
HIC Buffer B (e.g., low salt concentration)
-
HPLC system
Procedure:
-
Equilibrate the HIC column with HIC Buffer A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a gradient of decreasing salt concentration (increasing percentage of Buffer B).
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.). Species with a higher DAR are more hydrophobic and will elute later.[4]
-
The relative peak areas can be used to determine the drug load distribution and calculate the average DAR.[4]
Visualizations
Caption: Overview of the this compound conjugation workflow and associated challenges.
Caption: A logical workflow for troubleshooting issues related to ADC aggregation.
Caption: Step-by-step mechanism of intracellular cleavage and payload release for this compound ADCs.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. lonza.com [lonza.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing Premature Payload Release from Val-Cit-PAB Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the premature release of payloads from Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PAB) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of intended payload release from a Val-Cit-PAB linker?
The Val-Cit-PAB linker is designed for selective cleavage within the lysosome of target tumor cells. After the ADC is internalized, lysosomal proteases, primarily Cathepsin B, cleave the amide bond between the citrulline and the PAB spacer.[1] This initial cleavage triggers a self-immolative cascade, leading to the release of the active payload inside the cancer cell, thereby minimizing systemic toxicity.[2]
Q2: What are the main causes of premature payload release from Val-Cit-PAB linkers in circulation?
Premature payload release in the bloodstream is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy. The primary reasons for this instability are:
-
Enzymatic Cleavage:
-
Carboxylesterase 1C (Ces1C): This enzyme, particularly abundant in the plasma of preclinical rodent models (mice and rats), is a major contributor to the instability of the Val-Cit linker.[3][4] Ces1C can hydrolyze the linker, leading to premature payload release and complicating the translation of preclinical data to human studies.[5][6]
-
Human Neutrophil Elastase (NE): This serine protease, found in humans, can also cleave the Val-Cit bond, potentially leading to off-target toxicities such as neutropenia.[1][7][8]
-
-
Hydrophobicity: The inherent hydrophobicity of the Val-Cit-PAB linker can contribute to ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[1][7] This aggregation can alter the ADC's pharmacokinetic properties and potentially expose the linker to enzymatic degradation.
Troubleshooting Guides
This section addresses common experimental challenges related to Val-Cit-PAB linker instability.
Issue 1: High levels of premature payload release observed in mouse plasma stability assays.
-
Potential Cause: Cleavage by mouse carboxylesterase 1C (Ces1C).
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: If possible, test the ADC's stability in Ces1C knockout mouse plasma to confirm the enzyme's role.[9]
-
Modify the Linker: Consider using a linker with enhanced stability in mouse plasma. The Glutamic acid-Valine-Citrulline (Glu-Val-Cit) linker has shown increased resistance to Ces1C cleavage while maintaining susceptibility to Cathepsin B.[2]
-
Utilize Ces1C knockout mice: For in vivo studies, using Ces1C knockout mice can provide a more accurate assessment of ADC efficacy and toxicity, better reflecting the human scenario.[5][6]
-
Issue 2: ADC shows instability in human plasma, potentially with associated neutropenia in preclinical models.
-
Potential Cause: Cleavage by human neutrophil elastase (NE).
-
Troubleshooting Steps:
-
Perform an NE Cleavage Assay: Conduct an in vitro assay with purified human neutrophil elastase to determine the linker's susceptibility.
-
Consider Linker Modifications:
-
Issue 3: ADC aggregation is observed during formulation or in stability studies.
-
Potential Cause: High hydrophobicity of the linker-payload combination, especially at high DARs.
-
Troubleshooting Steps:
-
Optimize Drug-to-Antibody Ratio (DAR): Aim for a lower and more homogenous DAR to reduce the overall hydrophobicity of the ADC.
-
Introduce Hydrophilic Moieties: Incorporate hydrophilic elements, such as polyethylene (B3416737) glycol (PEG) or hydrophilic amino acids (e.g., glutamic acid), into the linker design to improve solubility and reduce aggregation.[11]
-
Formulation Optimization: Screen different buffer conditions (pH, excipients) to find a formulation that enhances the colloidal stability of the ADC.
-
Data Presentation: Linker Stability Comparison
The following table summarizes quantitative data on the stability of different linker designs.
| Linker Type | Modifying Feature | Stability in Mouse Plasma (vs. Val-Cit) | Resistance to Neutrophil Elastase | Reference |
| Val-Cit-PAB | Standard Dipeptide | Baseline (Susceptible to Ces1C) | Susceptible | [1][3][7] |
| Glu-Val-Cit-PAB | Addition of Glutamic Acid | Increased | Susceptible | [2][12] |
| Exo-Linker (e.g., Exo-EVC) | Repositioned Cleavable Peptide | Increased | Increased | [1][7] |
| Tandem-Cleavage Linker | Secondary Cleavable Moiety (e.g., β-glucuronide) | Increased | Increased | [3][10] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
Materials:
-
ADC of interest
-
Human, cynomolgus monkey, rat, and mouse plasma (sodium heparin as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Internal standard for payload quantification
Procedure:
-
ADC Preparation: Dilute the ADC stock solution to the desired final concentration (e.g., 50 µg/mL) in PBS.
-
Assay Setup: In a 384-well plate, add the ADC solution to wells containing plasma from each species and to control wells with PBS.
-
Incubation: Incubate the plate at 37°C for a specified time course (e.g., 0, 24, 48, 72, 96, 144 hours).
-
Sampling: At each time point, collect an aliquot from each well for analysis.
-
Quantification of Free Payload (LC-MS):
-
Precipitate plasma proteins by adding 4 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
-
Quantification of Average DAR (Immunoaffinity Capture followed by LC-MS):
-
Add Protein A/G magnetic beads to the plasma samples to capture the ADC.
-
Wash the beads with Wash Buffer to remove non-specifically bound proteins.
-
Elute the ADC using Elution Buffer and immediately neutralize.
-
Analyze the eluted ADC by LC-MS to determine the average DAR.
-
Protocol 2: In Vitro Neutrophil Elastase (NE) Cleavage Assay
This protocol assesses the susceptibility of the ADC linker to cleavage by human neutrophil elastase.
Materials:
-
ADC of interest
-
Human Neutrophil Elastase (purified)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., acetonitrile with 1% formic acid)
-
LC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 10 µM) and human neutrophil elastase (e.g., final concentration of 1 µM) in Assay Buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding 3 volumes of ice-cold Quenching Solution.
-
Analysis: Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload or linker-payload fragment.
Visualizations
Caption: Intended vs. Premature Cleavage of Val-Cit-PAB Linkers.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preprints.org [preprints.org]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
optimization of cathepsin B cleavage conditions in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the in vitro optimization of cathepsin B cleavage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic activities of cathepsin B?
A1: Cathepsin B (CatB) is a lysosomal cysteine protease with two main catalytic activities. It is best known for its exopeptidase activity, where it typically removes dipeptides from the C-terminus of a peptide substrate.[1] This function is facilitated by a unique structural feature called the "occluding loop".[1] Additionally, CatB possesses endopeptidase activity, allowing it to cleave internal peptide bonds within a protein sequence.[1][2]
Q2: What is the optimal pH for in vitro cathepsin B activity?
A2: Cathepsin B is active over a broad pH range, but its optimal pH can vary depending on the substrate and the type of activity being measured (exopeptidase vs. endopeptidase).[2][3] Generally, its activity is robust between pH 4.5 and 7.2.[3][4]
-
Acidic pH (4.5 - 5.5): This range is optimal for many substrates and mimics the lysosomal environment.[2][4]
-
Neutral pH (~7.2): Cathepsin B retains significant activity at neutral pH, which is relevant for its function when translocated to the cytosol or extracellular space in pathological conditions.[2][5] Some substrates, like Z-Arg-Arg-AMC, show a neutral pH optimum for endopeptidase activity.[2]
Q3: Does my recombinant cathepsin B require activation before use?
A3: Yes, recombinant cathepsin B is often supplied as an inactive proenzyme (procathepsin B) that requires activation.[6] Activation is typically achieved through autocatalytic cleavage of the N-terminal propeptide under acidic conditions. A common method involves incubating the proenzyme in an activation buffer (e.g., 20-25 mM MES or Sodium Acetate, pH 5.0-5.5) containing a reducing agent like Dithiothreitol (DTT).[2][6][7]
Q4: What are the most common substrates for measuring cathepsin B activity?
A4: Fluorogenic peptide substrates are widely used due to their high sensitivity. The substrate choice can influence the measured activity and specificity. Common substrates include:
-
Z-Arg-Arg-AMC (Z-RR-AFC): A substrate often used to measure endopeptidase activity, with optimal cleavage at neutral pH.[2][8]
-
Z-Phe-Arg-AMC (Z-FR-AMC): Cleaved by CatB and other cathepsins like L, K, and S, making it less specific.[3][9]
-
Z-Nle-Lys-Arg-AMC: A more specific substrate designed to have high activity for cathepsin B across a broad pH range (acidic to neutral) with low cleavage by other cysteine cathepsins.[5][9]
Q5: What essential controls should be included in my cathepsin B cleavage assay?
A5: To ensure the validity of your results, the following controls are critical:
-
No-Enzyme Control: Incubate the substrate in the assay buffer without cathepsin B to measure the rate of non-enzymatic substrate degradation or background signal.[7][10]
-
Inhibitor Control: Pre-incubate activated cathepsin B with a specific inhibitor (e.g., CA-074) before adding the substrate.[10][11] This confirms that the observed activity is specific to cathepsin B.
-
Vehicle Control: If testing compounds or inhibitors dissolved in a solvent (like DMSO), include a control with the highest concentration of the solvent used in the assay to check for effects on enzyme activity.
Troubleshooting Guide
Problem: I am observing no or very low enzymatic activity.
| Possible Cause | Suggested Solution & Explanation |
| 1. Incomplete or Failed Enzyme Activation | Recombinant cathepsin B is often a proenzyme that requires activation. Ensure your activation protocol is correct. Incubate the enzyme in an acidic buffer (e.g., 25 mM MES, pH 5.0) with a sufficient concentration of a reducing agent (typically 5 mM DTT) for at least 15-30 minutes at room temperature or 37°C.[2][6][7] |
| 2. Incorrect Assay Buffer Composition | The assay buffer must provide the optimal environment. Verify the pH is within the active range for your substrate (typically 4.5-7.4).[3] The buffer should contain a reducing agent (e.g., 5 mM DTT) to maintain the active-site cysteine in a reduced state and a chelating agent (e.g., 1 mM EDTA) to prevent inhibition by heavy metal ions.[1][2] |
| 3. Enzyme Degradation or Inactivity | Cathepsin B can undergo autodegradation, particularly at neutral pH.[4] Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt and store at -80°C. Once thawed for an experiment, keep it on ice. If activity issues persist, consider purchasing a new lot of the enzyme. |
| 4. Substrate or Inhibitor Issues | Confirm the final concentration of your substrate is appropriate, typically near its Michaelis constant (Km) if known, or as recommended by the supplier (e.g., 20-40 µM).[3][7] If testing an inhibitor, ensure its concentration is not excessively high, which could completely abolish the signal. |
Problem: The background signal in my no-enzyme control is too high.
| Possible Cause | Suggested Solution & Explanation |
| 1. Substrate Instability | Fluorogenic substrates can be susceptible to hydrolysis in certain buffer conditions or degradation from light exposure. Prepare substrate solutions fresh and protect them from light.[8] Run a kinetic assay with only the substrate in the assay buffer to monitor its stability over the experiment's duration.[7] |
| 2. Autofluorescence of Test Compound | If you are screening compounds, they may be fluorescent at the assay's excitation/emission wavelengths. To check this, run a control containing the test compound and assay buffer but without the substrate or enzyme. |
| 3. Contaminated Reagents or Plate | Use high-quality, nuclease-free water and fresh buffer stocks. Ensure the microplate is clean and designed for fluorescence assays (black plates are recommended to minimize background).[7] |
Problem: My results are inconsistent and not reproducible.
| Possible Cause | Suggested Solution & Explanation |
| 1. Temperature Fluctuations | Enzymatic reactions are highly sensitive to temperature. Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or incubator to maintain a stable temperature throughout the measurement.[10] |
| 2. Inaccurate Pipetting | Small variations in the volume of enzyme or substrate can lead to large differences in activity. Use calibrated pipettes and ensure proper technique. Prepare a master mix of the reaction buffer and substrate to add to the wells, reducing well-to-well variability.[12] |
| 3. Insufficient Mixing | Upon adding the final reagent to start the reaction (typically the substrate or enzyme), ensure the plate is mixed gently but thoroughly before the first reading. Avoid introducing bubbles. |
Data Presentation
Table 1: Recommended Buffer and Reaction Conditions for Cathepsin B Assay
| Parameter | Recommended Condition | Notes |
| pH | 4.5 - 7.4 | Optimal pH is substrate-dependent. Acidic pH (~5.0) is a common starting point.[3][13] |
| Assay Buffer | Citrate Phosphate or MES (acidic pH), Tris-HCl (neutral pH) | A common activation buffer is 25 mM MES, pH 5.0.[7] A general assay buffer can be 40 mM Citrate Phosphate or Tris-HCl.[2][3] |
| Temperature | 25°C - 37°C | Assays are commonly run at room temperature (25°C) or 37°C.[3][10] Ensure consistency. |
| Reducing Agent | 5 mM DTT | Essential for maintaining the active site cysteine residue in a reduced, active state.[2][3] |
| Chelating Agent | 1 mM EDTA | Prevents inhibition by contaminating divalent metal ions.[1][2] |
| Ionic Strength | 100 mM NaCl | Often included to maintain protein stability and mimic physiological conditions.[2][3] |
Table 2: Characteristics of Common Fluorogenic Cathepsin B Substrates
| Substrate | Excitation (nm) | Emission (nm) | Specificity Notes |
| Z-Arg-Arg-AMC | ~380 | ~460 | Also cleaved by other cathepsins. Often used for endopeptidase activity.[6][7][9] |
| Z-Phe-Arg-AMC | ~380 | ~460 | Broadly cleaved by cysteine cathepsins (B, L, K, S, V).[9] |
| Ac-Arg-Arg-AFC (Ac-RR-AFC) | ~400 | ~505 | Preferred cathepsin B sequence; AFC fluorophore has different spectral properties.[8] |
| Z-Nle-Lys-Arg-AMC | ~380 | ~460 | Designed for higher specificity for Cathepsin B over other cathepsins.[9] |
Experimental Protocols
Protocol 1: Standard In Vitro Fluorometric Assay for Cathepsin B Activity
This protocol describes a typical kinetic assay in a 96-well plate format to measure cathepsin B activity.
1. Materials
-
Recombinant human procathepsin B
-
Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)
-
Cathepsin B Inhibitor (e.g., CA-074)
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[7]
-
Assay Buffer: 40 mM Citrate Phosphate, 1 mM EDTA, 100 mM NaCl, 5 mM DTT, pH 5.5[2][3]
-
Black, flat-bottom 96-well microplate[7]
-
Fluorescence plate reader
2. Reagent Preparation
-
Enzyme Stock: Reconstitute lyophilized procathepsin B in a suitable buffer as per the manufacturer's instructions to create a stock solution. Aliquot and store at -80°C.
-
Substrate Stock: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Store protected from light at -20°C.
-
Working Solutions: On the day of the experiment, thaw reagents on ice. Prepare working solutions by diluting stocks in the appropriate buffer.
3. Enzyme Activation
-
Dilute the procathepsin B stock to an intermediate concentration (e.g., 10 µg/mL) in pre-warmed Activation Buffer.[7]
-
Incubate at room temperature (25°C) or 37°C for 15-30 minutes.[2][7]
-
After activation, dilute the enzyme to its final working concentration (e.g., 0.1-0.5 ng/µL) in the Assay Buffer. Keep the activated enzyme on ice until use.[7]
4. Assay Setup
-
Prepare the 96-well plate by adding 50 µL of the appropriate components to each well according to your plate map. (All wells will have a final volume of 100 µL).
-
Sample Wells: 50 µL of activated cathepsin B.
-
Inhibitor Control Wells: Add the inhibitor to 50 µL of activated cathepsin B and pre-incubate for 10-15 minutes before starting the reaction.
-
No-Enzyme Control (Blank) Wells: 50 µL of Assay Buffer.[7]
-
-
Prepare a substrate master mix. Dilute the 10 mM substrate stock into Assay Buffer to make a 2X working solution (e.g., 40 µM if the final desired concentration is 20 µM).
5. Reaction and Measurement
-
Set the fluorescence plate reader to the correct excitation and emission wavelengths for your substrate (e.g., Ex/Em = 380/460 nm for AMC substrates). Set the temperature to 37°C.
-
To initiate the reaction, add 50 µL of the 2X substrate working solution to all wells.
-
Immediately place the plate in the reader and begin kinetic measurement, recording fluorescence every 1-2 minutes for 30-60 minutes.[7][12]
6. Data Analysis
-
For each well, calculate the reaction rate (V₀) by determining the slope of the linear portion of the fluorescence signal versus time curve (RFU/min).
-
Subtract the rate of the no-enzyme control from all other wells to correct for background signal.
-
Enzyme activity can be expressed as the corrected rate (ΔRFU/min) or converted to specific activity if a standard curve with a free fluorophore (e.g., free AMC) is generated.
Visualizations
Caption: General workflow for an in vitro cathepsin B cleavage assay.
Caption: Troubleshooting logic for low cathepsin B activity.
References
- 1. A two-trick pony: lysosomal protease cathepsin B possesses surprising ligase activity - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00224K [pubs.rsc.org]
- 2. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cathepsin B Mediates the pH-Dependent Proinvasive Activity of Tumor-Shed Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved recombinant expression of soluble cathepsin B and L in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]
- 13. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in detecting Val-Cit-PAB-MMAE metabolites
Welcome to the technical support center for the analytical challenges in detecting Val-Cit-PAB-MMAE metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of this important antibody-drug conjugate (ADC) linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytes to monitor in pharmacokinetic (PK) studies of a this compound ADC?
For ADCs utilizing the this compound system, it is crucial to monitor three key analytes to obtain a comprehensive PK profile:
-
Total Antibody: Measures all forms of the antibody, including conjugated, partially deconjugated, and fully deconjugated. This is typically analyzed using ligand-binding assays (LBA).
-
Antibody-Conjugated MMAE (acMMAE): Quantifies the amount of MMAE that remains attached to the antibody. This provides insight into the stability of the ADC in circulation. A common method involves capturing the ADC with an anti-idiotypic antibody followed by enzymatic release of MMAE for quantification by LC-MS/MS.
-
Unconjugated MMAE and its Metabolites: Measures the free payload and its metabolic products that have been released from the antibody. This is critical for assessing potential off-target toxicity and understanding the metabolic fate of the cytotoxic agent. High-sensitivity LC-MS/MS is the preferred method for this analysis.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for the quantification of MMAE and its metabolites?
A SIL-IS, such as VcMMAE-d8 or MMAE-d8, is highly recommended because it closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[2] This helps to compensate for variability in extraction recovery and matrix effects, leading to more accurate and precise quantification.[2][3]
Q3: What are the common challenges encountered when quantifying MMAE and its metabolites in biological matrices?
Researchers often face several challenges:
-
Low Concentrations: The concentration of unconjugated MMAE and its metabolites can be very low in systemic circulation, often requiring highly sensitive assays with lower limits of quantification (LLOQ) in the low pg/mL range.[4]
-
Matrix Effects: Components in biological matrices like plasma or serum can interfere with the ionization of the analytes in the mass spectrometer, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of the assay.[5][6][7]
-
Metabolite Stability and Interconversion: Some MMAE metabolites can be unstable or interconvert during sample collection and processing. For example, the conversion of the C7 metabolite to the C5 metabolite has been observed in whole blood and plasma.[4]
-
Interference between Metabolites: Some metabolites may be isomers (e.g., C4 and C7) or have similar structures, which can lead to cross-talk in the mass spectrometer if not adequately separated chromatographically.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound metabolites.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form. Consider using a highly deactivated or end-capped column to minimize interactions with residual silanols.[8] |
| Column Overload | Reduce the injection volume or dilute the sample. If the peak shape improves, overload was the likely issue.[8][9] |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or compatible with the initial mobile phase conditions to avoid peak distortion.[10] |
| Column Degradation | Backflush the column to remove any particulates on the inlet frit. If the problem persists, replace the guard column or the analytical column. |
| Extra-Column Volume | Check all fittings and connections for dead volume. Use tubing with the smallest appropriate inner diameter and length.[8] |
Issue 2: Inconsistent or Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | Improve chromatographic separation to move the analyte peak away from co-eluting matrix components. Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) to remove more interferences.[7] |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes. |
| Sample Degradation | Ensure proper sample handling and storage conditions. Prepare fresh samples and standards to rule out degradation. |
| Incorrect Mobile Phase Additive | Use MS-grade additives like formic acid or ammonium (B1175870) formate. Avoid non-volatile buffers that can cause ion suppression and contaminate the system. |
Issue 3: Inaccurate Quantification or High Variability
| Potential Cause | Troubleshooting Steps |
| Metabolite Instability/Conversion | To minimize the conversion of the C7 to C5 metabolite, chill blood samples immediately after collection and process them to plasma in a refrigerated centrifuge within 30 minutes. Acidify the plasma samples with formic acid immediately after harvesting to stabilize the metabolites.[4] |
| Matrix Effects | Evaluate the matrix effect during method validation using different lots of the biological matrix. If significant matrix effects are observed, further optimization of sample cleanup and chromatography is needed. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[5][7] |
| Poor Recovery | Optimize the sample preparation method to ensure consistent and high recovery of the analytes. Compare different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). |
| Calibration Curve Issues | Ensure the calibration range is appropriate for the expected sample concentrations. Use a sufficient number of calibration standards and appropriate weighting for the regression analysis. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of MMAE and its metabolites.
Table 1: LC-MS/MS Method Parameters for MMAE and Metabolites
| Parameter | MMAE | MMAE Metabolites (C4, C5, C7, C8, C13) |
| Lower Limit of Quantification (LLOQ) | 0.04 - 10 pg/mL | 10 pg/mL |
| Upper Limit of Quantification (ULOQ) | 10,000 pg/mL | 10,000 pg/mL |
| **Linearity (r²) ** | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
Data synthesized from multiple sources.[4][11]
Table 2: Mass Spectrometric Transitions for MMAE
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MMAE | 718.5 | 686.6, 154.1 |
| MMAE-d8 (Internal Standard) | 726.6 | 152.1 |
Data from representative methods.[3][12]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
Thaw frozen plasma or serum samples at room temperature and vortex to ensure homogeneity.
-
Spike an aliquot of the sample (e.g., 50 µL) with the internal standard solution (e.g., MMAE-d8).
-
Add 3-4 volumes of cold acetonitrile (B52724) (containing 1% formic acid to aid precipitation and stabilize metabolites).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution for LC-MS/MS analysis.[3]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Thaw and vortex plasma/serum samples as described for PPT.
-
Spike with the internal standard.
-
Pre-treat the sample as required by the SPE cartridge manufacturer (e.g., by adding an acid like 4% phosphoric acid).
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange plate) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 2% formic acid in water) followed by an organic solvent (e.g., methanol) to remove interfering substances.
-
Elute the analytes of interest with an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.[3][4]
Protocol 3: Representative LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
-
Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40 - 50 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Metabolic Pathway of this compound
Caption: Catabolism pathway of this compound ADC leading to the release of free MMAE and subsequent metabolism.
Analytical Workflow for MMAE Metabolite Quantification
Caption: A typical bioanalytical workflow for the quantification of MMAE metabolites from biological samples.
Logical Troubleshooting Flowchart for Peak Tailing
Caption: A logical troubleshooting guide for addressing peak tailing in LC-MS/MS analysis.
References
- 1. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. qps.com [qps.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Val-Cit-PAB-MMAE and Non-Cleavable Linkers in Antibody-Drug Conjugates
In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of both therapeutic efficacy and safety. This guide provides an objective comparison between the clinically prominent valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) cleavable linker, commonly conjugated to monomethyl auristatin E (MMAE), and non-cleavable linkers. We will delve into their mechanisms of action, stability, and impact on ADC performance, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Linkers
The fundamental difference between these two linker types lies in their drug release mechanisms. Val-Cit-PAB-MMAE is a protease-cleavable linker designed to be stable in systemic circulation and release its cytotoxic payload upon internalization into the target cancer cell. Conversely, non-cleavable linkers maintain a stable connection between the antibody and the payload, releasing the drug only after the complete lysosomal degradation of the antibody.
This compound: Intracellular Protease-Cleavage
The Val-Cit dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells. Upon ADC internalization and trafficking to the lysosome, Cathepsin B cleaves the linker between the citrulline and PAB moieties. This initiates a self-immolative cascade of the PAB spacer, leading to the release of the potent MMAE payload inside the cell. A key feature of this mechanism is the potential for a "bystander effect," where the cell-permeable MMAE can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.
Caption: Mechanism of this compound linker cleavage and bystander effect.
Non-Cleavable Linkers: Lysosomal Degradation
ADCs with non-cleavable linkers, such as those based on maleimidocaproyl (MC), rely on the complete proteolytic degradation of the antibody component within the lysosome. This process releases the drug payload, which remains attached to the linker and a single amino acid residue (e.g., lysine) from the antibody. The resulting charged amino acid-linker-drug complex is generally less cell-permeable, which significantly reduces the bystander effect. This mechanism is thought to offer greater stability and a wider therapeutic window in some contexts.
Caption: Mechanism of drug release from a non-cleavable linker via antibody degradation.
Performance Comparison: Efficacy, Stability, and Toxicity
The choice between a cleavable and non-cleavable linker is not straightforward and depends heavily on the target antigen, tumor type, and the specific payload.
| Parameter | This compound (Cleavable) | Non-Cleavable Linker (e.g., MC) |
| Release Mechanism | Enzymatic (Cathepsin B) | Proteolytic degradation of mAb |
| Bystander Effect | Yes (High) | No or Very Low |
| Plasma Stability | Generally stable, but potential for premature cleavage | Highly stable |
| Efficacy in Heterogeneous Tumors | Potentially higher due to bystander effect | Dependent on antigen expression on all cells |
| Toxicity Profile | Can have off-target toxicities due to premature drug release or bystander effect | Generally lower off-target toxicity, potentially wider therapeutic window |
| Dependence on | High lysosomal protease activity | Efficient ADC internalization and lysosomal trafficking |
| Example ADC | Brentuximab Vedotin (Adcetris®) | Trastuzumab Emtansine (Kadcyla®) |
Experimental Data Highlights
Numerous studies have compared the performance of these linker technologies. For instance, in a study comparing ADCs targeting the same antigen, the Val-Cit-MMAE version often shows higher potency in vitro, especially in co-culture models with antigen-negative cells, demonstrating the bystander effect. However, in vivo, non-cleavable ADCs can exhibit a better safety profile and an improved therapeutic index, attributed to their enhanced stability in circulation.
For example, studies on anti-CD22 ADCs showed that while the Val-Cit-MMAE conjugate was more potent in vitro, a non-cleavable version with a DNA-damaging agent demonstrated superior in vivo efficacy and tolerability in a disseminated lymphoma model. This highlights the importance of optimizing the linker, payload, and target combination.
Key Experimental Protocols
To evaluate and compare ADCs with different linkers, a series of standardized in vitro and in vivo assays are essential.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (e.g., this compound vs. non-cleavable ADC) and add them to the cells.
-
Incubation: Incubate the cells with the ADCs for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTS assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and calculate the IC50 value using a non-linear regression model.
Bystander Effect Assay (Co-Culture Model)
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-positive cell line with a fluorescent marker (e.g., GFP) and the antigen-negative cell line with another (e.g., mCherry).
-
Co-Culture Plating: Plate a mixed population of the two cell lines at a defined ratio (e.g., 1:10 antigen-positive to antigen-negative).
-
ADC Treatment: Treat the co-culture with serial dilutions of the cleavable and non-cleavable ADCs.
-
Incubation: Incubate for 96-120 hours.
-
Flow Cytometry Analysis: Harvest the cells and analyze the viability of each cell population (GFP-positive and mCherry-positive) using flow cytometry. A significant decrease in the viability of the antigen-negative population in the presence of the cleavable ADC indicates a bystander effect.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADCs in a mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, non-cleavable ADC, cleavable ADC).
-
Dosing: Administer the ADCs intravenously at a specified dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Tumor growth inhibition (TGI) is calculated for each group.
Caption: A typical experimental workflow for comparing ADC linker technologies.
Conclusion
Both this compound cleavable linkers and non-cleavable linkers represent powerful tools in the design of ADCs. The Val-Cit-PAB system offers the advantage of a potent bystander effect, which can be crucial for treating heterogeneous tumors. However, this can sometimes be accompanied by a less favorable stability and toxicity profile. Non-cleavable linkers provide enhanced stability and a potentially wider therapeutic window, but their efficacy is strictly dependent on target antigen expression and ADC internalization. The optimal choice requires careful consideration of the tumor biology, the antigen target, and the properties of the cytotoxic payload, underscoring the need for rigorous comparative studies as outlined in this guide.
MMAE vs. MMAF: A Comparative Analysis of Auristatin Payloads for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a pivotal decision in the design of efficacious and safe antibody-drug conjugates (ADCs). Among the most prominent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent synthetic analogs of the natural antimitotic agent dolastatin 10.[1] While sharing a core mechanism of action, their subtle structural differences translate into significant disparities in their biological activity, profoundly influencing the therapeutic profile of an ADC. This guide provides an objective, data-driven comparison of MMAE and MMAF, summarizing their performance and providing supporting experimental data to inform payload selection.
Structural and Physicochemical Differences
The primary structural distinction between MMAE and MMAF lies at the C-terminus of the peptide chain. MMAE possesses a neutral, uncharged norephedrine-like moiety, which contributes to its lipophilic character.[2][3] In contrast, MMAF features a charged phenylalanine residue at this position, rendering it more hydrophilic.[1][2] This seemingly minor alteration has profound implications for their physicochemical properties, most notably their cell membrane permeability. The charged nature of MMAF significantly impedes its ability to cross cell membranes, a critical factor that dictates their respective bystander killing capabilities.[2][3]
Mechanism of Action: Potent Tubulin Inhibition
Both MMAE and MMAF exert their cytotoxic effects by inhibiting tubulin polymerization.[1][4] Upon internalization of the ADC by a target cancer cell and subsequent cleavage of the linker in the lysosomal compartment, the payload is released into the cytoplasm.[] There, it binds to tubulin, the fundamental protein subunit of microtubules. This binding disrupts the dynamic assembly of the microtubule network, which is essential for the formation of the mitotic spindle during cell division.[1] The resulting cell cycle arrest at the G2/M phase ultimately triggers apoptosis, or programmed cell death.[1] Their high potency, with IC50 values often in the nanomolar to picomolar range, makes them 100 to 1000 times more powerful than traditional chemotherapeutic agents like doxorubicin.[]
Figure 1: Generalized mechanism of action for MMAE/MMAF-based ADCs.
Comparative Performance Data
The choice between MMAE and MMAF significantly impacts an ADC's in vitro cytotoxicity, bystander effect, and in vivo efficacy.
| Property | MMAE | MMAF | Reference |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH | [6][7] |
| Cell Membrane Permeability | High (more permeable) | Low (less permeable) | [6][7] |
| Bystander Killing Effect | Potent | Minimal to none | [6][7] |
| In Vitro Potency (IC50) | Generally lower (more potent) as a free drug | Generally higher (less potent) as a free drug | [1] |
| Maximum Tolerated Dose (MTD) | Generally lower than MMAF ADCs | Generally higher, allowing for potentially higher dosing | [2] |
| Therapeutic Index | Narrower | Potentially wider due to improved safety profile | [2] |
| Observed Toxicities | Peripheral neuropathy, neutropenia | Thrombocytopenia, ocular toxicities | [2] |
Table 1: Key Physicochemical and Biological Differences between MMAE and MMAF
In Vitro Cytotoxicity
As a free drug, the cell-permeable MMAE is markedly more cytotoxic than the poorly permeable MMAF.[1] However, when delivered via an ADC to antigen-positive cells, the cytotoxic potential of MMAF is restored to levels comparable to MMAE-ADCs.[1]
| Cell Line | ADC Target | MMAE-ADC IC50 (ng/mL) | MMAF-ADC IC50 (ng/mL) | Reference |
| Karpas 299 | CD30 | ~2-55 (depending on DAR) | Potently cytotoxic | [3][8] |
| JIMT-1 (MDR1+) | HER2 | 1.023 (DAR 2) | 0.213 (DAR 2) | [9] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of MMAE and MMAF ADCs. Note: Direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions (e.g., antibody, linker, DAR, cell line, and assay duration). The data presented here is for illustrative purposes.
The Bystander Effect: A Key Differentiator
The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs, particularly in the context of heterogeneous tumors.[3] Due to its high membrane permeability, MMAE can readily diffuse out of the target cell and kill adjacent cells, exhibiting a potent bystander effect.[3] In contrast, the charged and membrane-impermeable nature of MMAF severely limits its ability to exit the target cell, resulting in a negligible bystander effect.[3]
Figure 2: Contrasting bystander effects of MMAE and MMAF.
In Vivo Efficacy
Head-to-head in vivo studies are crucial for understanding the therapeutic potential of MMAE and MMAF-based ADCs. In an admixed tumor model containing both antigen-positive and antigen-negative cells, an MMAE-ADC demonstrated potent bystander killing of the antigen-negative cells, leading to significant tumor growth inhibition.[8] Conversely, the corresponding MMAF-ADC failed to mediate this bystander effect in vivo.[8] However, in tumors with homogenous antigen expression, MMAF-ADCs can be as effective as MMAE-ADCs.[3]
| ADC Payload | Bystander Killing in Admixed Tumor Model | Efficacy in Homogeneous Tumor Model | Reference |
| MMAE | Potent | Effective | [8] |
| MMAF | Negligible | Effective | [3][8] |
Table 3: Summary of In Vivo Comparative Efficacy
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of ADCs on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of MMAE- and MMAF-ADCs.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC constructs (MMAE-ADC and MMAF-ADC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.
-
ADC Treatment: Add serial dilutions of the ADCs to the wells and incubate for a period that allows for several cell doublings (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the ADC concentration to determine the IC50 value.[3]
In Vitro Bystander Effect Assay (Co-culture Method)
This protocol assesses the bystander killing effect of an ADC.
Objective: To evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Procedure:
-
Cell Seeding: Co-culture a mixture of antigen-positive and antigen-negative cells (stably expressing a fluorescent protein for differentiation) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the MMAE- or MMAF-ADC.
-
Incubation: Incubate for 72-96 hours.
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the antigen-negative cell population based on fluorescence.[7]
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general workflow for evaluating the in vivo anti-tumor efficacy of auristatin-based ADCs.
Figure 3: General workflow for an in vivo ADC efficacy study.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (either a single cell line for homogeneous models or a mix for admixed models) into immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a predetermined size.
-
Randomization: Randomize animals into treatment groups.
-
ADC Administration: Administer the MMAE- or MMAF-ADC (and control IgG-ADC) via an appropriate route (e.g., intravenous).
-
Monitoring: Regularly measure tumor volume and body weight.
-
Endpoint: The study concludes when tumors in the control group reach a specified size or after a set period. Tumor growth inhibition is calculated to determine efficacy.[3]
Conclusion
The choice between MMAE and MMAF as an ADC payload is a strategic one with significant therapeutic implications. MMAE, with its high membrane permeability and potent bystander effect, is a compelling option for treating heterogeneous tumors where antigen expression is varied.[6] This can lead to a more profound anti-tumor response by eradicating adjacent, antigen-negative cancer cells. However, this property may also increase the risk of off-target toxicity.
In contrast, MMAF offers a more targeted and contained cytotoxic effect due to its limited cell permeability. This can be advantageous in scenarios where minimizing toxicity to surrounding healthy tissues is a primary concern, potentially leading to a wider therapeutic window.[3] The selection of the optimal auristatin payload should therefore be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the desired therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. adcreview.com [adcreview.com]
Val-Cit-PAB-MMAE vs. Alternative ADC Linkers: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation and the mechanism of drug release at the target site. This guide provides an objective comparison of the Val-Cit-PAB-MMAE linker system with other prominent ADC linkers, supported by experimental data to inform rational ADC design.
The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker, coupled with the potent tubulin inhibitor monomethyl auristatin E (MMAE), has become a widely adopted and clinically validated platform in ADC development.[1][] Its success stems from a combination of high serum stability and efficient, tumor-selective payload release.[1][3] This guide will delve into the mechanistic intricacies of this compound and provide a comparative analysis against other major linker classes, including other cleavable linkers and non-cleavable linkers.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between linker strategies lies in their payload release mechanism.[4][5] Cleavable linkers are designed to be selectively broken down by triggers within the tumor microenvironment or inside cancer cells, such as enzymes or acidity.[4][6] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[1][4] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
This compound: A Protease-Cleavable System
The this compound linker is a dipeptide-based system engineered for cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1][7] The process unfolds in a series of orchestrated steps:
-
Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell. This triggers receptor-mediated endocytosis, leading to the engulfment of the ADC into an endosome.[1][5]
-
Lysosomal Trafficking: The endosome containing the ADC then fuses with a lysosome.[5][6]
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the PAB group of the linker.[1][3]
-
Self-Immolation and Payload Release: This cleavage initiates a rapid, spontaneous 1,6-elimination reaction within the PAB spacer, causing it to "self-immolate" and release the unmodified, fully active MMAE payload directly into the cytoplasm.[1]
-
Cytotoxic Effect: Once liberated, MMAE, a potent inhibitor of tubulin polymerization, disrupts the microtubule network, leading to G2/M phase cell cycle arrest and ultimately apoptosis.[6][8][9]
A key advantage of this system, when paired with a membrane-permeable payload like MMAE, is the "bystander effect."[4][6] The released MMAE can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial in treating heterogeneous tumors.[6][10]
Comparative Analysis of ADC Linkers
The choice of linker technology significantly impacts the therapeutic index of an ADC. Below is a comparison of this compound with other major linker classes.
| Linker Class | Example Linker | Release Mechanism | Key Advantages | Key Disadvantages |
| Protease-Cleavable | Val-Cit-PAB | Enzymatic (e.g., Cathepsin B) in lysosome | High plasma stability, well-defined release, potent bystander effect with permeable payloads.[1][][3] | Potential for premature cleavage by other proteases, hydrophobicity can lead to aggregation at high DARs.[11][12] |
| Acid-Labile | Hydrazone | Low pH in endosomes and lysosomes | Intracellular release mechanism.[7][13] | Generally lower plasma stability compared to peptide linkers, potential for off-target release in acidic microenvironments.[7][14] |
| Disulfide | SPDB | Reduction (high glutathione (B108866) levels inside cells) | Good plasma stability, intracellular release.[5][13] | Cleavage efficiency can depend on intracellular glutathione levels.[5] |
| Non-Cleavable | Thioether (e.g., SMCC) | Antibody degradation in lysosome | High plasma stability, lower risk of off-target toxicity.[4][15][16] | Payload is released with an amino acid remnant which may reduce potency, generally a lower bystander effect.[4][13] |
Quantitative Performance Data
Direct head-to-head comparisons of different linkers under identical experimental conditions are not always publicly available. The following table summarizes representative data to illustrate the performance characteristics of different linker-payload combinations.
| ADC Construct | Linker Type | Payload | Target | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Xenograft Model) | Reference |
| Trastuzumab-vc-MMAE | Val-Cit (Cleavable) | MMAE | HER2 | ~ng/mL range | Tumor regression | [17] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Thioether (Non-cleavable) | DM1 | HER2 | ~ng/mL range | Tumor growth inhibition | [13] |
| ADC with Hydrazone Linker | Hydrazone (Cleavable) | Auristatin | CD30 | Potent | Less stable in plasma than Val-Cit linker ADCs | [14] |
| ADC with Disulfide Linker | Disulfide (Cleavable) | DM1 | CD22 | Potent | Tumor regression | [] |
| Exo-linker ADC | Exo-EVC (Cleavable) | Exatecan | HER2 | Similar to T-DXd | Similar tumor inhibition to T-DXd, but with improved stability | [19] |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADC linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by quantifying the amount of intact ADC or released payload over time.[13]
Methodology:
-
Incubation: The test ADC is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[5]
-
Analysis:
-
Intact ADC Measurement (ELISA): A sandwich ELISA can be used to quantify the amount of intact ADC.
-
Payload Release Measurement (LC-MS): Liquid chromatography-mass spectrometry can be used to measure the concentration of released payload.
-
-
Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted over time to determine the linker's stability and half-life in plasma.[1]
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing target cancer cells.
Methodology:
-
Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media.
-
Treatment: Cells are treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS, MTT) or a fluorescence-based assay.[20]
-
Data Analysis: The percentage of cell viability is plotted against the ADC concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a specified size, mice are treated with the ADC, a control antibody, and a vehicle control.
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to evaluate the in vivo efficacy of the ADC.[20]
Conclusion
The this compound linker system is a well-validated and widely used platform for the development of ADCs, offering a balance of plasma stability and efficient, protease-mediated payload release.[5] Its ability to induce a potent bystander effect with membrane-permeable payloads like MMAE is a key advantage in treating heterogeneous tumors.[5][6] Other cleavable linkers, such as disulfide and acid-labile hydrazone linkers, offer alternative release mechanisms that may be advantageous for specific applications.[5] Non-cleavable linkers provide enhanced plasma stability and may offer a better safety profile due to a reduced bystander effect.[4][16]
The selection of an optimal linker is a multifactorial decision that depends on the specific antibody, payload, and target indication. A thorough in vitro and in vivo evaluation of linker stability, cleavage efficiency, and the resulting therapeutic window is essential for the successful development of a safe and effective ADC.[5] Recent advances in linker technology, such as the development of novel cleavable linkers with improved stability, continue to expand the toolkit for designing next-generation ADCs with enhanced therapeutic properties.[11][12][19]
References
- 1. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 10. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biochempeg.com [biochempeg.com]
- 16. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 17. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Linker Cleavage in Tumor Microenvironments
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the linker's ability to remain stable in systemic circulation and efficiently release its cytotoxic payload within the tumor microenvironment. Validating this selective cleavage is a cornerstone of ADC development, ensuring both potency and safety. This guide provides a comparative overview of common cleavable linker technologies, supported by experimental data and detailed methodologies for their validation.
Comparison of Linker Performance
The choice of a cleavable linker is a crucial decision in the design of an ADC, with significant implications for its stability, efficacy, and safety profile. The following tables summarize key performance parameters of various linker types based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, and cell lines used.[1]
Table 1: Comparative Plasma Stability of Common ADC Linkers
| Linker Type | ADC Example | Assay Condition | Stability Metric | Reference |
| Peptide (Val-Cit-PABC) | Trastuzumab-vc-MMAE | Incubation in C57BL/6 mouse plasma for 7 days | ~40% DAR loss | [2] |
| Peptide (Tandem-Cleavage) | Anti-CD79b ADC | Incubation in rat serum at 37°C for 7 days | >80% conjugate stability | [2] |
| Sulfatase-Cleavable | Not Specified | In mouse plasma for over 7 days | High plasma stability | [3] |
| PEGylated (PEG4) | Generic ADC-PEG4 | In mouse plasma for 24 hours | 22% Payload Loss | [4] |
| PEGylated (PEG8) | Generic ADC-PEG8 | In mouse plasma for 24 hours | 12% Payload Loss | [4] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | In mouse and IgG depleted human plasma | Stable | [5] |
| Valine-Citrulline-PABC (VC-PABC) | ITC6104RO | In mouse plasma | Unstable | [5] |
Table 2: Enzymatic Cleavage Characteristics of Linkers
| Linker Type | Primary Cleavage Enzyme | Key Kinetic Parameter | Notes | Reference |
| Peptide (Val-Cit) | Cathepsin B | kcat/Km | High plasma stability; specific cleavage by tumor-associated proteases. | [1][2] |
| Peptide (Val-Ala) | Cathepsin B | Comparable to Val-Cit | High stability in human plasma and efficient drug release in lysosomes. | [] |
| Peptide (Gly-Gly-Phe-Gly) | Cathepsin L | Nearly complete release of DXd within 72 hours | Greater stability in the bloodstream compared to acid-cleavable and GSH-cleavable linkers. | [7] |
| β-Glucuronide | β-Glucuronidase | Not Specified | Highly stable in plasma; specific release at the tumor site. | [2][] |
| Sulfatase-Cleavable | Sulfatase | t1/2 = 24 min in presence of sulfatase | High plasma stability. | [3] |
| Legumain-Cleavable (Asn-containing) | Legumain | Not Specified | Specifically cleaved by lysosomal legumain. | [8] |
Mechanisms of Linker Cleavage and Validation Workflows
The targeted release of a cytotoxic payload is orchestrated by the unique conditions of the tumor microenvironment, which are exploited by different classes of cleavable linkers. The validation of this process involves a multi-step approach, from initial in vitro assays to comprehensive in vivo studies.
Caption: Mechanisms of linker cleavage in the tumor microenvironment.
Caption: Experimental workflow for the validation of linker cleavage.
Caption: Signaling pathway for apoptosis induction by a released payload.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for ADC linker cleavage studies.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma to predict its in vivo stability.[4][9]
-
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.[4]
-
Materials:
-
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. Prepare a control sample by diluting the ADC in PBS to the same final concentration. Incubate all samples at 37°C with gentle agitation.[4]
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 72, 96, 144 hours). Immediately snap-freeze the collected aliquots and store them at -80°C until analysis to prevent further degradation.[4]
-
Sample Analysis (LC-MS for DAR Measurement):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an anti-human IgG antibody conjugated to magnetic beads.[4]
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds to separate the heavy and light chains.[4]
-
LC-MS Analysis: Analyze the reduced samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). The loss of payload over time is observed as a decrease in the average DAR.[4]
-
-
-
Data Analysis: Plot the average DAR against time for each ADC construct. Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR. The rate of DAR reduction is a measure of the ADC's plasma stability.[4]
Protocol 2: Lysosomal Cleavage Assay (Cathepsin B)
This assay determines the susceptibility of a linker to cleavage by a key lysosomal protease.[9][10]
-
Objective: To quantify the rate of linker cleavage and payload release in the presence of Cathepsin B.
-
Materials:
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of the ADC. Prepare the Cathepsin B enzyme solution in the assay buffer.[9]
-
Reaction Incubation: In a 96-well plate, combine the ADC and Cathepsin B in the assay buffer. Incubate at 37°C for various time points (e.g., 0-24 hours).[9]
-
Reaction Quenching: Stop the reaction at each time point by adding the quench solution.[9]
-
LC-MS/MS Analysis: Analyze the samples to quantify the released payload and the remaining intact ADC.[9]
-
-
Data Interpretation: Plot the percentage of released payload over time to determine the cleavage rate. The valine-citrulline linker has been shown to reach over 80% digestion within 30 minutes in human liver lysosomes.[10]
Protocol 3: In Vivo Efficacy in a Xenograft Tumor Model
This study evaluates the anti-tumor activity of an ADC in a living organism.[11][12]
-
Objective: To determine the in vivo efficacy and tolerability of an ADC and to correlate these with linker stability and payload release at the tumor site.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line expressing the target antigen
-
Test ADC, control ADC (e.g., with a non-cleavable linker), vehicle control, and naked antibody
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant the cancer cells into the mice.[11]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.[11][12]
-
ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.[12]
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., twice weekly). Monitor for any signs of toxicity.[13][14]
-
Pharmacokinetic Analysis: At selected time points, collect blood samples to determine the concentration of total antibody, intact ADC, and free payload using methods like ELISA and LC-MS/MS.[2][12]
-
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Analyze the pharmacokinetic data to determine the half-life, clearance, and area under the curve for the intact ADC and free payload.[12] This data provides insights into the in vivo stability of the linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates | bioRxiv [biorxiv.org]
A Comparative Guide to the Bystander Killing Effect of Val-Cit-PAB-MMAE Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the design of an effective antibody-drug conjugate (ADC) hinges on the strategic selection of its three core components: the antibody, the cytotoxic payload, and the linker that connects them. The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker, paired with the potent microtubule inhibitor monomethyl auristatin E (MMAE), is a clinically validated and widely used system. A key feature of this combination is its ability to induce a potent "bystander killing effect"—the eradication of antigen-negative tumor cells in the vicinity of targeted antigen-positive cells. This phenomenon is critical for treating heterogeneous tumors where antigen expression is varied.
This guide provides an objective comparison of the Val-Cit-PAB-MMAE system's performance against other ADC technologies, supported by experimental data, detailed protocols for assessing the bystander effect, and mechanistic diagrams.
Mechanism of Action: From Targeted Delivery to Bystander Killing
The efficacy of a this compound ADC is a multi-step process that begins with targeted binding and culminates in the diffusion of the toxic payload to neighboring cells.
-
Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[1]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic cellular organelle rich in degradative enzymes.[1]
-
Enzymatic Cleavage: Within the lysosome, proteases, particularly Cathepsin B, recognize and cleave the Val-Cit dipeptide sequence of the linker.[2][3] This cleavage event is highly specific to the lysosomal environment, contributing to the ADC's stability in systemic circulation.[2]
-
Payload Release: The cleavage of the Val-Cit moiety triggers the collapse of the PAB "self-immolative" spacer, which in turn releases the MMAE payload in its unmodified, fully active form.[2][4]
-
Bystander Effect: Crucially, MMAE is a hydrophobic and cell-membrane-permeable molecule.[5][6] Upon its release into the cytoplasm of the target cell, it can diffuse through the plasma membrane into the extracellular space and subsequently enter adjacent antigen-negative cells, inducing their death and propagating the ADC's therapeutic effect.[7][]
Caption: Mechanism of ADC action and bystander effect.
Comparative Analysis: Payloads and Linkers
The capacity to induce a potent bystander effect is not universal among ADCs and is primarily dictated by the physicochemical properties of the payload and the cleavage characteristics of the linker.
Payload Comparison: MMAE vs. MMAF
Monomethyl auristatin F (MMAF) is a close structural analog of MMAE, but a single chemical modification dramatically alters its ability to induce a bystander effect. The key difference lies at the C-terminus, where MMAF has a charged phenylalanine residue, rendering it hydrophilic and significantly less permeable to cell membranes.[1][9]
| Property | MMAE | MMAF | Key Findings & References |
| Molecular Characteristic | More hydrophobic, neutral | Hydrophilic, negatively charged at physiological pH | The uncharged nature of MMAE is critical for its ability to diffuse across lipid bilayers.[2][6] |
| Cell Membrane Permeability | High | Low | MMAF's charge prevents it from efficiently crossing the cell membrane, trapping it within the target cell.[2][5] |
| Bystander Killing Effect | Potent | Minimal to None | In vivo admixed tumor models show that MMAE-ADCs cause complete tumor remission, while MMAF-ADCs fail to control the growth of antigen-negative cells.[5][10] |
| In Vitro Potency (IC₅₀) | Generally lower (more potent) | Generally higher (less potent) | MMAE typically exhibits greater potency in standard cytotoxicity assays.[2][6] |
Note: IC₅₀ values can vary significantly based on the specific ADC, cell line, and experimental conditions. The data presented reflects general findings.
Linker Technology Comparison
While the payload's permeability is paramount, the linker must efficiently release it in the correct location. The Val-Cit linker is a benchmark for protease-cleavable systems, but other technologies exist.
| Linker Type | Cleavage Mechanism | Bystander Effect Potential | Key Considerations & References |
| Val-Cit-PAB (Peptide) | Cathepsin B in lysosomes | High (with permeable payloads) | The gold standard for protease-cleavable linkers, enabling potent bystander killing with MMAE.[3][5] |
| β-Glucuronide | β-glucuronidase in lysosomes/tumor microenvironment | High (with permeable payloads) | Demonstrates comparable bystander killing to Val-Cit linkers in vivo when delivering MMAE. Offers high plasma stability and increased hydrophilicity, which can reduce ADC aggregation.[7][11] |
| Disulfide | Reduction by intracellular glutathione | Moderate to High | Can mediate a bystander effect, but stability can be a concern, with potential for premature cleavage in the bloodstream.[3] |
| Hydrazone (Acid-Labile) | Low pH in endosomes/lysosomes | Moderate to High | Prone to plasma instability, which can lead to off-target toxicity and a narrowed therapeutic window.[3][12] |
| Non-Cleavable (e.g., SMCC) | Antibody degradation in lysosomes | Negligible | The payload is released with an attached amino acid residue, making it charged and membrane-impermeable. This prevents the bystander effect.[13] |
Experimental Protocols for Assessing the Bystander Effect
To quantitatively and qualitatively evaluate the bystander killing effect of an ADC, a combination of in vitro and in vivo experiments are employed.
In Vitro Co-Culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[5]
Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) Cells: A cell line endogenously expressing the target antigen of the ADC (e.g., HER2-positive SK-BR-3 cells).
-
Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen but is sensitive to the payload. This line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification (e.g., HER2-negative, GFP-expressing MCF7 cells).[5]
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells together in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the impact of Ag+ cell prevalence on the bystander effect.[14]
-
Include monocultures of each cell line as controls to measure the direct effect of the ADC on each population.
-
-
ADC Treatment:
-
Add serial dilutions of the test ADC, a relevant control ADC (e.g., MMAF-ADC), and an isotype control ADC to the wells.
-
-
Incubation:
-
Incubate the plates for a defined period, typically 72 to 120 hours, to allow for ADC processing, payload release, and cell killing.[3]
-
-
Analysis:
-
Quantify the viability of the Ag- (GFP-positive) cell population using flow cytometry or high-content imaging.
-
Compare the viability of Ag- cells in the co-culture setting to their viability in the monoculture setting. A significant decrease in the viability of Ag- cells specifically in the co-culture indicates a potent bystander effect.
-
Caption: Workflow for an in vitro bystander assay.
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a solid tumor context.[5]
Methodology:
-
Cell Preparation: Prepare a suspension containing a mixture of antigen-positive and antigen-negative tumor cells (e.g., a 1:1 ratio).
-
Tumor Implantation: Subcutaneously implant the cell mixture into immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow the tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the test ADC (e.g., anti-CD30-vc-MMAE), control ADCs (e.g., anti-CD30-vc-MMAF, isotype-vc-MMAE), and a vehicle control to different groups of mice, typically via intravenous injection.
-
Tumor Monitoring: Measure tumor volume regularly (e.g., twice weekly) with calipers. Monitor the body weight and overall health of the mice to assess toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Significant tumor growth inhibition or regression in the group treated with the test ADC, compared to controls, demonstrates a powerful in vivo bystander effect.
MMAE Signaling Pathway: Inducing Apoptosis
Once inside a target or bystander cell, MMAE exerts its potent cytotoxic effect by disrupting the microtubule dynamics essential for cell division and survival.
-
Tubulin Binding: MMAE binds to tubulin, the protein subunit of microtubules, preventing its polymerization.[9]
-
Microtubule Disruption: This inhibition of polymerization leads to the collapse of the mitotic spindle, a structure critical for chromosome segregation during mitosis.
-
Cell Cycle Arrest: The disruption of the mitotic spindle triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[4]
-
Apoptosis Induction: Prolonged cell cycle arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death, characterized by caspase activation and DNA fragmentation.
Caption: Signaling pathway of MMAE-induced apoptosis.
Conclusion
The this compound ADC system is a robust platform for achieving potent, targeted anti-tumor activity complemented by a significant bystander killing effect. This effect, driven by the membrane permeability of the released MMAE payload, is a crucial advantage for treating heterogeneous tumors that are common in clinical oncology. Comparative analysis reveals the superiority of MMAE over its hydrophilic counterpart, MMAF, in mediating this effect. While alternative cleavable linkers like β-glucuronide also show promise for enabling bystander killing, the Val-Cit linker remains a well-validated and effective choice. The selection of an optimal ADC design requires a thorough evaluation of the interplay between the linker, payload, and target indication, with the experimental protocols detailed herein providing a framework for such assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 13. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Val-Cit vs. Val-Ala Linkers: A Comparative Guide to Cathepsin B Cleavage in ADCs
For Immediate Publication
A detailed comparison for researchers, scientists, and drug development professionals on the selection of cathepsin-cleavable linkers in antibody-drug conjugates (ADCs). This guide provides an objective analysis of Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala) dipeptide linkers, focusing on their cleavage by the lysosomal protease Cathepsin B, with supporting data and experimental protocols.
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation and efficiently release its payload only within the target tumor cell.[][2] Cathepsin B-cleavable linkers, such as those based on the Val-Cit and Val-Ala dipeptides, are a cornerstone of modern ADC design, engineered for selective cleavage within the lysosomal compartment of cancer cells where cathepsins are often overexpressed.[][]
This guide compares the in vitro and in vivo performance of Val-Cit and Val-Ala linkers, providing a data-driven basis for linker selection in ADC development.
Mechanism of Cathepsin-Mediated Cleavage
Upon binding to its target antigen on a cancer cell surface, an ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[5] The acidic environment of the lysosome activates proteases like Cathepsin B.[5] This enzyme recognizes and cleaves the specific dipeptide sequence (Val-Cit or Val-Ala) within the linker.[] This initial cleavage triggers a self-immolative cascade, typically through a p-aminobenzylcarbamate (PABC) spacer, which rapidly releases the unmodified, active cytotoxic payload into the cell's cytoplasm to induce cell death.[6][7]
Comparative Performance: Val-Cit vs. Val-Ala
The choice between Val-Cit and Val-Ala involves a trade-off between cleavage efficiency, stability, and physicochemical properties, which can significantly impact the drug-to-antibody ratio (DAR) and overall therapeutic index.
Cleavage Kinetics
Val-Cit is the archetypal cathepsin-cleavable linker and serves as the benchmark for cleavage efficiency.[8] In isolated Cathepsin B cleavage assays, the Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker.[8][9][10] While this suggests a slower payload release, the rates are often sufficient for potent cytotoxic activity. Studies have also shown that other lysosomal proteases, such as Cathepsin L and S, can also cleave these linkers, indicating a degree of redundancy in the cleavage mechanism within the cell.[6][11]
Physicochemical Properties and Stability
A key advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit.[9] This property is particularly beneficial when conjugating highly lipophilic payloads, as it helps to reduce the propensity for ADC aggregation, especially at higher DARs.[12] Research has shown that Val-Ala linkers can enable the production of ADCs with a DAR of up to 7.4 with minimal aggregation (<10%), whereas achieving a similar DAR with Val-Cit can be challenging due to precipitation issues.[9][12]
In terms of stability, both linkers generally exhibit good stability in human plasma.[13] However, Val-Cit linkers have shown susceptibility to premature cleavage in mouse plasma by the carboxylesterase Ces1c, which can complicate preclinical evaluation.[14][15] While direct comparative studies in mouse plasma are limited, one study with small molecule conjugates showed Val-Ala to have a longer half-life (23 h) compared to Val-Cit (11.2 h), suggesting potentially improved stability for Val-Ala-based ADCs in murine models.[9]
Quantitative Data Summary
| Parameter | Val-Cit Linker | Val-Ala Linker | Key Considerations |
| Relative Cleavage Rate | Benchmark (1x)[8][10] | ~0.5x of Val-Cit[8][9][10] | Slower cleavage may still be sufficient for efficacy. |
| Hydrophobicity | Higher | Lower[9] | Lower hydrophobicity reduces ADC aggregation risk.[12] |
| Max Achievable DAR | Limited by aggregation[12] | Higher (e.g., ~7.4) with low aggregation[9][16] | Important for potent payloads or less sensitive tumors. |
| Plasma Stability | Stable in human plasma; less stable in mouse plasma.[13] | Stable in human plasma; potentially more stable in mouse plasma.[9][14] | Mouse plasma instability of Val-Cit can affect preclinical data.[9] |
| Clinical Use | Widely used (e.g., Adcetris®, Polivy®)[12] | Used in 7 clinical-stage ADCs[12] | Val-Cit is more established; Val-Ala is gaining traction. |
Experimental Protocols
Accurate in vitro assessment of linker cleavage is crucial for the development and selection of effective ADCs. Below are methodologies for key experiments.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC upon incubation with purified Cathepsin B.
Objective: To determine the cleavage kinetics of a Val-Cit or Val-Ala linker.
Materials:
-
ADC construct (1-10 µM)
-
Recombinant Human Cathepsin B (e.g., 20 nM final concentration)
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5
-
Quench Solution: Acetonitrile with an internal standard (for LC-MS)
-
96-well microplate
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in Assay Buffer for 15 minutes at 37°C to ensure full activation.
-
Reaction Setup: Add the ADC construct to wells of the microplate.
-
Initiate Reaction: Add the activated Cathepsin B solution to the ADC wells to start the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding an excess of cold Quench Solution.[8]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis: Plot the concentration of released payload versus time to determine the initial reaction velocity and calculate the linker half-life.
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma to predict its behavior in circulation.
Objective: To measure the rate of premature payload release from an ADC in plasma.
Materials:
-
ADC construct (e.g., 1 µM final concentration)
-
Human or mouse plasma
-
PBS (phosphate-buffered saline)
-
Quench Solution (as above)
Procedure:
-
Reaction Setup: Dilute the ADC construct into pre-warmed (37°C) plasma.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw aliquots.
-
Sample Preparation: Immediately quench the reaction by adding the aliquot to an excess of cold Quench Solution to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload and/or intact ADC.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability and half-life of the ADC in plasma.
Conclusion and Future Directions
Both Val-Cit and Val-Ala are highly effective and validated dipeptide linkers for the development of ADCs.
-
Val-Cit remains the industry standard, backed by extensive clinical data and characterized by its rapid cleavage by cathepsins.[12] Its primary drawback is a higher hydrophobicity and potential instability in preclinical mouse models.[9][14]
-
Val-Ala presents a compelling alternative, offering improved physicochemical properties that can reduce aggregation and allow for higher drug loading.[9][16] While its cleavage rate is more moderate, it often proves sufficient for potent anti-tumor activity and may offer enhanced stability.[8][17]
The selection between Val-Cit and Val-Ala should be made on a case-by-case basis, considering the specific properties of the antibody, the payload's hydrophobicity, and the desired DAR. As ADC technology continues to evolve, research into novel linker designs, such as tripeptide sequences (e.g., Glu-Val-Cit) or non-peptide motifs, aims to further refine the balance between stability and conditional cleavage, ultimately widening the therapeutic window for this powerful class of cancer therapeutics.[8][13]
References
- 2. acrobiosystems.com [acrobiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of In Vivo Stability in Antibody-Drug Conjugate Linker Technologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ADC Linker Performance
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the stability of the linker connecting the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while efficiently releasing the payload within the target tumor cells. This guide provides a comprehensive, data-supported comparison of the in vivo stability and performance of different ADC linker technologies, offering insights to inform rational ADC design.
At a Glance: Key In Vivo Distinctions Between Linker Technologies
The choice between different linker strategies involves a trade-off between stability, payload release efficiency, and the desired mechanism of action. Non-cleavable linkers generally offer superior plasma stability, while cleavable linkers can provide more efficient payload release and the potential for a "bystander effect," where the released drug can kill adjacent antigen-negative tumor cells.[1][2] Newer technologies, such as tandem-cleavage and exo-cleavable linkers, aim to combine the stability of non-cleavable linkers with the potent payload release of cleavable linkers.[3]
Comparative In Vivo Performance Data
Direct head-to-head comparisons of ADCs with the same antibody and payload but different linker types are not always available in a single study. The following tables synthesize representative preclinical data from various sources to provide a comparative overview of their in vivo performance.
Table 1: In Vivo Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome | Reference |
| Anti-CD79b-MMAE | Tandem-Cleavage (P1' modified) | Jeko-1 (Non-Hodgkin lymphoma) | Superior efficacy compared to P3 modified tandem-cleavage linker ADC.[4] | [4] |
| Anti-CD79b-MMAE | Tandem-Cleavage (P1' modified) vs. vcMMAE | Granta 519 | At equal payload doses, the tandem-cleavage ADC provided equal or better efficacy, with 6/6 complete responses compared to 3/6 for the vcMMAE conjugate.[4] | [4] |
| Trastuzumab-Exatecan | Exo-Linker vs. GGFG-linker (T-DXd) | NCI-N87 (Gastric Cancer) | Comparable tumor inhibition with no statistical difference (p > 0.05).[5] | [5] |
| aCD22-LC-K149C-vc-PAB-MMAE | Cleavable (Val-Cit) | BJAB | Demonstrated better activity with a single high dose (1 x 1.5 mg/kg) compared to fractionated lower doses (3 x 0.5 mg/kg).[6] | [6] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | JIMT-1 (Breast Cancer) | Demonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates.[2] | [2] |
Table 2: Comparative In Vivo Stability
| ADC Construct | Linker Type | Species | Stability Metric | Result | Reference |
| Tandem-Cleavage Linker ADC | Tandem-Cleavage (β-glucuronide-dipeptide) | Rat | Plasma Stability (Total ADC vs. Total Antibody) | The tandem-cleavage construct was stable in circulation, retaining payload on the antibody.[4] | [4] |
| vcMMAE vedotin construct | Cleavable (Val-Cit) | Rat | Plasma Stability (Total ADC vs. Total Antibody) | Showed payload shedding in circulation.[4] | [4] |
| OHPAS Linker ADC (ITC6103RO) | Cleavable (Ortho Hydroxy-Protected Aryl Sulfate) | Mouse | In vivo Pharmacokinetics | Stable in in vivo pharmacokinetic studies.[7] | [7] |
| VC-PABC Linker ADC (ITC6104RO) | Cleavable (Val-Cit-PABC) | Mouse | In vivo Pharmacokinetics | Relatively unstable, with low exposure and high clearance of the antibody-conjugated drug.[7] | [7] |
| Exo-Linker ADC | Exo-Cleavable | Rat | Drug-to-Antibody Ratio (DAR) over time | Demonstrated greater DAR retention over 7 days compared to T-DXd.[5] | [5] |
| T-DXd | Cleavable (GGFG) | Rat | Drug-to-Antibody Ratio (DAR) over time | DAR decreased by approximately 50% within 7 days.[5] | [5] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | Human | In vivo half-life | Generally longer half-life compared to cleavable linker ADCs.[8] | [8] |
Mechanisms of Action and Experimental Workflows
To understand the functional consequences of linker choice, it is essential to visualize the mechanisms of payload release and the experimental workflows used to assess ADC performance.
Caption: Mechanisms of action for cleavable vs. non-cleavable linkers.
Caption: General workflow for in vivo ADC efficacy studies.
Caption: Workflow for assessing in vivo ADC stability.
Detailed Experimental Protocols
A robust preclinical in vivo evaluation is essential to characterize the efficacy and safety of an ADC. Below are generalized methodologies for key experiments.
In Vivo Efficacy Study (Xenograft Models)
-
Cell Culture and Implantation: Tumor cells are cultured under standard conditions. A specified number of cells are then implanted, typically subcutaneously, into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor growth is monitored until they reach a predetermined average size (e.g., 100-200 mm³).[4]
-
ADC Administration: The mice are randomized into treatment groups. The ADC, a vehicle control, and any relevant control ADCs are administered, usually intravenously, at specified doses and schedules.[4]
-
Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly).[4] The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.
-
Data Analysis: The tumor growth curves between the different treatment groups are compared to determine the efficacy of the ADC. Statistical analysis is performed to assess the significance of the observed differences.
In Vivo Stability and Pharmacokinetic Analysis
-
ADC Administration: A single dose of the ADC is administered to animals (e.g., mice or rats).
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
Quantification of ADC Components:
-
Total Antibody: An ELISA is typically used to quantify the total antibody concentration in the plasma samples.
-
Intact ADC and Drug-to-Antibody Ratio (DAR): Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to measure the concentration of the intact ADC and determine the average DAR over time.[5][9] This can involve immuno-affinity capture of the ADC from the plasma before LC-MS analysis.[5][7]
-
Free Payload: Plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the unconjugated payload.[10]
-
-
Data Analysis: Pharmacokinetic software is used to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for the total antibody, intact ADC, and free payload.
Conclusion
The choice of linker technology has a profound impact on the therapeutic index of an ADC, balancing efficacy with safety. Cleavable linkers may offer superior efficacy in heterogeneous tumors due to the bystander effect, but this can come at the cost of increased off-target toxicity.[2] Conversely, non-cleavable linkers generally provide a better safety profile and a wider therapeutic window due to their enhanced plasma stability, making them well-suited for highly expressed, homogeneous tumor antigens.[1][2] The development of novel linker strategies, such as tandem-cleavage and exo-linkers, holds promise for further optimizing the in vivo performance of ADCs by enhancing stability without compromising payload delivery.[3] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Val-Cit-PAB-MMAE and SMCC-DM1 ADC Platforms
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Leading Antibody-Drug Conjugate Technologies
The field of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The success of an ADC is critically dependent on the interplay between its three core components: the antibody, the payload, and the linker that connects them. Among the most clinically advanced and widely utilized platforms are the cleavable Val-Cit-PAB-MMAE system and the non-cleavable SMCC-DM1 system.
This guide provides an in-depth, objective comparison of these two platforms, summarizing their mechanisms of action, key performance characteristics, and the experimental data that underpins their use in oncology research and development.
At a Glance: Key Differences Between the Platforms
| Feature | This compound | SMCC-DM1 |
| Linker Type | Enzymatically Cleavable (Val-Cit) | Non-Cleavable (Thioether) |
| Payload | Monomethyl Auristatin E (MMAE) | DM1 (Maytansinoid) |
| Release Mechanism | Cleavage by lysosomal proteases (e.g., Cathepsin B) | Proteolytic degradation of the antibody backbone |
| Released Payload | Unmodified, potent MMAE | Payload-linker-amino acid complex (e.g., Lysine-SMCC-DM1) |
| Bystander Effect | Potent | Negligible to limited |
| Exemplar ADC | Brentuximab Vedotin (Adcetris®) | Ado-trastuzumab Emtansine (Kadcyla®) |
Mechanism of Action: A Tale of Two Linkers
The fundamental difference between the this compound and SMCC-DM1 platforms lies in their linker technology, which dictates how and where the cytotoxic payload is released.
This compound: Controlled Release and Bystander Killing
The this compound system utilizes a dipeptide linker (valine-citrulline) that is specifically designed to be cleaved by proteases, such as Cathepsin B, which are highly active within the lysosomes of cancer cells.
-
Binding and Internalization: The ADC binds to a target antigen on the cancer cell surface and is internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit linker. This cleavage initiates the collapse of the self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the unmodified, highly potent MMAE payload.
-
Target Engagement & Bystander Effect: The released MMAE, being hydrophobic and cell-permeable, can then diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".[1][] This is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.[3]
SMCC-DM1: Antibody Degradation-Dependent Release
In contrast, the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker forms a stable thioether bond that is resistant to enzymatic cleavage. The release of the DM1 payload is dependent on the complete degradation of the antibody component.
-
Binding and Internalization: The process begins identically, with the ADC binding to its target and being internalized.
-
Lysosomal Degradation: Within the lysosome, proteases degrade the entire antibody into its constituent amino acids.
-
Payload Liberation: This degradation process liberates the DM1 payload, which remains attached to the SMCC linker and the lysine (B10760008) residue to which it was conjugated (Lysine-SMCC-DM1).
-
Target Engagement: This charged payload-linker complex is not readily cell-permeable and is therefore largely trapped within the target cell, where it exerts its cytotoxic effect.[4] This localized activity minimizes the bystander effect but can contribute to a more favorable safety profile by reducing damage to nearby healthy cells.[5]
Performance Data: A Quantitative Comparison
The choice between these two platforms involves a trade-off between potency, stability, and the desired therapeutic strategy (e.g., bystander effect). The following tables summarize representative data from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
Lower IC₅₀ values indicate higher potency. The Val-Cit-MMAE platform often exhibits greater potency in vitro, partly due to the high potency of the free MMAE payload.
| ADC Platform | Antibody | Target Cell Line | IC₅₀ (nmol/L) | Reference |
| This compound | Anti-CD30 (cAC10) | Karpas 299 (CD30+) | ~0.04 | [5] |
| SMCC-DM1 | Anti-CD30 (cAC10) | Karpas 299 (CD30+) | ~0.06 | [5] |
| This compound | Trastuzumab | SK-BR-3 (HER2+) | ~0.29 | [6] |
| SMCC-DM1 | Trastuzumab (T-DM1) | JIMT-1 (HER2+) | 33.6-fold less potent than a Trastuzumab-vc-MMAE ADC | [7] |
Note: Direct comparison of IC₅₀ values across different studies can be challenging due to variations in cell lines, assay conditions, and drug-to-antibody ratios (DAR).
Table 2: In Vivo Efficacy in Xenograft Models
In vivo studies provide a more comprehensive picture of an ADC's therapeutic potential.
| ADC Platform | Tumor Model | Dosing Regimen | Efficacy Outcome | Reference |
| This compound | JIMT-1 (Low HER2) | Single 3 mg/kg dose | Superior tumor growth inhibition compared to T-DM1. | [7] |
| SMCC-DM1 | JIMT-1 (Low HER2) | Single 3 mg/kg dose | Less effective than the Val-Cit-MMAE ADC in this model. | [7] |
| This compound | N87 (High HER2) | 1 mg/kg single dose | Showed significant tumor growth inhibition. | [8] |
| SMCC-DM1 | L-JIMT-1 (HER2+) | 15 mg/kg | Showed a statistically significant reduction in the number of lung metastases compared to control. | [9] |
Table 3: Linker Stability and Pharmacokinetics
Linker stability in circulation is crucial for minimizing off-target toxicity. Non-cleavable linkers generally offer greater stability.
| ADC Platform | Parameter | Value | Species | Reference |
| This compound | Stability | Susceptible to premature cleavage by carboxylesterases in mouse plasma.[10] | Mouse | [10] |
| SMCC-DM1 | Terminal Half-life | ~3.94 days | Human | [11][12] |
| SMCC-DM1 | Clearance | 0.676 L/day | Human | [11][12] |
| SMCC-DM1 | Stability | More stable in mouse plasma than Val-Cit linkers. | Mouse | [10] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is fundamental to the evaluation of ADCs. Below are detailed methodologies for key assays used to characterize and compare ADC platforms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody-drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of an effective and safe antibody-drug conjugate (ADC). The linker, the chemical bridge between the monoclonal antibody and the potent cytotoxic payload, dictates the ADC's stability in circulation and the mechanism of drug release at the target site.[1] This guide provides an objective, data-driven comparison of different classes of cleavable linkers, offering insights into their performance based on preclinical data.
Cleavable linkers are designed to be selectively broken down by specific triggers prevalent within the tumor microenvironment or inside cancer cells, such as enzymes, acidity, or a reducing environment.[1][2] This targeted release mechanism is intended to widen the therapeutic window by maximizing efficacy against tumor cells while minimizing systemic toxicity.[3] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[1][4] This can be particularly advantageous in treating heterogeneous tumors.[1]
Comparative Performance Data of Cleavable Linkers
Direct head-to-head in vivo comparisons of ADCs with the same antibody and payload but different cleavable linker types are not abundant in publicly available literature.[5] The following tables present a synthesis of representative preclinical data from various sources to provide a comparative overview of their performance.
In Vitro Cytotoxicity
| Linker Type | ADC Target & Payload | Cell Line | IC50 | Reference |
| Peptide (valine-citrulline) | Anti-CD22-PBD | WSU-DLCL2 (human non-Hodgkin lymphoma) | - | [6] |
| Disulfide | Anti-CD22-PBD | WSU-DLCL2 (human non-Hodgkin lymphoma) | - | [6] |
| Peptide (valine-citrulline) | Anti-HER2-MMAE | SK-BR-3 (HER2 high) | 10 ng/mL | [7] |
| Peptide (Phe-Lys) | Doxorubicin Conjugate | - | - | [8] |
| Hydrazone | Doxorubicin Conjugate | - | - | [8] |
In Vivo Efficacy: Xenograft Models
| Linker Type | ADC Target & Payload | Tumor Model | Efficacy Outcome | Reference |
| Peptide (valine-citrulline) | Anti-CD22-PBD | WSU-DLCL2 Xenograft | Similar efficacy to disulfide linker at 0.5 and 2 mg/kg | [6] |
| Disulfide | Anti-CD22-PBD | WSU-DLCL2 Xenograft | Similar efficacy to peptide linker at 0.5 and 2 mg/kg | [6] |
| Glucuronide | - | - | Greater efficacy in vivo compared to Val-Cit-PAB | [8] |
| Peptide (Val-Cit-PAB) | - | - | Less efficacious in vivo compared to glucuronide linker | [8] |
Linker Stability and Toxicity
| Linker Type | Key Stability/Toxicity Findings | Reference |
| Peptide (valine-citrulline) | Exhibited a half-life of 230 days in human plasma, but only 80 hours in mouse plasma.[9] Can be susceptible to cleavage by circulating proteases like neutrophil elastase.[10] | [9][10] |
| Peptide (Phe-Lys) | Substantially less stable than the valine-citrulline linker in human plasma, with a half-life of 30 days.[8][9] | [8][9] |
| Disulfide | Can have enhanced plasma stability with steric hindrance.[8] A novel self-immolative disulfide linker showed a better safety profile with PBD dimer payloads while retaining efficacy.[6] | [6][8] |
| Hydrazone | Can be over 100 times less stable than a valine-citrulline linker in human plasma.[8] Some hydrazone linkers have shown discrepancies between buffer stability and plasma stability.[9] | [8][9] |
| Glucuronide | Not well tolerated in vivo compared to Val-Cit-PAB.[8] | [8] |
Mechanisms of Cleavage and Experimental Workflows
The distinct mechanisms of payload release for different cleavable linkers are a crucial factor in their selection and design.
A robust preclinical evaluation is essential to characterize the efficacy and safety of an ADC.
The ultimate goal of an ADC is to induce apoptosis in cancer cells. The signaling pathway for a payload like exatecan, a topoisomerase I inhibitor, illustrates this process.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of ADC performance data.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the rate of payload deconjugation in plasma from various species.[10]
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat, cynomolgus monkey). Prepare a control sample by diluting the ADC in PBS.[10]
-
Incubation: Incubate all samples at 37°C with gentle agitation.[10]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[12]
-
Sample Analysis:
-
ELISA: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[10]
-
LC-MS: Use Liquid Chromatography-Mass Spectrometry to directly measure the intact ADC (to determine the average Drug-to-Antibody Ratio, DAR), free payload, and any payload-adducts.[10] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before analysis.[10]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: This assay measures the potency of an ADC in killing cancer cells.[7][13]
Methodology:
-
Cell Culture: Plate target cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.[7][14]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.[15]
-
Incubation: Incubate the plates at 37°C for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 48-144 hours).[14][15]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[11][14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[11]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.[16][17]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).[6]
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 20 million cells) into the flanks of the mice.[6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~200 mm³).[6]
-
ADC Administration: Administer a single intravenous dose of the ADC, a negative control ADC, or a vehicle control.[6]
-
Monitoring: Monitor tumor volume and the body weight of the mice over time.[6]
-
Data Analysis: Plot the mean tumor volumes and percent change in body weight over time for each treatment group to assess efficacy and toxicity.[6]
Conclusion
The selection of a cleavable linker is a critical decision in ADC design, with each type offering distinct advantages and disadvantages. Peptide linkers, particularly the valine-citrulline dipeptide, have shown good plasma stability and are widely used.[8][18] However, their stability can vary between species.[9] Disulfide linkers offer an alternative cleavage mechanism in the reducing environment of the cell and can be engineered for improved safety and efficacy.[6] Hydrazone linkers, while offering pH-dependent cleavage, have demonstrated lower plasma stability compared to peptide linkers.[8][9]
Ultimately, the optimal linker strategy is not universal but depends on a nuanced understanding of the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication.[19] A thorough evaluation using the experimental approaches outlined in this guide is essential for the rational design and development of safe and effective targeted therapies.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates | Biopharma PEG [biochempeg.com]
- 19. benchchem.com [benchchem.com]
Assessing the Therapeutic Index of Val-Cit-PAB-MMAE Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker and payload is a critical determinant in the design of effective and safe antibody-drug conjugates (ADCs). The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker in conjunction with the potent microtubule inhibitor, monomethyl auristatin E (MMAE), represents a widely utilized and well-validated platform in ADC development.[1] This guide provides an objective comparison of the Val-Cit-PAB-MMAE system with alternative ADC technologies, supported by experimental data and detailed methodologies to aid in the assessment of its therapeutic index.
The therapeutic index of an ADC is fundamentally influenced by the stability of the linker in systemic circulation and the efficient release of the cytotoxic payload within the target tumor cells.[1] The Val-Cit-PAB linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of cancer cells, thereby facilitating targeted drug release.[2] MMAE, a synthetic analog of dolastatin 10, is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]
Comparative Performance Data
Direct head-to-head comparisons of this compound ADCs with other linker-payload combinations under identical experimental conditions are not extensively available in the public domain. The following tables summarize available preclinical data from various studies to provide a comparative overview. It is important to consider that differences in experimental design, including the choice of antibody, target antigen, and tumor model, can influence the observed outcomes.
Table 1: In Vitro Cytotoxicity of ADCs
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 | [5] |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 | [5] |
| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1 | [5] |
| Anti-CD30-MMAE (Brentuximab Vedotin) | Cleavable (vc-PAB) | L540cy (CD30+) | 9 | |
| Anti-CD22-MMAE | Cleavable (vc-PAB) | DoHH2 (CD22+) | 20 | [6] |
| Anti-CD22-MMAE | Cleavable (vc-PAB) | Granta 519 (CD22+) | 285 | [6] |
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC (Target) | Linker-Payload | Dose (mg/kg) | Tumor Model | Outcome | Reference |
| Trastuzumab | vc-MMAE (DAR 4) | 3 | JIMT-1 (HER2-low) | Superior efficacy compared to T-DM1 | [7][8] |
| Trastuzumab | vc-MMAE | 1, 2 | HER2+ xenografts | Tumor growth inhibition | [5] |
| Polatuzumab Vedotin (CD79b) | vc-MMAE | 12 | DLBCL xenograft | Durable complete responses in 75% of mice | [9] |
| HB22.7 (CD22) | vc-MMAE | 7.5 | DoHH2 xenograft | Complete, durable tumor remission in all mice | [6] |
| HB22.7 (CD22) | vc-MMAE | 7.5 | Granta 519 xenograft | Complete, durable tumor remission in 90% of mice | [6] |
Table 3: Nonclinical Maximum Tolerated Dose (MTD) of vc-MMAE ADCs
| Species | ADC | MTD | Reference |
| Rat | Trastuzumab-stochastic-MMAE | < 40 mg/kg | [10] |
| Monkey | Vedotin ADCs | Generally lower than in rats | [6] |
| Human | Vedotin ADCs | 1.8 - 2.4 mg/kg (Q3W) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance. Below are protocols for key experiments cited in the assessment of the therapeutic index.
In Vitro Cytotoxicity Assay
This assay measures the potency of an ADC in killing cancer cells.
-
Cell Culture : Plate target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a period of 3-5 days.[5]
-
Cell Viability Measurement : Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which measures metabolic activity.
-
Data Analysis : Plot the percentage of viable cells against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.[5]
In Vivo Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that does not cause unacceptable toxicity.
-
Animal Model : Utilize a relevant animal model, such as Sprague Dawley rats.[10]
-
Dose Escalation : Administer single intravenous doses of the ADC at escalating concentrations to different groups of animals.
-
Toxicity Monitoring : Monitor the animals for a defined period for clinical signs of toxicity, including changes in body weight, food consumption, and behavior. Body weight loss is a key indicator, with a 10% loss in rats often considered a limit.[10][11]
-
Clinical Pathology : At the end of the study, collect blood samples for hematology and clinical chemistry analysis to assess organ function (e.g., liver enzymes like AST).[10]
-
MTD Determination : The MTD is defined as the highest dose that does not cause mortality or severe toxicity.[10]
In Vivo Efficacy (Xenograft) Study
This assay evaluates the antitumor activity of an ADC in a living organism.
-
Tumor Implantation : Implant human tumor cells subcutaneously into immunocompromised mice (e.g., NOD/SCID or nude mice).[4][6]
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Randomization and Treatment : Randomize mice into treatment and control groups. Administer the ADC, a vehicle control, and potentially a non-binding isotype control ADC intravenously at specified doses and schedules.[9]
-
Efficacy Assessment : Measure tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition (TGI) or tumor regression.[9]
-
Data Analysis : Compare the tumor growth curves between the different treatment groups to determine the efficacy of the ADC.[9]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma, a critical factor for minimizing off-target toxicity.
-
Incubation : Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) at 37°C over a time course (e.g., up to 7 days).[12]
-
Sample Collection : Collect aliquots at various time points and freeze them to stop any further degradation.[12]
-
ADC Isolation : Isolate the ADC from the plasma matrix using immunoaffinity capture, for example, with Protein A/G magnetic beads.[12]
-
LC-MS/MS Analysis : Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation. Alternatively, the plasma supernatant can be analyzed to quantify the amount of released free payload.[12][13][14]
-
Data Analysis : Plot the average DAR or the concentration of free payload over time to determine the stability of the ADC.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound ADC
Caption: Mechanism of action for a this compound ADC.
Experimental Workflow for In Vivo Efficacy (Xenograft) Study
Caption: Workflow for an in vivo ADC efficacy study.
Experimental Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for an in vitro ADC plasma stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Safety Operating Guide
Proper Disposal of Val-Cit-PAB-MMAE: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Antibody-Drug Conjugate Component
The proper disposal of Val-Cit-PAB-MMAE, a key component in the synthesis of antibody-drug conjugates (ADCs), is critical for ensuring the safety of laboratory personnel and preventing environmental contamination. Due to the inclusion of the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE), all waste containing this compound is considered hazardous and must be managed with stringent protocols. This guide provides a step-by-step procedure for the safe handling and disposal of this compound and associated contaminated materials.
At its core, the disposal procedure for this compound is governed by the hazardous nature of the MMAE payload, a potent microtubule inhibitor. Exposure to MMAE can be fatal if swallowed or inhaled, is suspected of causing genetic defects, and may damage fertility or the unborn child. Therefore, all waste generated during the handling of this compound must be treated as cytotoxic waste and disposed of accordingly.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of aerosolization and inhalation.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents dermal absorption. The outer glove must be changed immediately upon contamination. |
| Eye/Face Protection | Safety goggles or a face shield. | Protects eyes and face from splashes of liquid waste or airborne particles of solid waste. |
| Lab Coat | Impermeable, long-sleeved, disposable gown. | Provides a barrier to protect personal clothing from contamination. |
| Respiratory Protection | Advised if there is a risk of aerosol or dust generation. | Prevents inhalation of the cytotoxic agent. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, decontamination, and disposal of all waste streams containing this compound.
Waste Segregation at the Point of Generation
Proper segregation is the first and most critical step in the disposal process. Prepare and clearly label designated waste containers before beginning any work with this compound.
-
Solid Waste:
-
Unused or expired solid this compound.
-
Contaminated consumables: pipette tips, vials, gloves, bench paper, and any other disposable items that have come into contact with the compound.
-
Container: A clearly labeled, puncture-resistant "Cytotoxic Solid Waste" or "Hazardous Chemical Waste" container with the cytotoxic symbol.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvent rinses of contaminated glassware.
-
Aqueous solutions from experimental procedures.
-
Container: A clearly labeled, leak-proof "Cytotoxic Liquid Waste" or "Hazardous Chemical Waste" container with the cytotoxic symbol. Ensure the container is compatible with the solvents used.
-
-
Sharps Waste:
-
Needles, syringes, and any other sharp objects contaminated with this compound.
-
Container: A designated, puncture-proof "Cytotoxic Sharps" container.
-
Decontamination Procedures
All non-disposable equipment and work surfaces must be thoroughly decontaminated.
-
Equipment Decontamination (Glassware, stir bars, etc.):
-
Rinse the equipment with a suitable solvent (e.g., ethanol (B145695), isopropanol) to remove the bulk of the compound. Collect this solvent rinse as cytotoxic liquid waste.
-
Immerse the equipment in a freshly prepared 0.5% to 2% sodium hypochlorite (B82951) solution (household bleach can be diluted accordingly) for a minimum contact time of 30 minutes.[1][2][3]
-
After the contact time, thoroughly rinse the equipment with water.
-
Perform a final rinse with 70% ethanol or isopropanol (B130326).
-
-
Work Surface Decontamination (Fume hood, benchtop):
-
Wipe down all potentially contaminated surfaces with a cleaning agent such as 10⁻² M sodium dodecyl sulfate (B86663) (SDS) or a freshly prepared 0.5% to 2% sodium hypochlorite solution.[3][4]
-
Ensure a minimum contact time of 30 minutes for bleach solutions.[1]
-
Wipe the surfaces again with a clean, damp cloth to remove any residual cleaning agent.
-
A final wipe with 70% ethanol or isopropanol is recommended.
-
Spill Management
In the event of a spill, immediate action is required to contain the material and protect personnel.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure all necessary PPE is worn before addressing the spill.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Decontaminate: Clean the spill area using a validated decontamination solution, such as a 0.5% to 2% sodium hypochlorite solution, allowing for adequate contact time.[3]
-
Collect and Dispose: All materials used for cleanup must be collected and disposed of as cytotoxic solid waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) or safety officer.
Final Disposal
All waste contaminated with this compound must be disposed of through your institution's official hazardous waste management program.[5]
-
Labeling and Storage: Ensure all waste containers are securely sealed and clearly labeled with "Cytotoxic Waste" or "Hazardous Chemical Waste," the cytotoxic symbol, the primary chemical constituents, and the date of accumulation.[5] Store these containers in a designated, secure area away from general laboratory traffic until collection.[5]
-
Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the waste containers. The generally accepted and required method for the final destruction of cytotoxic compounds is high-temperature incineration.[5]
Quantitative Data for Decontamination
| Parameter | Value | Application | Citation |
| Sodium Hypochlorite Concentration | 0.5% - 2% | Decontamination of equipment and surfaces. | [3] |
| Bleach Dilution (from 5.25% household bleach) | 1:10 to 1:2.5 | To achieve a 0.53% to 2.1% solution for effective disinfection. | [2] |
| Minimum Contact Time for Bleach | 30 minutes | To ensure effective decontamination. | [1] |
| Occupational Exposure Limit (OEL) for similar ADCs | < 0.1 µg/m³ | Highlights the need for stringent containment. | [6] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. in.nau.edu [in.nau.edu]
- 2. Sodium Hypochlorite (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 6. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
